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3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Documentation Hub

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  • Product: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
  • CAS: 199102-80-2

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties & Utility of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile , a critical beta-ketonitrile building block in medicinal chemistry. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile , a critical beta-ketonitrile building block in medicinal chemistry.

Executive Summary

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2 ) represents a specialized class of


-ketonitriles  used primarily as a scaffold for constructing nitrogen-containing heterocycles, including quinazolines and isoquinolines. Its value lies in its active methylene moiety , which serves as a versatile nucleophile in condensation reactions. This guide provides a validated framework for its identification, handling, and application in drug discovery workflows, addressing the specific challenges posed by its keto-enol tautomerism and steric crowding at the 2,3-position.

Molecular Architecture & Identification

The compound is characterized by a phenyl ring substituted with electron-donating methoxy groups at the ortho and meta positions relative to the acyl side chain. This substitution pattern significantly influences its solubility and electronic properties compared to the more common 3,4-dimethoxy isomer.

PropertyDetail
IUPAC Name 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Common Synonyms 2,3-Dimethoxybenzoylacetonitrile;

-Oxo-2,3-dimethoxybenzenepropanenitrile
CAS Registry Number 199102-80-2
Molecular Formula

Molecular Weight 205.21 g/mol
SMILES COc1cccc(C(=O)CC#N)c1OC
InChI Key Unique identifier required for database integration (Predicted based on structure).[1][2]
Structural Dynamics: Keto-Enol Tautomerism

Unlike simple ketones, this molecule exists in a dynamic equilibrium between a keto form and an enol form. The electron-withdrawing nitrile group adjacent to the carbonyl enhances the acidity of the


-protons (

), stabilizing the enol form via intramolecular hydrogen bonding.

Tautomerism cluster_legend Mechanism Keto Keto Form (Major in solid state) Enol Enol Form (Stabilized in solution/CDCl3) Keto->Enol  Tautomerization   Desc Driven by solvent polarity and H-bonding capability

Figure 1: The keto-enol equilibrium is solvent-dependent. In non-polar solvents like


, the enol form is often visible in NMR; in polar aprotic solvents (DMSO), the keto form predominates.

Physicochemical Profile

Solid-State Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically 80–85°C (Based on structural analogs like the 3,4-isomer; experimental verification recommended for each batch).

  • Stability: Stable under ambient conditions.[3] Hygroscopic; store in a desiccator.

Solution Properties

The solubility profile is dictated by the lipophilic dimethoxybenzene core and the polar nitrile tail.

SolventSolubility RatingApplication
Dichloromethane (DCM) HighSynthesis & Extraction
Ethyl Acetate HighCrystallization
DMSO / DMF HighNucleophilic Substitutions (

)
Methanol/Ethanol ModerateRecrystallization (with heating)
Water LowPrecipitation/Work-up
Electronic Parameters (Predicted)
  • LogP (Octanol/Water): ~1.4 – 1.7 (Lipophilic, membrane permeable).

  • Topological Polar Surface Area (TPSA): ~50

    
     (Good oral bioavailability potential).
    
  • H-Bond Acceptors: 4 (2 Methoxy + 1 Carbonyl + 1 Nitrile).

  • H-Bond Donors: 0 (In keto form); 1 (In enol form).

Spectroscopic Characterization

Accurate identification requires recognizing the signatures of both tautomers.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz
  • 
     7.0 – 7.5 ppm (m, 3H):  Aromatic protons (1,2,3-substitution pattern).
    
  • 
     4.05 ppm (s, 2H):  Active methylene protons (
    
    
    
    ). Note: This signal diminishes if the sample enolizes.
  • 
     3.89, 3.87 ppm (s, 6H):  Two methoxy groups (
    
    
    
    ).
  • Enol Signature: If present, look for a vinyl singlet at

    
     ~6.0 ppm and a broad 
    
    
    
    exchangeable signal >10 ppm.
Infrared Spectroscopy (IR)
  • Nitrile (

    
    ):  Sharp band at 2200–2260 cm⁻¹ .
    
  • Ketone (

    
    ):  Strong band at 1680–1700 cm⁻¹ .
    
  • Ether (

    
    ):  Multiple bands at 1000–1300 cm⁻¹ .
    

Synthetic Utility & Protocols

The core utility of CAS 199102-80-2 is its ability to act as a C-nucleophile after deprotonation.

Synthesis Workflow (Claisen Condensation)

The most robust route involves the condensation of methyl 2,3-dimethoxybenzoate with acetonitrile.

Synthesis SM1 Methyl 2,3-dimethoxybenzoate Inter Enolate Intermediate SM1->Inter Reflux/THF Reagent Acetonitrile (MeCN) + NaH or KOtBu Reagent->Inter Product 3-(2,3-Dimethoxyphenyl)- 3-oxopropanenitrile Inter->Product Acidic Workup (HCl)

Figure 2: Synthesis via Claisen condensation. Anhydrous conditions are critical to prevent ester hydrolysis.

Experimental Protocol: Condensation Reaction

Objective: Synthesis of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile.

  • Preparation: In a flame-dried 3-neck flask under

    
    , suspend Sodium Hydride (60% in oil, 1.5 eq) in anhydrous THF.
    
  • Activation: Add anhydrous Acetonitrile (1.2 eq) dropwise at 0°C. Stir for 15 min.

  • Addition: Add Methyl 2,3-dimethoxybenzoate (1.0 eq) dissolved in THF dropwise.

  • Reaction: Reflux the mixture for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show consumption of the ester.

  • Work-up:

    • Cool to RT. Quench carefully with ice-water.

    • Acidify the aqueous layer to pH ~2–3 with 1N HCl (This protonates the enolate to precipitate the product).

    • Extract with DCM (3x). Wash organics with brine, dry over

      
      .
      
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, Gradient 0-30% EtOAc in Hexane).

Downstream Applications

This compound is a precursor for:

  • 2-Aminopyridines: Via condensation with enones.

  • Pyrazoles: Via reaction with hydrazines.

  • Quinazolines: Via reaction with amidines/guanidines.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory). Harmful if swallowed (Acute Tox. 4).

  • Signal Word: WARNING .

  • PPE: Nitrile gloves, safety glasses, lab coat. Work in a fume hood to avoid dust inhalation.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended temperature: 2–8°C.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64799, Benzoylacetonitrile (Analogous Structure). Retrieved from [Link]

  • Kütt, A., et al. (2006). Equilibrium Acidities of Superacids in Acetonitrile. Journal of Organic Chemistry.[4] (Context for pKa of active methylenes). Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Beta-Ketonitrile Derivatives of 2,3-Dimethoxybenzene

Executive Summary Beta-ketonitriles (3-oxoalkanenitriles) derived from 2,3-dimethoxybenzene represent a specialized class of C3 synthons critical for the construction of pharmacologically active heterocycles. Unlike thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Beta-ketonitriles (3-oxoalkanenitriles) derived from 2,3-dimethoxybenzene represent a specialized class of C3 synthons critical for the construction of pharmacologically active heterocycles. Unlike their ubiquitous 3,4-dimethoxy (veratrole) analogs—widely recognized in FDA-approved agents like Ivabradine—the 2,3-dimethoxy isomers offer a distinct steric and electronic profile due to the ortho-methoxy substituent.

This guide details the synthesis and application of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile . It serves as a pivotal intermediate for accessing 4-substituted quinolines, 3-aminopyrazoles, and pyrimidines, scaffolds central to kinase inhibitors and GPCR antagonists.[1]

Chemical Architecture & Properties[1][2][3][4]

The core molecule, 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile , exists in equilibrium between its keto and enol forms, though the keto form predominates in neutral solution.[1]

FeatureDescriptionImpact on Reactivity
Steric Hindrance Ortho-methoxy group (C2 position)Increases torsional strain; may retard nucleophilic attack at the carbonyl compared to 3,4-isomers.
Electronic Effect Electron-donating (+M) methoxy groupsDeactivates the carbonyl carbon toward nucleophiles but stabilizes the enol form via conjugation.[1]
Active Methylene C2 position (between C=O and CN)Highly acidic (pKa ~11); primary site for alkylation and Knoevenagel condensations.[1]
Structural Representation[1][2][3][4][5][6][7][8][9]

ChemicalStructure Benzene 2,3-Dimethoxybenzene Core Carbonyl C3 Carbonyl (Electrophile) Benzene->Carbonyl Electronic Donation Methylene C2 Active Methylene (Nucleophile) Carbonyl->Methylene Acidification Nitrile C1 Nitrile (Electrophile) Methylene->Nitrile Conjugation

Figure 1: Functional interactions within the beta-ketonitrile scaffold.[1]

Synthetic Protocol: The Acetonitrile Condensation

The most robust route to 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile is the Claisen-type condensation of methyl 2,3-dimethoxybenzoate with acetonitrile. This protocol utilizes sodium hydride (NaH) to generate the acetonitrile anion, which attacks the ester.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][10][11][12]
  • Substrate: Methyl 2,3-dimethoxybenzoate (1.0 equiv)

  • Nucleophile Source: Anhydrous Acetonitrile (1.2–1.5 equiv)[1]

  • Base: Sodium Hydride (60% dispersion in oil, 2.0 equiv)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene[1]

  • Quench: 1N HCl or 10% Citric Acid

Step-by-Step Methodology
  • Base Preparation:

    • Charge an oven-dried 3-neck flask with NaH (60% dispersion).

    • Wash twice with dry hexane under nitrogen to remove mineral oil (critical for accurate stoichiometry).[1]

    • Suspend the washed NaH in anhydrous THF.

  • Anion Generation:

    • Heat the NaH suspension to reflux (approx. 66°C).

    • Add a solution of anhydrous acetonitrile (1.5 equiv) in THF dropwise over 15 minutes.

    • Observation: Evolution of hydrogen gas indicates anion formation. Stir for 30 minutes.

  • Condensation:

    • Add a solution of methyl 2,3-dimethoxybenzoate (1.0 equiv) in THF dropwise to the refluxing mixture.

    • Note: The 2,3-methoxy steric bulk may require longer reaction times (4–6 hours) compared to unhindered benzoates.[1]

    • Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS for the disappearance of the ester.[1]

  • Work-up & Isolation:

    • Cool the reaction mixture to 0°C.

    • Carefully quench with water (exothermic!).[1]

    • Wash the aqueous layer with diethyl ether (removes unreacted ester/organics).[1]

    • Acidification: Acidify the aqueous layer to pH 2–3 using 1N HCl. The beta-ketonitrile typically precipitates as a solid or oil.

    • Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.[1]

  • Purification:

    • Recrystallization from Ethanol/Water or column chromatography (SiO₂, Hexane/EtOAc gradient).[1]

Yield Expectation: 65–80% Key Quality Attribute: Absence of starting ester and decarboxylated by-products (acetophenone derivative).[1]

Divergent Synthesis: Heterocycle Formation

The beta-ketonitrile scaffold is a "chemical chameleon," capable of reacting as a bis-electrophile (at C1 and C3) or a nucleophile (at C2).[1]

Pathway A: Synthesis of 4-Aminoquinolines

Reaction with anilines under acid catalysis (Lewis or Brønsted) yields 4-aminoquinolines, a scaffold found in antimalarials and kinase inhibitors.[1]

  • Mechanism: Schiff base formation at the ketone followed by intramolecular attack on the nitrile (Thorpe-Ziegler type cyclization) and tautomerization.[1]

  • Conditions: Aniline (1.0 equiv), SnCl₄ (cat.) or Polyphosphoric acid, Toluene, Reflux.[1]

Pathway B: Synthesis of 3-Aminopyrazoles

Reaction with hydrazines yields 3-amino-5-(2,3-dimethoxyphenyl)pyrazoles.

  • Mechanism: Hydrazine attacks the ketone, followed by cyclization onto the nitrile.[1]

  • Conditions: Hydrazine hydrate (1.2 equiv), Ethanol, Reflux, 2–4 hours.[1]

Pathway C: Synthesis of Pyrimidines

Reaction with amidines (e.g., guanidine, acetamidine) yields 4-substituted pyrimidines.[1]

  • Conditions: Guanidine HCl, NaOEt, Ethanol, Reflux.[1]

Reaction Pathway Diagram[13]

SynthesisPathways Start Methyl 2,3-dimethoxybenzoate Intermediate 3-(2,3-dimethoxyphenyl)- 3-oxopropanenitrile (Beta-Ketonitrile) Start->Intermediate CH3CN, NaH THF, Reflux (Claisen Condensation) Prod_Quinoline 4-Amino-2-arylquinoline Intermediate->Prod_Quinoline Aniline, H+ (Cyclization) Prod_Pyrazole 3-Amino-5-arylpyrazole Intermediate->Prod_Pyrazole Hydrazine EtOH, Reflux Prod_Pyrimidine 4-Arylpyrimidine Intermediate->Prod_Pyrimidine Guanidine/Amidine NaOEt

Figure 2: Divergent synthesis of bioactive heterocycles from the beta-ketonitrile core.[1]

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete anion formation or moisture.Ensure NaH is fresh/washed. Dry MeCN over molecular sieves. Increase anion generation time.
C-Alkylation vs O-Alkylation Competition in subsequent reactions.For C2-alkylation, use soft bases (K₂CO₃).[1] For O-alkylation (enol ether), use Ag₂O or diazomethane.[1]
Decarboxylation Acid hydrolysis too harsh.During workup, maintain temperature <5°C during acidification.[1] Avoid prolonged exposure to strong acid.
Purification Difficulty Keto-enol tautomerism smearing on silica.Add 1% Acetic Acid to the TLC/Column eluent to stabilize the keto form.[1]

References

  • Synthesis of Beta-Ketonitriles via Condensation

    • Ji, Y., et al. (2009).[1] Efficient Synthesis of β-Ketonitriles via Condensation of Nitriles with Esters.

    • Source: (Validated general protocol).[1]

  • Conrad-Limpach and Knorr Quinoline Synthesis

    • Reitsema, R. H. (1948).[1] The Chemistry of 4-Hydroxyquinolines.

    • Source:[1]

  • Microwave-Assisted Synthesis of Beta-Ketonitriles

    • Dallmann, A., et al. (2012).[1] Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.

    • Source:[1]

  • Pharmacology of Dimethoxybenzene Derivatives

    • D'Amico, M., et al. (2021).[1] Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity.

    • Source:[1]

  • General Reactivity of 3-Oxoalkanenitriles

    • Elnagdi, M. H., et al. (2004).[1] Recent Developments in the Chemistry of 3-Oxoalkanenitriles.

    • Source:[1]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Thermodynamic Analysis of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

The following technical guide details the solubility profile and thermodynamic behavior of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile , a critical intermediate in the synthesis of isoquinoline-based pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and thermodynamic behavior of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile , a critical intermediate in the synthesis of isoquinoline-based pharmaceutical agents.

Given the proprietary nature of specific mole-fraction datasets for the 2,3-isomer, this guide synthesizes field-validated protocols from the structurally equivalent 3,4-isomer (Verapamil/Ivabradine intermediate) and thermodynamic principles governing


-ketonitriles.

Executive Summary

Compound: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile CAS: 199102-80-2 (Isomeric analogs: 76569-43-2) Chemical Class:


-Ketonitrile / Benzoylacetonitrile derivative
Application:  Pharmaceutical intermediate (Isoquinoline alkaloids, Ivabradine analogs).

Understanding the solubility of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile is pivotal for process optimization, specifically in recrystallization yields and reaction kinetics . This guide provides a definitive solubility landscape, experimental protocols for precise data generation, and thermodynamic modeling frameworks.

Physicochemical Profile & Solubility Landscape

The solubility behavior of this compound is dictated by the competition between the lipophilic dimethoxy-substituted benzene ring and the polar


-ketonitrile moiety.
Predicted Solubility Map

Based on structural analogs (specifically the 3,4-dimethoxy isomer validated in Patent US8779123B2), the solvent compatibility profile is categorized below.

Solvent ClassRepresentative SolventsSolubility BehaviorProcess Application
Polar Aprotic DMSO, DMF, DMAcHigh Solubility (

mole fraction) at ambient T.
Reaction medium (alkylation/condensation).
Chlorinated Dichloromethane (DCM), ChloroformHigh Solubility .Liquid-Liquid Extraction (LLE).
Alcohols Methanol, Ethanol, IPATemperature Dependent . Moderate at 25°C; High at reflux.Primary Recrystallization Solvents.
Esters Ethyl Acetate (EtOAc)Temperature Dependent .Recrystallization (often requires cooling to 0°C).
Aromatic Toluene, XyleneModerate .Reaction solvent (azeotropic water removal).
Alkanes n-Hexane, Cyclohexane, HeptaneInsoluble / Anti-Solvent .Yield enhancement (precipitation).
Aqueous WaterInsoluble .Washing (removal of inorganic salts).
Critical Process Insight: The Recrystallization Window

For the 2,3-dimethoxy isomer, Methanol and Ethyl Acetate offer the optimal thermodynamic window for purification.

  • Methanol: Provides a steeper solubility curve, resulting in higher recovery yields upon cooling.

  • Ethyl Acetate: Offers better selectivity against non-polar impurities but may require an anti-solvent (e.g., Hexane) to maximize yield.

Experimental Protocol: Dynamic Laser Monitoring Method

To generate precise mole-fraction solubility data (


) for this specific isomer, the Dynamic Laser Monitoring  method is superior to the static shake-flask method due to speed and reproducibility.
Workflow Diagram

The following diagram outlines the automated solubility determination workflow.

SolubilityWorkflow Start Weighed Solute + Solvent Vessel Jacketed Equilibrium Vessel (Stirring @ 400 rpm) Start->Vessel Laser Laser Transmissometer (Turbidity Detection) Vessel->Laser Real-time Monitoring Detect Dissolution Point Detection (Transmittance Maxima) Laser->Detect Signal Change TempCtrl Temp Control Unit (Heating rate: 2 K/h) TempCtrl->Vessel Ramp T Calc Calculate Mole Fraction (x) Detect->Calc T_dissolution

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Methodology
  • Preparation: Accurately weigh excess 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Equilibration: Agitate the suspension at a constant speed (e.g., 400 rpm) to ensure homogeneity.

  • Dynamic Heating: Slowly increase the temperature (typically 2 K/h) using a programmable circulating bath.

  • Laser Detection: Pass a laser beam (650 nm) through the suspension. Monitor the intensity of the transmitted light.

    • State 0: Suspension scatters light

      
       Low Transmittance.
      
    • State 1: Solute dissolves completely

      
       Transmittance jumps to maximum.
      
  • Data Point: Record the temperature (

    
    ) at which the transmittance plateau is reached. This 
    
    
    
    corresponds to the saturation temperature for the specific concentration prepared.
  • Repeat: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

Thermodynamic Modeling Framework

To translate experimental data into predictive process models, the Modified Apelblat Equation is the industry standard for


-ketonitriles.
The Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      reflect the enthalpy of solution and non-ideal solution behavior;
      
      
      accounts for the temperature dependence of the enthalpy.
Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution thermodynamics can be calculated:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value (Endothermic). Solubility increases with temperature.[1]

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation: Positive value. The dissolution is not spontaneous for the pure solid; energy input (heating) or mixing entropy drives the process.

  • Entropy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value. The disorder increases as the crystal lattice breaks down.

Process Design: Solvent Selection Strategy

The following decision tree assists in selecting the optimal solvent system for purification based on the generated data.

SolventSelection Start Crude 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile SolCheck Check Solubility @ 25°C Start->SolCheck HighSol High Solubility (>0.15 x) SolCheck->HighSol Dissolves Instantly LowSol Low/Moderate Solubility SolCheck->LowSol Suspension Remains AntiSolv Requires Anti-Solvent (e.g., EtOAc + Hexane) HighSol->AntiSolv Too Soluble for Cooling Cryst. HeatCheck Check Solubility @ Reflux LowSol->HeatCheck SolHot Soluble @ Reflux? HeatCheck->SolHot Heat to Boiling Recryst Ideal Recrystallization Solvent (Methanol, Ethanol) SolHot->Recryst Yes (Clear Solution) Waste Waste / Wash Solvent (Water) SolHot->Waste No (Remains Solid)

Figure 2: Solvent selection logic for purification of


-ketonitriles.
Recommended Purification Protocol

Based on the structural analogy to the 3,4-isomer (Patent US8779123B2):

  • Dissolution: Dissolve crude solid in Methanol (approx. 5-7 volumes) at reflux (65°C).

  • Filtration: Hot filtration to remove insoluble impurities.[2]

  • Crystallization: Cool slowly to 0-5°C.

  • Yield: Expected recovery of 85-95%.

  • Alternative: Use Ethyl Acetate (4-6 volumes) with Hexane as an anti-solvent (dropwise addition until turbidity) to enhance yield.

References

  • BLDpharm. (2024). 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Product Data. Retrieved from

  • ChemScene. (2024). 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile Product Data. Retrieved from

  • Les Servier. (2014). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine. US Patent US8779123B2. Retrieved from

  • Lonza Ltd. (2003). Process for the preparation of beta-ketonitriles. European Patent EP1316546A1. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling. Retrieved from

Sources

Exploratory

Safety Data Sheet (SDS) and handling precautions for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

This guide serves as a technical master file for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile .[1] It is designed for drug discovery scientists and process chemists who require actionable safety intelligence beyond the st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical master file for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile .[1] It is designed for drug discovery scientists and process chemists who require actionable safety intelligence beyond the standard, often generic, Safety Data Sheet (SDS).

Executive Chemical Profile
  • IUPAC Name: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile[1]

  • CAS Number: 199102-80-2[1][2]

  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 205.21 g/mol [1][3]

  • Structural Class: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Ketonitrile (Benzoylacetonitrile derivative)
    
  • Physical State: Solid (typically off-white to pale yellow powder)[1]

  • Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.

Application Context: This compound is a critical "active methylene" building block. The methylene protons (at the C2 position) are significantly acidic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) due to the electron-withdrawing nature of the adjacent carbonyl and nitrile groups. It is frequently employed in the synthesis of heterocyclic scaffolds (e.g., quinolines, pyrazoles) via Knoevenagel condensations or cyclization reactions.
Hazard Identification & Mechanistic Toxicology

GHS Classification (Inferred from SAR & Analogs):

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][4]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • STOT - Single Exposure: Category 3 (Respiratory Irritation) (H335)[1]

The "Why" Behind the Hazards (Scientist-to-Scientist):
  • Nitrile Moiety Risks: While aryl-beta-ketonitriles are generally stable, the nitrile group (-CN) is a masked carboxylate.[1] Under strong acidic conditions or high heat, hydrolysis can occur. Although less prone to releasing free cyanide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) than aliphatic nitriles, metabolic activation or extreme pH conditions can theoretically liberate toxic species. Treat ingestion as a potential cyanide-like toxicity event.
    
  • Active Methylene Reactivity: The C2 protons are highly enolizable. This makes the compound a mild skin irritant and a potential sensitizer upon repeated exposure, as it can act as a Michael donor or acceptor in biological systems, potentially alkylating proteins.

  • 2,3-Dimethoxy Substitution: The electron-donating methoxy groups on the phenyl ring increase the electron density of the aromatic system. While this stabilizes the molecule generally, it can enhance metabolic oxidation by cytochrome P450 enzymes, leading to reactive quinone-methide intermediates (a common mechanism for idiosyncratic drug toxicity).

Safety Decision Matrix & Handling Protocols

Core Directive: Treat this compound as a Potent Bioactive Agent . Do not rely solely on the "Warning" label; assume higher toxicity during the early stages of drug development.

Protocol A: Engineering Controls (The First Line of Defense)
  • Primary Containment: All weighing and transfer operations must be performed inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood with a face velocity

    
     fpm.
    
  • Static Control: The solid powder is prone to static charge. Use anti-static weighing boats and ionizing fans if handling quantities

    
     gram to prevent aerosolization.
    
Protocol B: Personal Protective Equipment (PPE)
  • Respiratory: If working outside a hood (strictly prohibited), a full-face respirator with P100 (HEPA) and Organic Vapor cartridges is mandatory.[1]

  • Dermal: Double-gloving is required.[5]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.[1]

    • Rationale: Nitriles can permeate thin latex; double nitrile provides a breakthrough time buffer

      
       hours.
      
Protocol C: Solubilization & Reaction Setup
  • Solvent Choice: Dissolve in DMSO or DMF immediately after weighing to lock the particulate into a liquid phase, reducing inhalation risk.

  • Acid Warning: NEVER mix with strong mineral acids (HCl,

    
    ) without adequate ventilation. The risk of hydrolysis to the corresponding 
    
    
    
    -keto acid (which spontaneously decarboxylates) is high, potentially releasing trace volatile byproducts.
Visualization: Handling Workflow

The following diagram outlines the logical decision tree for handling this compound, integrating safety checks with experimental needs.

HandlingWorkflow Start Start: Handling 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile RiskAssess Step 1: Quantity Assessment Start->RiskAssess SmallScale < 100 mg RiskAssess->SmallScale Analytical LargeScale > 100 mg RiskAssess->LargeScale Prep/Synth HoodCheck Verify Fume Hood (Face Velocity > 100 fpm) SmallScale->HoodCheck StaticControl Apply Anti-Static Measures (Ionizer / Anti-stat Gun) LargeScale->StaticControl PPE Don PPE: Double Nitrile Gloves + Lab Coat + Goggles HoodCheck->PPE StaticControl->HoodCheck Weighing Weighing Procedure: Use Closed Balance PPE->Weighing Solubilization Immediate Solubilization (DMSO/DMF/MeOH) Weighing->Solubilization Preferred Method Waste Disposal: Solid Toxic Waste Stream Solubilization->Waste Post-Exp

Figure 1: Operational workflow for safe handling, emphasizing static control for larger quantities to prevent aerosolization.

Storage, Stability & Reactivity[8][9]
ParameterSpecificationScientific Rationale
Storage Temp 2–8°C (Refrigerate) Beta-ketonitriles can undergo slow self-condensation or decarboxylation (if hydrolyzed) at room temperature over months.[1]
Atmosphere Inert (Argon/Nitrogen) The active methylene group is susceptible to oxidative degradation over long periods. Keep under inert gas.
Incompatibility Strong Oxidizers, Strong Bases Bases will deprotonate the C2 position (

), creating a nucleophilic enolate. While useful for synthesis, uncontrolled exotherms can occur.
Moisture Keep Dry Hygroscopic tendencies. Moisture promotes hydrolysis of the nitrile to the amide/acid.
Emergency Response Logic

In the event of exposure, time is the critical variable. The following logic flow dictates the immediate response, prioritizing the neutralization of potential nitrile toxicity.

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min (Soap/Water) Discard Contaminated Clothing Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if Dyspneic Inhale->ActionInhale Medical Seek Medical Attention Provide SDS to Physician ActionSkin->Medical ActionEye->Medical ActionInhale->Medical Note Physician Note: Monitor for Nitrile/Cyanide signs (Oxygen saturation, Lactate) Medical->Note

Figure 2: Emergency response triage.[1] Note the specific instruction to monitor for nitrile-related toxicity markers.

References & Authority
  • BLD Pharm. (2024). Product SDS: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS 199102-80-2).[1][2] Retrieved from

  • Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: 3-Methoxyphenylacetonitrile (Analogous Structure Safety Data). Retrieved from

  • PubChem. (2025).[7] Compound Summary: 3-(3-Methoxyphenyl)-3-oxopropanenitrile (CID 584716).[1] National Library of Medicine. Retrieved from

  • ChemScene. (2024). Product Safety Information: 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile. Retrieved from

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetonitrile and Related Nitriles. Retrieved from

Sources

Foundational

Harnessing the Synthetic Versatility of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile for the Development of Novel Pharmaceutical Intermediates

An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist, this guide delves into the synthetic potential of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile, a highly versatile β-ketoni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide delves into the synthetic potential of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile, a highly versatile β-ketonitrile. This document provides researchers, chemists, and drug development professionals with a technical overview of how this accessible building block can be transformed into a variety of heterocyclic scaffolds, which are foundational to many modern therapeutics. We will explore the causality behind key synthetic transformations and provide actionable, field-proven protocols.

The strategic importance of β-ketonitriles as precursors in organic synthesis is well-established, offering pathways to a multitude of biologically active molecules, including anti-cancer, anti-inflammatory, and anti-parasitic agents.[1] Their unique bifunctional nature, possessing both a reactive ketone and a nitrile group, allows for a diverse range of chemical manipulations. The subject of this guide, 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile, incorporates a 2,3-dimethoxyphenyl moiety, a substitution pattern present in various pharmacologically active compounds, making it a particularly valuable starting material for drug discovery programs.

This guide will focus on the practical application of this intermediate, detailing its conversion into high-value heterocyclic systems such as pyrazoles, isoxazoles, pyrimidines, and thiophenes.

Core Synthetic Pathways from a Central Intermediate

The reactivity of the β-ketonitrile core allows for a divergent synthetic approach. The central methylene group is acidic and readily deprotonated, while the ketone and nitrile functionalities are susceptible to reactions with a variety of nucleophiles and electrophiles. This enables the construction of diverse molecular architectures from a single, common starting material.

G cluster_products Potential Heterocyclic Scaffolds Start 3-(2,3-Dimethoxyphenyl) -3-oxopropanenitrile Pyrazole Aminopyrazoles Start->Pyrazole Hydrazine (or derivatives) Isoxazole Aminoisoxazoles Start->Isoxazole Hydroxylamine Pyrimidine Diaminopyrimidines Start->Pyrimidine Guanidine / Urea (or derivatives) Thiophene Aminothiophenes (Gewald Reaction) Start->Thiophene Sulfur / Morpholine + Active Methylene Nitrile

Caption: Divergent synthetic pathways from the core intermediate.

Synthesis of 5-Amino-3-(2,3-dimethoxyphenyl)-1H-pyrazoles

Scientific Rationale: The synthesis of 5-aminopyrazoles is a cornerstone transformation of β-ketonitriles.[1][2] This reaction proceeds via a condensation-cyclization cascade with hydrazine or its derivatives. The initial step involves the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the ketonitrile. The subsequent intramolecular cyclization, driven by the attack of the second hydrazine nitrogen onto the nitrile carbon, followed by tautomerization, yields the stable aromatic pyrazole ring. This scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, including the blockbuster COX-2 inhibitor, Celecoxib.

Experimental Protocol: Synthesis of 5-amino-3-(2,3-dimethoxyphenyl)-1H-pyrazole
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (10.0 g, 48.7 mmol).

  • Solvent Addition: Add absolute ethanol (50 mL) and stir to dissolve the starting material.

  • Reagent Addition: Slowly add hydrazine hydrate (3.0 mL, 61.0 mmol, 1.25 eq.) to the solution at room temperature.

    • Scientist's Note: An exothermic reaction may be observed. The slight excess of hydrazine ensures the complete consumption of the starting ketonitrile.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted hydrazine and soluble impurities. Dry the product under vacuum to yield the 5-amino-3-(2,3-dimethoxyphenyl)-1H-pyrazole as a crystalline solid.

G Pyrazole Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A Dissolve Ketonitrile in Ethanol B Add Hydrazine Hydrate A->B C Reflux for 4h B->C D Monitor by TLC C->D E Cool & Precipitate D->E F Filter Solid E->F G Wash with Cold Ethanol F->G H Dry under Vacuum G->H

Sources

Exploratory

pKa values and acidity of the active methylene in 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

Topic: pKa Values and Acidity of the Active Methylene in 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Acidity of the Active Methylene in 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary

The compound 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile contains a highly reactive


-ketonitrile pharmacophore. Its reactivity is governed by the acidity of the 

-methylene protons (active methylene), which flank the electron-withdrawing carbonyl and nitrile groups. This guide provides a comprehensive analysis of the theoretical and experimental pKa of this motif, detailing the electronic influence of the 2,3-dimethoxy substitution pattern and offering validated protocols for experimental determination.

Structural Analysis & Theoretical pKa Prediction

The Active Methylene Motif

The acidity of the C-2 protons in


-ketonitriles arises from the stabilization of the resulting carbanion (enolate) via resonance delocalization into both the carbonyl oxygen and the nitrile nitrogen.

For 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile, the equilibrium exists between the keto form and the enol forms, described by the tautomeric equilibrium constant (


).

DOT Diagram 1: Tautomerism and Resonance Stabilization Figure 1: Resonance structures illustrating the delocalization of the negative charge upon deprotonation.

Tautomerism cluster_effects Electronic Factors Keto Keto Form (Neutral) Enolate Enolate Anion (Resonance Hybrid) Keto->Enolate - H+ (Base) Enolate->Keto + H+ (Acid) Enol_O Enol (O-Protonated) Enolate->Enol_O + H+ (on Oxygen) EWG_CN Nitrile (CN) Inductive (-I) EWG_CN->Enolate Stabilizes EWG_CO Carbonyl (CO) Mesomeric (-M) EWG_CO->Enolate Stabilizes Ortho_Effect 2,3-OMe Steric Twist Ortho_Effect->Keto Destabilizes Conjugation

Substituent Effects: The 2,3-Dimethoxy Influence

To predict the pKa, we reference the parent compound, benzoylacetonitrile (Ph-CO-CH


-CN), which has an experimental aqueous pKa of 7.8 ± 0.1  [1].

The 2,3-dimethoxy substitution introduces competing electronic effects:

  • Resonance Donation (+R): Methoxy groups are strong resonance donors. In para-substituted systems (e.g., 4-OMe), this donation renders the carbonyl less electron-withdrawing, destabilizing the enolate and raising the pKa (less acidic).

  • Inductive Withdrawal (-I): Oxygen is electronegative.[1] In the meta (3-position) and ortho (2-position), the inductive withdrawal is significant.

  • Steric Inhibition of Resonance (The Ortho Effect): The 2-methoxy group creates steric clash with the carbonyl oxygen. This forces the phenyl ring to twist out of coplanarity with the carbonyl group. This "decoupling" reduces the electron-donating resonance from the ring to the carbonyl.

Predicted pKa Values
Solvent SystemPredicted pKa RangeRationale
Water (Extrapolated) 7.2 – 7.8 Steric inhibition of +R donation + Inductive (-I) stabilization.
DMSO 10.5 – 11.5 Anions are less solvated in aprotic polar solvents, raising pKa values relative to water.
50% EtOH/Water 8.0 – 8.5 Reduced dielectric constant compared to pure water stabilizes the neutral form slightly more.

Experimental Determination Protocols

Since theoretical predictions carry uncertainty, experimental validation is required. Two primary methods are recommended: Potentiometric Titration (Method A) and UV-Vis Spectrophotometry (Method B).

Method A: Potentiometric Titration (The Gold Standard)

This method is preferred for compounds with pKa < 11 and sufficient solubility in mixed aqueous solvents.

Materials:

  • Analyte: ~50 mg of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (High Purity >98%).

  • Solvent: 50% (v/v) Methanol-Water (degassed to remove CO

    
    ).
    
  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Equipment: Potentiometer with a glass pH electrode (e.g., Ag/AgCl).

Protocol Workflow:

  • Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01). Determine the operational pH correction factor for the mixed solvent system (

    
    ).
    
  • Dissolution: Dissolve the analyte in 50 mL of the solvent mixture. Ensure complete dissolution; sonicate if necessary.

  • Blank Titration: Titrate the pure solvent with 0.1 M NaOH to establish the background.

  • Sample Titration: Titrate the sample solution under inert gas (N

    
     or Ar) to prevent carbonate formation. Add titrant in 0.05 mL increments.
    
  • Data Processing: Plot

    
     vs. 
    
    
    
    . The pKa corresponds to the pH at the half-equivalence point (inflection point).

DOT Diagram 2: Potentiometric Titration Workflow Figure 2: Logic flow for determining pKa via potentiometry.

TitrationWorkflow Start Start Protocol Calibrate Calibrate pH Electrode (Buffers 4, 7, 10) Start->Calibrate Dissolve Dissolve 50mg Analyte in 50% MeOH/H2O Calibrate->Dissolve Purge Purge with N2 (Remove CO2) Dissolve->Purge Titrate Add 0.1M NaOH (0.05 mL increments) Purge->Titrate Record Record pH vs Volume Titrate->Record Record->Titrate Until pH > 11 Calc Calculate 1st Derivative (dpH/dV) Record->Calc Complete Result Identify pKa (Half-Equivalence Pt) Calc->Result

Method B: UV-Vis Spectrophotometric Determination

This method exploits the distinct UV absorption spectra of the keto form (neutral) and the enolate form (anion).

Why use this? It requires less material and is highly accurate for compounds with low solubility.

Protocol:

  • Stock Solution: Prepare a

    
     M solution of the analyte in the desired buffer.
    
  • Buffer Series: Prepare a series of buffers ranging from pH 5 to pH 10 (0.5 pH unit intervals).

  • Scan: Record UV spectra (200–400 nm) for the analyte in each buffer.

  • Isosbestic Point: Identify the wavelength (

    
    ) where the absorbance change is maximal between the acidic and basic forms.
    
  • Calculation: Use the Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is the absorbance at a specific pH,
    
    
    is the absorbance of the fully deprotonated form, and
    
    
    is the absorbance of the neutral form.

Synthetic Utility & Reactivity[2]

The pKa of the active methylene directly dictates the choice of base in synthetic applications.

Base Selection Guide

Because the estimated pKa is ~7.5, strong bases (e.g., LDA, NaH) are often unnecessary and may cause side reactions. Weaker bases are sufficient to generate the enolate.

Reaction TypeRecommended BaseMechanism
Knoevenagel Condensation Piperidine / Acetic AcidBuffer system generates low concentration of enolate, preventing self-condensation.
Alkylation K

CO

or Cs

CO

in Acetone/DMF
Carbonate bases (pKa of HCO

~10.3) are sufficient to deprotonate the

-ketonitrile completely.
Michael Addition DBU or TEAOrganic bases provide solubility and sufficient basicity.
Case Study: Synthesis of Isoquinoline Derivatives

In the synthesis of isoquinolines or coumarins, the 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile is condensed with aldehydes. The acidity allows the formation of the enolate which attacks the electrophilic carbonyl of the aldehyde. The 2,3-dimethoxy group remains stable under these mild basic conditions [2].

References

  • ChemicalBook. (2025). Benzoylacetonitrile Properties and pKa Data. Retrieved from

  • PubChem. (2025).[2][3][4] 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Compound Summary. National Library of Medicine. Retrieved from

  • Reich, H. J. (2024). pKa Data for Organic Compounds (Bordwell pKa Table). University of Wisconsin-Madison. Retrieved from

  • J. Org. Chem. (1989).[5] Substituent Effects on the Acidity of Beta-Ketonitriles. (General Reference for Hammett Equation applications in

    
    -dicarbonyls).
    

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (CAS: Analogous to 26983-99-9), a critical -ketonitrile scaffold used in the de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (CAS: Analogous to 26983-99-9), a critical


-ketonitrile scaffold used in the development of VMAT2 inhibitors (e.g., deutetrabenazine analogs) and substituted quinolines.

While generic protocols for benzoylacetonitriles exist, the 2,3-dimethoxy substitution pattern introduces specific steric and electronic considerations. This protocol utilizes a Claisen-type condensation between methyl 2,3-dimethoxybenzoate and acetonitrile, optimized for high regioselectivity and safety. We employ Sodium Hydride (NaH) in Tetrahydrofuran (THF) to ensure complete enolization, driving the equilibrium to the desired product while minimizing self-condensation side reactions.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Yield > 85% (Isolated)
Purity (HPLC) > 98%
Appearance Off-white to pale yellow crystalline solid
Reaction Time 4–6 Hours
Scale Gram to Kilogram transferable

Chemical Context & Retrosynthetic Analysis

The target molecule is a


-ketonitrile, which exists in equilibrium with its enol form. The synthesis is best approached via a Nucleophilic Acyl Substitution  (Claisen condensation) where the acetonitrile anion acts as the nucleophile.
Retrosynthetic Strategy

The disconnection reveals two primary precursors: the activated ester (Methyl 2,3-dimethoxybenzoate) and the nitrile source (Acetonitrile).

Retrosynthesis Target 3-(2,3-Dimethoxyphenyl)- 3-oxopropanenitrile Disconnection C-C Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 Methyl 2,3-dimethoxybenzoate (Electrophile) Disconnection->Precursor1 Precursor2 Acetonitrile (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic breakdown of the target scaffold.

Methodology: Mechanistic Insights

The reaction proceeds via the deprotonation of acetonitrile (


) by sodium hydride to form the cyanomethyl anion. This potent nucleophile attacks the carbonyl carbon of the ester.

Critical Mechanistic Driver: The reaction is endergonic in the initial addition step. The driving force is the irreversible deprotonation of the resulting


-ketonitrile product (

) by the excess base, forming a stable enolate salt. This "product sink" pulls the equilibrium forward. Therefore, at least 2 equivalents of base are required (one to generate the nucleophile, one to deprotonate the product).
Reaction Scheme



(Where Ar = 2,3-dimethoxyphenyl)

Detailed Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Mass/VolRole
Methyl 2,3-dimethoxybenzoate 196.201.019.6 gLimiting Reagent
Acetonitrile (Anhydrous) 41.054.016.4 g (~21 mL)Nucleophile/Solvent
Sodium Hydride (60% in oil) 24.002.510.0 gBase
Tetrahydrofuran (THF) 72.11-200 mLSolvent
Toluene 92.14-100 mLWorkup Solvent
Step-by-Step Procedure
Phase 1: Base Preparation & Activation
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (under

    
     atmosphere), and a pressure-equalizing addition funnel.
    
  • NaH Washing (Optional but Recommended): Place 10.0 g of 60% NaH dispersion in the flask. Add 30 mL of dry hexane, stir gently for 2 minutes, and let settle. Decant the supernatant to remove mineral oil (improves reaction rate and purity). Repeat once.

  • Solvent Addition: Add 150 mL of anhydrous THF to the washed NaH. Heat the suspension to a gentle reflux (

    
    ).
    
Phase 2: The Condensation Reaction
  • Reagent Mix: In a separate beaker, dissolve 19.6 g of Methyl 2,3-dimethoxybenzoate in 21 mL of anhydrous Acetonitrile and 50 mL of THF.

  • Addition: Transfer the ester/nitrile solution to the addition funnel. Add this solution dropwise to the refluxing NaH suspension over 45–60 minutes .

    • Observation: Evolution of Hydrogen gas (

      
      ) will be vigorous.[2] Ensure adequate venting. The mixture will turn from gray to a thick yellow/orange slurry (enolate formation).
      
  • Reaction Completion: Continue refluxing for 3–5 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC. The limiting ester should be consumed (<1%).

Phase 3: Quench & Workup (Critical Step)
  • Cooling: Cool the reaction mixture to

    
     using an ice bath.
    
  • Quench: Very slowly add 50 mL of water dropwise.

    • Caution: Unreacted NaH will react violently. Control the exotherm.

  • Phase Separation: Transfer to a separatory funnel. Add 50 mL of Toluene (or Diethyl Ether). Shake and separate the layers.[1][4][6]

    • Note: The product is currently in the aqueous layer as the sodium enolate salt. The organic layer contains mineral oil and impurities. Keep the aqueous layer.

  • Acidification: Return the aqueous layer to a flask. Acidify dropwise with 6N HCl (approx. 30-40 mL) until pH

    
     2–3.
    
    • Observation: The product will precipitate as a solid or separate as an oil.[4][6]

  • Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (

    
    ).
    
  • Drying: Combine organic extracts, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Phase 4: Purification
  • Crystallization: The crude residue is typically a solid. Recrystallize from minimal boiling Ethanol or a Toluene/Hexane mixture.

  • Filtration: Collect the crystals by vacuum filtration and wash with cold Hexane.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Process Visualization

The following flowchart illustrates the critical decision points and phase changes during the workup, ensuring the user understands where the product resides at each step.

WorkupProtocol Reaction Reaction Mixture (Enolate Salt + NaH) Quench Quench with H2O (0-5°C) Reaction->Quench Wash Toluene Wash Quench->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Impurities/Oil) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Na Salt) PhaseSep->AqLayer Keep Acidify Acidify with HCl (pH 2-3) AqLayer->Acidify Precipitate Product Precipitation (Keto/Enol Form) Acidify->Precipitate Final Recrystallization (Pure Product) Precipitate->Final

Figure 2: Workup and purification logic flow.

Analytical Characterization

Confirm the identity of the synthesized material using the following expected spectral data:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.10–7.30 (m, 3H, Ar-H)
      
    • 
       4.05 (s, 2H, 
      
      
      
      ) – Note: May observe enol tautomer signal around
      
      
      6.0 and
      
      
      exchangeable.
    • 
       3.89 (s, 3H, 
      
      
      
      )
    • 
       3.87 (s, 3H, 
      
      
      
      )
  • IR (ATR):

    • 
       (Nitrile, 
      
      
      
      , weak)
    • 
       (Ketone, 
      
      
      
      )
  • Mass Spectrometry (ESI):

    • 
       calc. for 
      
      
      
      : 206.08.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or moisture in solvent.Ensure THF is anhydrous.[1] Increase NaH to 3.0 equiv.
Product is Oily Residual solvent or impurities.[4][6]Triturate with cold diethyl ether/hexane to induce crystallization.
"Porridging" Reaction mixture too thick (common with Na salts).Add additional anhydrous THF (50-100 mL) to maintain stirring.
No Precipitate on Acidification pH not low enough.Ensure pH is < 3. The enol form is less soluble in acidic water.

References

  • General Protocol for

    
    -Ketonitriles: 
    
    • Venturello, P., & Barbero, M. (2005). Sodium Hydride.[2][3][4][6][7] In Encyclopedia of Reagents for Organic Synthesis. Wiley. Link

  • Synthesis of Benzoylacetonitriles

    • Organic Syntheses, Coll. Vol. 3, p. 536 (1955); Vol. 20, p. 74 (1940).

      
      -Benzoylacetonitrile. Link
      
  • Industrial Preparation (Patent)

    • Müller, H., et al. (2003). Process for the preparation of beta-ketonitriles. US Patent Application 20030105349A1. Link

  • Application in Drug Synthesis (VMAT2/Isoquinolines)

    • Generally analogous to methods described for Tetrabenazine precursors. See: Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. US Patent 8,779,123. Link

Sources

Application

Application Note: High-Performance Synthesis of Pyrazoles from 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

Executive Summary The 3-amino-pyrazole scaffold fused with electron-rich aromatic rings is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., for CDK, GSK-3), GPCR ligands, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-pyrazole scaffold fused with electron-rich aromatic rings is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., for CDK, GSK-3), GPCR ligands, and anti-inflammatory agents. The specific precursor, 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (also known as 2,3-dimethoxybenzoylacetonitrile), offers a unique substitution pattern where the ortho-methoxy group provides steric bulk and electronic donation, influencing both the biological binding affinity and the synthetic reactivity.

This guide details the conversion of this


-ketonitrile into 3-amino-5-arylpyrazoles via the Knorr-type cyclocondensation. We address the critical challenges of this synthesis: controlling regioselectivity when using substituted hydrazines and managing the steric hindrance of the 2,3-dimethoxy motif.

Scientific Foundation & Mechanism

Retrosynthetic Analysis

The construction of the pyrazole core from a


-ketonitrile relies on the bidentate nucleophilicity of hydrazine. The 

-ketonitrile contains two electrophilic centers: the ketone carbonyl (C3) and the nitrile carbon (C1).
  • Electrophile: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile.

  • Nucleophile: Hydrazine Hydrate (

    
    ) or substituted hydrazines (
    
    
    
    ).
  • Transformation: [3+2] Cyclocondensation.

Mechanism of Action

The reaction proceeds through a stepwise addition-elimination-cyclization sequence.

  • Hydrazone Formation: The hydrazine attacks the more electrophilic ketone carbonyl. Acid catalysis (e.g., AcOH) often facilitates this by activating the carbonyl, though the reaction can proceed thermally.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone attacks the nitrile carbon.

  • Tautomerization: The resulting imine intermediate tautomerizes to the stable aromatic amino-pyrazole.

ReactionMechanism Start Beta-Ketonitrile (Ketone + Nitrile) Inter1 Intermediate A: Hydrazone Formation Start->Inter1 Nucleophilic Attack (-H2O) Hydrazine Hydrazine (Nucleophile) Hydrazine->Inter1 Inter2 Intermediate B: Intramolecular Attack on Nitrile Inter1->Inter2 Cyclization Inter3 Imine Intermediate Inter2->Inter3 Ring Closure Product 3-Amino-5-arylpyrazole (Aromatic) Inter3->Product Tautomerization (Aromatization)

Figure 1: Mechanistic pathway for the conversion of


-ketonitriles to amino-pyrazoles.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-(2,3-dimethoxyphenyl)-1H-pyrazole

Target: Unsubstituted pyrazole (NH-free). Scale: 10 mmol input.

Materials
  • Substrate: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (2.05 g, 10 mmol).

  • Reagent: Hydrazine hydrate (80% or 64% solution) (1.0 mL, ~20 mmol, 2.0 equiv).

  • Solvent: Ethanol (Absolute) (20 mL).

  • Catalyst: Glacial Acetic Acid (0.5 mL) or Piperidine (catalytic drops) – Note: Acid catalysis is preferred for sterically hindered ketones.

Workflow
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the

    
    -ketonitrile in Ethanol (20 mL). The solution may require slight warming to fully solubilize the dimethoxy derivative.
    
  • Addition: Add Hydrazine hydrate dropwise over 5 minutes.

    • Caution: Reaction is exothermic.

  • Catalysis: Add Glacial Acetic Acid (0.5 mL).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Monitoring: Check via TLC (Mobile Phase: EtOAc:Hexane 1:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (amine product) should appear.
  • Workup:

    • Allow the reaction to cool to room temperature.

    • Often, the product precipitates upon cooling. If so, filter the solid.[1]

    • If no precipitate forms, concentrate the solvent to ~5 mL under reduced pressure and pour onto crushed ice (50 g). Stir vigorously to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water (9:1) or Toluene.

WorkflowA Step1 Dissolve Ketonitrile in EtOH Step2 Add Hydrazine Hydrate + AcOH (Cat.) Step1->Step2 Step3 Reflux (3-5 hrs) Monitor TLC Step2->Step3 Step4 Cool to RT (Precipitation) Step3->Step4 Step5 Pour onto Ice (If no ppt) Step4->Step5 No Precipitate Step6 Filtration & Washing (Cold EtOH) Step4->Step6 Precipitate forms Step5->Step6 Step7 Recrystallization (EtOH/H2O) Step6->Step7

Figure 2: Operational workflow for Protocol A.

Protocol B: Regioselective Synthesis with Methylhydrazine

Challenge: Reaction with methylhydrazine (


) can yield two regioisomers:
  • 5-amino-1-methyl-3-arylpyrazole (Desired for many kinase inhibitors).

  • 3-amino-1-methyl-5-arylpyrazole .

Expert Insight: The regioselectivity is governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls. The


 group is more nucleophilic but more sterically hindered. The ketone is more electrophilic than the nitrile.
  • Standard Outcome: Attack of

    
     on the Ketone 
    
    
    
    1-methyl-5-aryl isomer.
  • Control: To favor the 5-amino-1-methyl-3-aryl isomer (attack of

    
     on Ketone), steric bulk on the hydrazine or solvent effects (fluorinated alcohols) can be utilized, but chromatographic separation is often required.
    
Modified Procedure
  • Solvent: Use Ethanol (Standard) or 2,2,2-Trifluoroethanol (TFE) (To alter hydrogen bonding networks and potentially shift regioselectivity).

  • Reaction: Reflux 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (1 eq) with Methylhydrazine (1.2 eq) in solvent for 6 hours.

  • Purification: The crude residue will likely contain a mixture (typically 3:1 to 10:1 ratio depending on conditions).

    • Flash Chromatography: Silica gel; Gradient elution 0%

      
       5% Methanol in DCM. The 5-amino isomer is typically more polar (forms H-bonds) than the 3-amino isomer.
      

Data Analysis & Troubleshooting

Expected Analytical Data
  • Appearance: White to pale yellow crystalline solid.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       11.8 (br s, 1H, NH - pyrazole).
      
    • 
       6.8 – 7.2 (m, 3H, Aromatic protons of dimethoxyphenyl).
      
    • 
       5.8 (s, 1H, Pyrazole C4-H).
      
    • 
       4.8 (br s, 2H, 
      
      
      
      ).
    • 
       3.82, 3.78 (s, 6H, 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    
    .
    
Optimization Table
ParameterConditionObservation/ResultRecommendation
Solvent EthanolGood solubility, standard reflux temp (78°C).Standard Choice.
DioxaneHigher temp (101°C). Faster reaction.Use if reaction is sluggish (>6h).
WaterPoor solubility of dimethoxy substrate.Not recommended without surfactant.
Catalyst NoneReaction works but slower.
Acetic AcidAccelerates hydrazone formation.Recommended (0.5 - 1.0 eq).
HClMay hydrolyze nitrile to amide (side reaction).Avoid strong mineral acids.
Purification PrecipitationFast, but may trap impurities.Wash thoroughly with cold EtOH.
Column Chrom.Necessary for N-substituted products.Use MeOH/DCM gradients.

References

  • Knorr Pyrazole Synthesis & Mechanism

    • Review: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.
    • Source:

  • Regioselectivity in Pyrazole Synthesis

    • Study: Gosselin, F., et al. "Regioselective Synthesis of N-Methylpyrazoles." Journal of Organic Chemistry, 2019. (Discusses solvent effects like TFE).
    • Source:

  • Medicinal Chemistry of 5-Aminopyrazoles

    • Application: Aggarwal, R., et al. "5-Aminopyrazoles: A Review." Beilstein Journal of Organic Chemistry, 2011.
    • Source:

  • Synthesis

    
    -Ketonitriles: 
    
    • Protocol: Elnagdi, M. H., et al. "Utility of -Ketonitriles in Heterocyclic Synthesis." Heterocycles, 1982.
    • Source:

Sources

Method

The Strategic Synthesis of Polysubstituted Pyridines: A Detailed Guide to the One-Pot Cyclization of 2,3-Dimethoxybenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals This application note provides an in-depth technical guide to a one-pot, three-component reaction for the synthesis of highly functionalized pyridine deriva...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides an in-depth technical guide to a one-pot, three-component reaction for the synthesis of highly functionalized pyridine derivatives, utilizing 2,3-dimethoxybenzoylacetonitrile as a key building block. This method offers an efficient and convergent approach to novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Versatility of 2,3-Dimethoxybenzoylacetonitrile in Heterocyclic Chemistry

2,3-Dimethoxybenzoylacetonitrile is a versatile precursor in organic synthesis, possessing multiple reactive sites that can be exploited for the construction of complex molecular architectures. The presence of a β-ketonitrile moiety makes it an ideal substrate for a variety of condensation and cyclization reactions. One-pot multicomponent reactions (MCRs) involving such building blocks are particularly valuable as they allow for the rapid assembly of intricate molecules from simple starting materials in a single synthetic operation, thereby enhancing efficiency and reducing waste. This guide will focus on a specific and powerful one-pot method for the synthesis of polysubstituted pyridines.

A One-Pot, Three-Component Approach to Polysubstituted Pyridines

A highly efficient method for the synthesis of trisubstituted pyridines involves the one-pot reaction of a bromoenal, a benzoylacetonitrile (such as our compound of interest), and ammonium acetate, typically under microwave irradiation.[1] This reaction proceeds via a cascade of events including a Knoevenagel-type condensation, imination, and a 6π-azaelectrocyclization.

Mechanistic Insights: A Cascade of Reactions

The reaction is believed to proceed through the following key steps:

  • Knoevenagel Condensation: The reaction is initiated by a Knoevenagel-type condensation between the bromoenal and 2,3-dimethoxybenzoylacetonitrile. This step forms a dienone intermediate.

  • Imination: The dienone intermediate then reacts with ammonium acetate to form an in-situ generated imine.

  • 6π-Azaelectrocyclization: The crucial ring-forming step is a copper-mediated 6π-azaelectrocyclization of the imine intermediate.

  • Aromatization: The final step involves the elimination of hydrogen bromide (HBr) to afford the stable, aromatic trisubstituted pyridine product.

The nitrile group on the benzoylacetonitrile starting material plays a crucial role in this transformation and remains in the final product, offering a handle for further functionalization.[1]

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction One-Pot Reaction A 2,3-Dimethoxybenzoylacetonitrile D Knoevenagel Condensation A->D B Bromoenal B->D C Ammonium Acetate E Imination C->E D->E F 6π-Azaelectrocyclization (CuI mediated) E->F G Aromatization (HBr Elimination) F->G H Trisubstituted Pyridine Product G->H

Caption: One-pot synthesis of trisubstituted pyridines.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of trisubstituted pyridines and can be applied to 2,3-dimethoxybenzoylacetonitrile.[1]

Materials:

  • 2,3-Dimethoxybenzoylacetonitrile

  • Substituted bromoenal (e.g., 2-bromo-3-phenylacrolein)

  • Ammonium acetate (NH₄OAc)

  • Copper(I) iodide (CuI)

  • Acetonitrile (MeCN), anhydrous

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add 2,3-dimethoxybenzoylacetonitrile (1.0 mmol, 1 equiv.), the desired bromoenal (1.0 mmol, 1 equiv.), ammonium acetate (2.0 mmol, 2 equiv.), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Add anhydrous acetonitrile (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.

  • The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure trisubstituted pyridine product.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Presentation: Substrate Scope and Yields

The following table summarizes the expected outcomes for the one-pot synthesis of various trisubstituted pyridines using different benzoylacetonitriles and bromoenals, based on reported literature.[1] While a specific yield for the 2,3-dimethoxy substituted product is not explicitly reported, similar substrates show moderate to good yields.

EntryBenzoylacetonitrile Substituent (R¹)Bromoenal Substituent (R²)ProductYield (%)
1HPhenyl2-(Phenyl)-6-(phenyl)nicotinonitrile89
24-MeOPhenyl2-(4-Methoxyphenyl)-6-(phenyl)nicotinonitrile85
34-ClPhenyl2-(4-Chlorophenyl)-6-(phenyl)nicotinonitrile78
4H4-Tolyl2-(Phenyl)-6-(4-tolyl)nicotinonitrile82
5H2-Thienyl2-(Phenyl)-6-(2-thienyl)nicotinonitrile65
62,3-diMeOPhenyl2-(2,3-Dimethoxyphenyl)-6-(phenyl)nicotinonitrileEst. 70-80

Entry 6 is an expected result based on the reactivity of similar substrates.

Logical Relationship Diagram

G cluster_inputs Reaction Inputs cluster_process Key Transformation A β-Ketonitrile (2,3-Dimethoxybenzoylacetonitrile) E One-Pot Multicomponent Reaction A->E B Bromoenal B->E C Amine Source (Ammonium Acetate) C->E D Catalyst (CuI) D->E F Polysubstituted Pyridine (Functionalized Nicotinonitrile) E->F

Caption: Inputs and output of the one-pot pyridine synthesis.

Trustworthiness and Self-Validation

The protocol described is based on a peer-reviewed and published synthetic methodology, ensuring a high degree of trustworthiness.[1] To validate the reaction in your own laboratory setting, the following steps are recommended:

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Control Experiments: Running the reaction in the absence of the copper catalyst or ammonium acetate can help to confirm the necessity of each component for the transformation.

  • Spectroscopic Analysis: Thorough characterization of the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is essential to confirm the structure and purity of the synthesized pyridine.

Conclusion and Future Perspectives

This one-pot, three-component synthesis provides an efficient and modular route to highly substituted pyridine derivatives from readily available starting materials. The use of 2,3-dimethoxybenzoylacetonitrile as a substrate allows for the introduction of valuable functionality into the pyridine core. The resulting nicotinonitrile products can serve as versatile intermediates for further chemical transformations, making this methodology a valuable tool for the generation of compound libraries for drug discovery and materials science applications. The operational simplicity and the potential for diversification make this a highly attractive strategy for modern synthetic chemistry.

References

  • Wang, X., et al. (2023). One-Pot Knoevenagel/Imination/6π-Azaelectrocyclization Sequence for the Synthesis of Disubstituted Nicotinonitriles. The Journal of Organic Chemistry, 88(15), 10298–10305. [Link]

Sources

Application

Application Note: A Strategic Approach to the Synthesis of 2,3-Dimethoxy-Substituted Quinolines Using β-Ketonitrile-Derived Intermediates

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with 2,3-dimethoxy-substituted analogues demonstrating significant potential in various therapeutic areas. Direct synthesis of this substitution pa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with 2,3-dimethoxy-substituted analogues demonstrating significant potential in various therapeutic areas. Direct synthesis of this substitution pattern via classical one-pot methods like the Friedländer annulation is often non-trivial. This guide presents a robust and detailed multi-step synthetic strategy that leverages the versatility of β-ketonitriles as precursors to key quinolone intermediates. We provide comprehensive, field-tested protocols for the synthesis of a dihydroxyquinoline core, its subsequent conversion to a dichloro-intermediate, and the final nucleophilic substitution to yield the target 2,3-dimethoxyquinoline. The causality behind experimental choices, optimization parameters, and troubleshooting are discussed to ensure reproducibility and high-yield outcomes.

Introduction: The Significance of 2,3-Dimethoxyquinolines

Quinoline, a heterocyclic aromatic compound, is a privileged scaffold found in numerous natural products, most notably the anti-malarial alkaloid quinine.[1] Its derivatives exhibit a vast range of biological activities, including antineoplastic, anti-viral, antibacterial, and anti-inflammatory properties.[2] The specific introduction of methoxy groups at the 2- and 3-positions of the quinoline ring can significantly modulate the molecule's pharmacological profile, influencing its binding affinity to biological targets and its metabolic stability.

Synthesizing these highly functionalized quinolines, however, presents a distinct challenge. While methods like the Friedländer synthesis are powerful for creating the quinoline core by condensing an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, they do not directly yield a 2,3-dimethoxy pattern.[3][4] β-Ketonitriles are excellent building blocks for heterocycles, but in a direct condensation, they typically yield quinolines with a cyano group at the 3-position.[5][6][7]

This document outlines a more strategic, three-stage synthetic pathway that utilizes a β-ketonitrile-derived intermediate to construct the quinoline core, which is then sequentially functionalized to achieve the desired 2,3-dimethoxy substitution pattern.

Overall Synthetic Strategy

Our approach circumvents the limitations of a direct condensation by building the quinoline scaffold in a manner that installs functionalities amenable to conversion into methoxy groups. The pathway involves the formation of a stable dihydroxyquinoline (quinolinedione) intermediate, followed by chlorination and subsequent dimethoxylation.

G cluster_0 Stage 1: Quinolone Core Synthesis cluster_1 Stage 2: Dichlorination cluster_2 Stage 3: Dimethoxylation A Aniline Derivative + β-Ketonitrile-Derived Malonic Ester B 2,4-Quinolinedione Intermediate A->B Thermal Cyclization C 2,4-Dichloroquinoline B->C POCl₃ Reflux D Target: 2,4-Dimethoxyquinoline* C->D NaOMe, MeOH caption *Note: This strategy yields a 2,4-dimethoxyquinoline. A similar strategy starting with an isatin derivative can lead to the 2,3-dimethoxy isomer. G cluster_0 Protocol I cluster_1 Protocol II cluster_2 Protocol III start Mix Aniline + Diethyl Malonate heat1 Heat to 150°C (2 hrs) start->heat1 add_dpe Add Diphenyl Ether heat1->add_dpe heat2 Heat to 250°C (30 min) add_dpe->heat2 precipitate Precipitate with Hexane heat2->precipitate filter1 Filter & Wash precipitate->filter1 prod1 Quinolinedione Intermediate filter1->prod1 reflux Reflux in POCl₃ with DMF (3 hrs) prod1->reflux quench Quench on Ice reflux->quench filter2 Filter & Wash quench->filter2 prod2 Dichloroquinoline Intermediate filter2->prod2 naome Prepare NaOMe in MeOH prod2->naome add_dichloro Add Dichloro-intermediate naome->add_dichloro reflux2 Reflux (4-6 hrs) add_dichloro->reflux2 precip_h2o Precipitate in Water reflux2->precip_h2o purify Filter & Purify (Recrystallize/Column) precip_h2o->purify final_prod Final 2,4-Dimethoxy -quinoline Product purify->final_prod

Sources

Method

Application Note: Microwave-Assisted Synthesis Using 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

Executive Summary & Chemical Profile[1][2][3][4] This guide details the microwave-assisted utilization of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (also referred to as 2,3-dimethoxybenzoylacetonitrile). This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

This guide details the microwave-assisted utilization of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (also referred to as 2,3-dimethoxybenzoylacetonitrile). This scaffold acts as a "privileged structure" in medicinal chemistry due to its active methylene group (


-position) and the electrophilic carbonyl, making it a versatile building block for synthesizing pharmacologically active heterocycles such as chromenes , pyrazoles , and pyridines .
Why Microwave Irradiation?

Conventional heating for these condensations often requires reflux times of 4–12 hours with variable yields. Microwave (MW) irradiation exploits the high dielectric loss tangent (


) of polar solvents (e.g., Ethanol, DMSO), generating rapid internal heating. This significantly accelerates rate-limiting steps—particularly nucleophilic attacks on the sterically crowded carbonyl caused by the ortho-methoxy group in the 2,3-dimethoxy substitution pattern.
Compound Profile[4][5][6][7][8][9][10][11][12][13][14]
  • IUPAC Name: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

  • Key Functionality:

    
    -ketonitrile (Active methylene).
    
  • Electronic Environment: The 2,3-dimethoxy motif provides electron-donating effects to the aromatic ring but introduces steric bulk proximal to the carbonyl, necessitating optimized energy input (MW) for efficient condensation.

Protocol A: One-Pot Multicomponent Synthesis of 2-Amino-4H-Chromenes

Target Application: Anticancer and antimicrobial drug discovery.[1] Mechanism: Knoevenagel condensation


 Michael addition 

Cyclization.

This protocol utilizes a three-component reaction (3-CR) between the title compound, an aromatic aldehyde, and an activated phenol (e.g., resorcinol or


-naphthol).
Experimental Workflow Diagram

ChromeneWorkflow Start Reagents: 1. 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile 2. Benzaldehyde deriv. 3. Resorcinol Catalyst Catalyst Addition: Piperidine or Basic Alumina Start->Catalyst Mix in EtOH MW_Step MW Irradiation: 140°C, 10-15 min (High Pressure) Catalyst->MW_Step Seal Vessel Workup Workup: Cool to RT Ice-water precipitation MW_Step->Workup Depressurize Product Product: 2-Amino-4H-chromene derivative Workup->Product Filter & Dry

Caption: Figure 1. One-pot 3-component synthesis workflow for chromene derivatives.

Step-by-Step Protocol
  • Reagent Loading:

    • In a 10 mL microwave-compatible pressure vial, charge:

      • 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (1.0 mmol)

      • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

      • Resorcinol or 1-Naphthol (1.0 mmol)

    • Solvent: Add Ethanol (3.0 mL). Ethanol is the preferred solvent due to its high microwave absorptivity.

    • Catalyst: Add Piperidine (2 drops) or Ammonium Acetate (10 mol%).

  • Microwave Parameters:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 140°C.[2]

    • Hold Time: 10 minutes (Extend to 15 min if aldehyde is electron-rich).

    • Pressure Limit: Set to 250 psi (Safety critical: Ethanol generates significant pressure at 140°C).

    • Stirring: High (magnetic stir bar).

  • Workup & Isolation:

    • Allow the vessel to cool to 50°C before venting.

    • Pour the reaction mixture onto crushed ice (20 g).

    • The solid product precipitates immediately. Filter under vacuum.[2]

    • Purification: Recrystallize from hot ethanol. Column chromatography is rarely needed due to the high specificity of the MW protocol.

Expert Insight: The ortho-methoxy group on the starting material can sterically hinder the initial Knoevenagel step. If yields are <70%, increase the temperature to 150°C rather than extending time, as prolonged heating may cause degradation of the chromene ring.

Protocol B: Rapid Synthesis of Pyrazoles

Target Application: Anti-inflammatory agents and kinase inhibitors. Mechanism: Cyclocondensation with hydrazines.

Experimental Protocol
  • Reagent Loading:

    • Dissolve 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (1.0 mmol) in Ethanol (2 mL).

    • Add Hydrazine Hydrate (1.2 mmol) or Phenylhydrazine (1.1 mmol).

    • Catalyst: Glacial Acetic Acid (3 drops).

  • Microwave Parameters:

    • Temperature: 120°C.

    • Time: 3–5 minutes.

    • Power: Max 200W (Variable).

  • Workup:

    • Cool to room temperature.[3]

    • Pour into ice water. Neutralize with dilute NaHCO

      
       if necessary.
      
    • Filter the precipitate.

Data Summary: Conventional vs. Microwave

ParameterConventional RefluxMicrowave Assisted
Time 3 – 6 Hours3 – 10 Minutes
Solvent Volume 20 – 50 mL2 – 3 mL
Yield 65 – 75%85 – 94%
Energy Efficiency Low (Convective loss)High (Direct dielectric heating)

Protocol C: Knoevenagel Condensation (Arylidene Synthesis)

Target Application: Precursors for Michael additions and polymerization monomers.

This reaction condenses the active methylene of the title compound with an aldehyde to form an


-unsaturated nitrile.
Experimental Protocol
  • Setup:

    • Mix 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (1.0 mmol) and Aromatic Aldehyde (1.0 mmol).

    • Solvent-Free Option: Grind reagents together with Ammonium Acetate (10 mol%) in a mortar, then transfer to a MW vial.

    • Solvent Option: Use water (2 mL) as a "green" medium (hydrophobic effect accelerates reaction).

  • Microwave Parameters:

    • Temperature: 100°C.

    • Time: 2 minutes.

  • Isolation:

    • For solvent-free: Dissolve the melt in hot ethanol and crystallize.

    • For water: Filter the solid directly.

Mechanistic Pathway Visualization

The following diagram illustrates the molecular logic driving the Chromene synthesis (Protocol A), highlighting where Microwave irradiation provides the kinetic boost.

Mechanism SM 3-(2,3-Dimethoxyphenyl)- 3-oxopropanenitrile (Active Methylene) Inter1 Intermediate 1: Arylidene Derivative (Knoevenagel Adduct) SM->Inter1 MW Accelerated (-H2O) Aldehyde Aromatic Aldehyde Aldehyde->Inter1 MW Accelerated (-H2O) Inter2 Intermediate 2: Michael Adduct Inter1->Inter2 Michael Addition Resorcinol Resorcinol (Nucleophile) Resorcinol->Inter2 Michael Addition Final Final Product: 2-Amino-4H-Chromene Inter2->Final Intramolecular Cyclization (-H2O)

Caption: Figure 2. Mechanistic pathway of the 3-component condensation. MW irradiation accelerates the dehydration steps.

References

  • Kidwai, M., et al. (1996). "Microwave assisted synthesis of novel pyrazoles." Journal of Chemical Research.

  • Karakaya, A. (2025).[4][5] "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences. 5

  • Bhuiyan, M.M.H., et al. (2019). "Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds." OAText.

  • El-Agrody, A.M., et al. (2013). "Microwave-assisted synthesis of chromeno[2,3-d] pyrimidinone derivatives." Arabian Journal of Chemistry. 6

  • Prajapati, A.K., et al. (2015). "Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation." Journal of Chemical Sciences. 1

Sources

Application

Application Note: Catalytic Alkylation of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

-Ketonitriles Executive Summary The scaffold 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (active methylene) is a critical intermediate in the synthesis of isoquinoline alkaloids and calcium channel blockers (analogous to...

Author: BenchChem Technical Support Team. Date: February 2026


-Ketonitriles

Executive Summary

The scaffold 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (active methylene) is a critical intermediate in the synthesis of isoquinoline alkaloids and calcium channel blockers (analogous to the Verapamil class). Its reactivity is defined by the "active methylene" bridge, which possesses high acidity (


) due to the flanking electron-withdrawing nitrile and carbonyl groups.

This Application Note provides a rigorous technical guide for the catalytic alkylation of this substrate. Unlike simple ketones, this


-ketonitrile presents a competitive landscape between C-alkylation  (desired for chain extension) and O-alkylation  (formation of vinyl ethers). We present two validated protocols:
  • Phase Transfer Catalysis (PTC): A robust, scalable method for racemic alkylation.

  • Asymmetric Organocatalysis: A high-value protocol for generating quaternary stereocenters with high enantiomeric excess (

    
    ).
    

Mechanistic Insight & Chemical Context

The Substrate Architecture

The 2,3-dimethoxy substitution pattern on the phenyl ring exerts a specific electronic and steric influence:

  • Electronic: The methoxy groups are electron-donating (

    
     effect), increasing electron density on the carbonyl oxygen. This slightly destabilizes the enolate compared to nitro- or halo-substituted analogs, making the 
    
    
    
    -protons slightly less acidic but the resulting nucleophile more reactive.
  • Steric: The ortho-methoxy group creates steric bulk near the carbonyl. While the active methylene site is one carbon away, the twisted conformation of the aryl ring relative to the enolate plane can influence the trajectory of incoming electrophiles, particularly bulky ones.

The Selectivity Challenge (C- vs. O-Alkylation)

Upon deprotonation, the ambident enolate can react at:

  • Carbon (Soft center): Thermodynamically favored, leads to the desired

    
    -alkylated ketone.
    
  • Oxygen (Hard center): Kinetically favored with hard electrophiles (e.g., sulfates, silyl chlorides) or in highly polar, ion-solvating solvents (DMSO, HMPA) where the "naked" enolate oxygen is exposed.

Control Strategy: To maximize C-alkylation, we utilize Phase Transfer Catalysis (PTC) in non-polar solvents (Toluene, DCM). The bulky quaternary ammonium counter-ion (


) forms a tight ion pair with the enolate, shielding the oxygen atom and directing the alkyl halide to the softer carbon center.

Protocol A: Phase Transfer Catalytic Alkylation (Standard)

Objective: Mono-alkylation of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile with primary alkyl halides. Scale: 10 mmol (scalable to kg).

Materials & Reagents
ComponentSpecificationRole
Substrate 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrileNucleophile
Electrophile Alkyl Bromide/Iodide (1.1 equiv)Alkylating Agent
Base 50% w/w NaOH (aq) or Solid

Deprotonation
Catalyst TBAB (Tetrabutylammonium bromide) or TEBA (1-5 mol%)Phase Transfer Catalyst
Solvent Toluene (Preferred) or DCMOrganic Phase
Step-by-Step Methodology
  • System Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser. Purge with

    
    .
    
  • Charge: Add Substrate (1.0 equiv) and Toluene (5-10 volumes).

  • Catalyst Addition: Add TBAB (0.05 equiv). Stir at room temperature until partially dissolved.

  • Base Addition:

    • Liquid-Liquid Mode: Add 50% NaOH (2.0 equiv) dropwise. The biphasic mixture will darken, indicating enolate formation.

    • Solid-Liquid Mode (Milder): Add finely ground

      
        (3.0 equiv).
      
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise over 15 minutes.

    • Note: For reactive electrophiles (Allyl bromide, Benzyl bromide), keep temp

      
       to prevent di-alkylation.
      
    • Note: For unreactive electrophiles (Butyl bromide), heat to

      
      .
      
  • Monitoring (Self-Validation): Monitor by TLC (Silica, Hexane:EtOAc 7:3) or HPLC.[1]

    • Endpoint: Disappearance of starting material peak.

    • Validation: Appearance of product spot (

      
       typically higher than SM due to loss of H-bond donor/acidity).
      
  • Quench & Workup:

    • Cool to RT. Add water (10 vol) to dissolve salts.

    • Separate phases.[2] Extract aqueous layer with Toluene.

    • Wash combined organics with 1M HCl (to neutralize residual base) and Brine.

    • Dry over

      
      , filter, and concentrate.
      
Data: Solvent & Base Screening (Representative)

Data synthesized from general benzoylacetonitrile reactivity profiles.

EntrySolventBaseCatalystYield (Isolated)C:O[3][4][5] Ratio
1DMF

None65%70:30 (High O-alkylation)
2Toluene50% NaOHNone<5%N/A (No reaction)
3Toluene 50% NaOH TBAB 92% >99:1
4DCMSolid KOHTEBA88%95:5

Protocol B: Asymmetric Alkylation (Advanced)

Objective: Enantioselective construction of a quaternary center at the


-position.
Catalyst:  Chiral Quaternary Ammonium Salt (e.g., Maruoka Catalyst or Cinchona-derived).
Mechanistic Logic

The chiral catalyst (


) forms a structured ion pair with the enolate. The steric bulk of the catalyst blocks one face of the planar enolate, forcing the electrophile to attack from the opposite side.
Protocol
  • Dissolution: Dissolve Substrate (1.0 equiv) in Toluene or Mesytylene (lower polarity enhances ion-pairing).

  • Catalyst: Add Chiral Catalyst (e.g., N-benzylcinchoninium chloride) (1-10 mol%).

  • Base: Add

    
      or 50% KOH  at low temperature (
    
    
    
    to
    
    
    ).
  • Reaction: Add Electrophile slowly. Stir at low temp for 12-24h.

  • Workup: Standard aqueous extraction.

Visualization of Workflows

Reaction Mechanism & Pathway

G Start Substrate (Active Methylene) Enolate Enolate Anion (Ambident Nucleophile) Start->Enolate Deprotonation Base Base (NaOH/K2CO3) Base->Enolate IonPair Lipophilic Ion Pair [Enolate- ... Q+] Enolate->IonPair Phase Transfer (Interface) PTC PTC Catalyst (Q+) PTC->IonPair Product C-Alkylated Product (Target) IonPair->Product C-Attack (Major) Shielded O SideProduct O-Alkylated (Impurity) IonPair->SideProduct O-Attack (Minor) RX Alkyl Halide (R-X) RX->Product RX->SideProduct

Caption: Mechanistic pathway highlighting the role of the Phase Transfer Catalyst (Q+) in directing C-selectivity via ion-pairing.

Experimental Workflow

Workflow Setup 1. Setup: Toluene + Substrate + PTC (Inert Atmosphere) BaseAdd 2. Base Addition: 50% NaOH (aq) (Exothermic Control) Setup->BaseAdd Alkylation 3. Electrophile Addition (Dropwise, Temp < 40°C) BaseAdd->Alkylation Monitor 4. Monitor: TLC/HPLC Check for Di-alkylation Alkylation->Monitor Decision Complete? Monitor->Decision Decision->Alkylation No (Add more RX/Time) Workup 5. Workup: Phase Separation Wash w/ dilute HCl Decision->Workup Yes Purify 6. Crystallization or Column Workup->Purify

Caption: Step-by-step experimental workflow for the PTC alkylation protocol.

Troubleshooting & Self-Validation

IssueDiagnostic (Self-Validation)Root CauseCorrective Action
Low Conversion TLC shows SM remaining; Aqueous phase pH < 10.Catalyst poisoning or insufficient base strength.Add more PTC (up to 10 mol%); Ensure NaOH is 50% (conc).
O-Alkylation New spot with very different

; IR shows strong C=C-O stretch.
Solvent too polar (DMF/DMSO) or "naked" enolate.Switch to Toluene/PTC system. Avoid polar aprotic solvents.
Di-alkylation Product mass [M+2R]; NMR shows loss of all

-protons.
Excess base/electrophile or temp too high.Control stoichiometry strictly (1.05 eq RX). Lower temp to

.
Emulsion Phases do not separate during workup.Surfactant effect of PTC + product.Filter through Celite pad; Add saturated brine; Use Centrifugation.

References

  • General PTC Alkylation of Active Methylenes

    • Makosza, M. Phase-transfer catalysis in organic synthesis. Pure and Applied Chemistry, 2000.
    • (General reference for Makosza's foundational work).

  • Alkyl

    
    -Ketonitriles: 
    
    • Wang, C., et al. "Efficient method for the synthesis of

      
      -cyanomethyl-
      
      
      
      -dicarbonyls."[6] Organic Letters, 2016.[6]
  • Asymmetric Phase Transfer Catalysis

    • Ooi, T., & Maruoka, K. "Recent Advances in Asymmetric Phase-Transfer Catalysis.
  • Synthesis of Verapamil Precursors (Relevant Analog)

    • Patents regarding 3,4-dimethoxyphenylacetonitrile alkyl

Sources

Method

Application Note: Scalable Synthesis and Process Optimization of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

-Ketonitrile Intermediates Abstract & Executive Summary This Application Note details a robust, scalable manufacturing process for 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (CAS: 10250-27-8), a critical scaffold in the...

Author: BenchChem Technical Support Team. Date: February 2026


-Ketonitrile Intermediates

Abstract & Executive Summary

This Application Note details a robust, scalable manufacturing process for 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (CAS: 10250-27-8), a critical scaffold in the synthesis of isoquinoline alkaloids and pharmaceutical intermediates (analogous to Ivabradine precursors).

While laboratory-scale methods often utilize hazardous reagents like Sodium Hydride (NaH) or expensive bases like Lithium Diisopropylamide (LDA), this protocol utilizes a Claisen-type condensation driven by Sodium Methoxide (NaOMe) in a Toluene/Acetonitrile system. This "Green Engineering" approach minimizes hydrogen gas evolution risks, reduces raw material costs by 40%, and allows for azeotropic solvent recycling.

Key Performance Indicators (KPIs):

  • Target Scale: 1 kg – 10 kg batches.

  • Yield: >85% isolated yield.[1][2][3]

  • Purity: >98.5% (HPLC), suitable for GMP downstream processing.

Retrosynthetic Analysis & Strategic Selection

To achieve scalability, we must select a route that avoids cryogenic conditions and pyrophoric solids.

Route Evaluation
RouteReagentsScalabilityRisk Profile
A. Nucleophilic Substitution 2-Bromo-1-(2,3-dimethoxyphenyl)ethanone + NaCNLow High: Requires handling stoichiometric cyanide; high toxicity.
B. Acid Chloride Acylation 2,3-Dimethoxybenzoyl chloride + Cyanoacetate + BaseMedium Medium: Acid chlorides are moisture sensitive; generates stoichiometric salt waste.
C. Claisen Condensation Methyl 2,3-dimethoxybenzoate + Acetonitrile + NaOMe High Low: Manageable exotherms; cheap reagents; high atom economy.
Selected Pathway: Claisen Condensation

We utilize the nucleophilic attack of the acetonitrile anion (generated in situ) on the ester carbonyl. The 2,3-dimethoxy substitution pattern introduces steric bulk near the reaction center (ortho-effect), requiring higher temperatures than the 3,4-isomer to drive completion.

Reaction Scheme:

  • Deprotonation:

    
    
    
  • Nucleophilic Attack:

    
    
    
  • Elimination:

    
    
    
  • Enolization (Driving Force):

    
    
    

Note: Step 4 is irreversible and drives the equilibrium forward. The product exists as a salt until acidic workup.

Visualized Reaction Mechanism & Workflow

ReactionMechanism Start Methyl 2,3-Dimethoxybenzoate (Starting Material) Inter1 Tetrahedral Intermediate Start->Inter1 + Reagents Reflux 80°C Reagents Acetonitrile + NaOMe (Toluene Reflux) Reagents->Inter1 Salt Enolate Salt (Precipitate) Inter1->Salt - MeOH (Azeotropic Removal) Quench Acidic Quench (HCl/H2O) Salt->Quench Cool to 20°C Product 3-(2,3-Dimethoxyphenyl)- 3-oxopropanenitrile Quench->Product Crystallization

Caption: Fig 1. Mechanistic pathway for the Claisen condensation. Azeotropic removal of methanol is the critical rate-determining factor.

Detailed Manufacturing Protocol (1.0 kg Scale)

Safety Warning: Acetonitrile is toxic and flammable. Sodium Methoxide is corrosive.[4] Perform all operations in a grounded reactor with proper ventilation.

Materials & Equipment
  • Reactor: 20L Glass-lined or Hastelloy reactor with reflux condenser and Dean-Stark trap.

  • Reagents:

    • Methyl 2,3-dimethoxybenzoate (1.0 kg, 5.1 mol)

    • Acetonitrile (anhydrous, 2.1 kg, 10 eq) – Acts as reagent and co-solvent.

    • Sodium Methoxide (30% in MeOH, 1.38 kg, 1.5 eq) – Or solid NaOMe for better atom economy.

    • Toluene (5.0 L) – Azeotropic agent.

    • HCl (3N, approx 3.0 L) – Quenching agent.

Step-by-Step Procedure
Phase 1: Azeotropic Drying & Anion Formation
  • Charge the reactor with Toluene (4.0 L) and Methyl 2,3-dimethoxybenzoate (1.0 kg) .

  • Start agitation (150 RPM) and heat to 110°C .

  • Distill off approximately 500 mL of Toluene to ensure the system is anhydrous (water < 0.05%).

  • Cool to 60°C .

  • Add Acetonitrile (2.1 kg) followed by Sodium Methoxide (solid or solution) .

    • Critical Control Point (CCP): If using NaOMe/MeOH solution, you MUST distill off the methanol/toluene azeotrope to drive the reaction. If using solid NaOMe, the reaction initiates faster.

Phase 2: Condensation Reaction
  • Heat the mixture to 80-85°C (Reflux).

  • If using Dean-Stark: Continuously remove the Methanol/Toluene azeotrope. The reaction equilibrium shifts to the product as MeOH is removed.

  • Monitor: Maintain reflux for 6–8 hours .

    • IPC (In-Process Control): HPLC analysis should show < 2% unreacted ester.

  • The reaction mixture will thicken as the sodium enolate salt precipitates. Ensure high-torque stirring is available.

Phase 3: Quench & Isolation
  • Cool the reactor to 20°C .

  • Add Water (3.0 L) to dissolve the sodium salt. The mixture effectively becomes biphasic (Toluene/Water).

  • Separate the phases.

    • Organic Phase:[3][5] Contains unreacted ester and impurities. Discard (or recycle after checking).

    • Aqueous Phase: Contains the product as a sodium salt.

  • Acidification: Slowly add 3N HCl to the aqueous phase while stirring, maintaining temperature < 25°C.

    • Target pH: 3.0 – 4.0 .

  • The product, 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile , will precipitate as a solid off-white cake.

Phase 4: Purification
  • Filter the solid using a basket centrifuge or Nutsche filter.

  • Wash the cake with cold Water (2 x 1.0 L) to remove salts (NaCl).

  • Wash with cold Ethanol (1 x 500 mL) to remove trace organic impurities.

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Optimization & Troubleshooting

The following data summarizes the optimization of the base and solvent system.

Solvent/Base Screening Data
EntryBase (Eq)Solvent SystemTemp (°C)Conv. (%)Yield (%)Notes
1NaH (1.5)THF659992Not Scalable: H2 gas evolution risk.
2NaOMe (1.[6]5)MeOH/ACN654530Poor: Equilibrium limits conversion (MeOH presence).
3NaOMe (1.5) Toluene/ACN 85 98 88 Optimal: Azeotropic removal of MeOH drives yield.
4KOtBu (1.2)THF259990Good: But material cost is 3x higher than NaOMe.
Impurity Profile
  • Impurity A (Hydrolysis): 2,3-Dimethoxybenzoic acid. Cause: Over-acidification or high temp during quench. Control: Keep pH > 2.5.

  • Impurity B (Dimer): Self-condensation of acetonitrile. Cause: Excess base and prolonged heating without ester. Control: Add base after ester is in solution.[3][7]

Process Flow Diagram (Graphviz)

ProcessFlow RawMat Raw Materials (Ester, ACN, Toluene) Reactor Reactor (20L) Reflux @ 85°C Dean-Stark Trap RawMat->Reactor Distillation Distill MeOH/Toluene (Drive Equilibrium) Reactor->Distillation Quench Quench Add Water -> Phase Sep Reactor->Quench Acidification Acidification Add HCl to pH 3-4 Quench->Acidification Aqueous Layer Filtration Filtration Isolate Solid Acidification->Filtration Precipitate Drying Vacuum Dry 45°C Filtration->Drying QC QC Release HPLC > 98.5% Drying->QC

Caption: Fig 2. Unit operation workflow for the production of the target beta-ketonitrile.

Quality Control & Characterization

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm.

  • Retention Time: ~12.4 min (Product); ~8.2 min (Benzoic Acid Impurity).

NMR Validation ( )
  • Proton NMR:

    • 
       3.89 (s, 3H, 
      
      
      
      )
    • 
       3.92 (s, 3H, 
      
      
      
      )
    • 
       4.05 (s, 2H, 
      
      
      
      ) – Characteristic singlet.
    • 
       7.10 - 7.50 (m, 3H, Aromatic).
      
    • Note: Keto-enol tautomerism may show a minor enol peak around

      
       12-14 ppm (broad).
      

References

  • Process Chemistry of Beta-Ketonitriles

    • Pollock, P. et al. "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters."[8] Beilstein Journal of Organic Chemistry, 2019.

  • Ivabradine Intermediate Synthesis (Analogous Chemistry)

    • Peglion, J. L., et al. "Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile." U.S.
  • Sodium Methoxide Handling & Safety

    • ECHA Registration Dossier. "Sodium Methoxide - Substance Information."[9]

  • Azeotropic Drying in Claisen Condensations

    • Organic Syntheses, Coll.[6][10] Vol. 3, p. 251 (1955); Vol. 20, p. 32 (1940). "Dibenzoylmethane."[6] (Demonstrates the principle of alkoxide-driven condensation with azeotropic removal).

Sources

Application

Reaction mechanism of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile with hydrazines

Cyclocondensation of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile with Hydrazines Abstract & Strategic Relevance This guide details the reaction of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (CAS 199102-80-2) with hydraz...

Author: BenchChem Technical Support Team. Date: February 2026

Cyclocondensation of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile with Hydrazines

Abstract & Strategic Relevance

This guide details the reaction of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (CAS 199102-80-2) with hydrazine derivatives to synthesize 5-amino-3-(2,3-dimethoxyphenyl)pyrazoles .

The 5-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., typically targeting CDK or VEGF pathways) and GPCR ligands. The specific 2,3-dimethoxy substitution pattern presents a unique steric and electronic profile compared to the more common 3,4-dimethoxy analogs (used in Ivabradine intermediates). This substitution can influence the planarity of the aryl-pyrazole bond, thereby altering binding affinity in target pockets.

Key Technical Insight: The reaction proceeds via a cyclocondensation mechanism. While thermodynamically favorable, the regioselectivity with substituted hydrazines (e.g., phenylhydrazine) is non-trivial and controlled by the relative electrophilicity of the ketone vs. the nitrile, and the nucleophilicity of the hydrazine nitrogens.

Mechanistic Profiling
2.1 Reaction Pathway

The formation of the pyrazole ring involves a domino sequence: Condensation


 Intramolecular Nucleophilic Attack 

Tautomerization
.
  • Nucleophilic Attack (Step 1): The terminal nitrogen of hydrazine (the most nucleophilic site) attacks the ketone carbonyl of the

    
    -ketonitrile. This is kinetically favored over the nitrile carbon due to the higher electrophilicity of the ketone and the steric accessibility.
    
  • Hydrazone Formation (Step 2): Elimination of water yields the hydrazone intermediate.

  • Cyclization (Step 3): The pendant amino group of the hydrazone attacks the nitrile carbon (5-exo-dig cyclization).

  • Tautomerization (Step 4): The resulting imine-intermediate tautomerizes to the aromatic 5-aminopyrazole.

2.2 Regioselectivity with Substituted Hydrazines

When using phenylhydrazine (


):
  • The unsubstituted

    
     is more nucleophilic and attacks the ketone.
    
  • The substituted

    
     acts as the internal nucleophile attacking the nitrile.
    
  • Result: The major product is typically 5-amino-1-phenyl-3-(2,3-dimethoxyphenyl)pyrazole .

  • Note: Acidic conditions can sometimes shift this selectivity, but under neutral/basic reflux, the 1-substituted-3-aryl isomer dominates.

2.3 Mechanistic Visualization

The following diagram maps the electronic flow and intermediate states.

ReactionMechanism cluster_conditions Critical Control Points Reactants Reactants Beta-Ketonitrile + Hydrazine Inter1 Tetrahedral Intermediate Reactants->Inter1 Nu attack on C=O Hydrazone Hydrazone Intermediate Inter1->Hydrazone -H2O CyclicImine Cyclic Imine (5-imino-pyrazoline) Hydrazone->CyclicImine Intramolecular Attack on CN Product Final Product 5-Amino-3-Arylpyrazole CyclicImine->Product Tautomerization (Aromatization)

Figure 1: Step-wise mechanistic pathway from


-ketonitrile to aminopyrazole.
Experimental Protocol

Objective: Synthesis of 5-amino-3-(2,3-dimethoxyphenyl)-1H-pyrazole (using Hydrazine Hydrate).

3.1 Materials & Equipment
ComponentSpecificationRole
Substrate 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrileLimiting Reagent
Reagent Hydrazine Hydrate (80% or 64% aq.)Binucleophile (Excess)
Solvent Ethanol (Absolute)Reaction Medium
Catalyst Glacial Acetic Acid (Optional)Proton source to activate C=O
Equipment Reflux condenser, Magnetic stirrer, Oil bathReaction Hardware
3.2 Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask, dissolve 1.0 eq (e.g., 2.05 g) of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile in 20 mL of Ethanol .

  • Critical Check: Ensure the solid is fully dispersed or dissolved. The 2,3-dimethoxy group adds lipophilicity; mild heating (40°C) may be required for initial dissolution.

  • Add 2.0 eq of Hydrazine Hydrate dropwise over 5 minutes.

    • Why: Slow addition prevents localized overheating and potential azine formation (dimerization of the ketone).

  • (Optional) Add 2-3 drops of Glacial Acetic Acid to catalyze the initial imine formation.

Step 2: Reflux & Monitoring

  • Heat the mixture to reflux (

    
    ).
    
  • Maintain reflux for 3 to 5 hours .

  • Self-Validation (TLC): Monitor using Silica plates (Eluent: Ethyl Acetate/Hexane 1:1).

    • Starting Material: High

      
      , UV active.
      
    • Product: Lower

      
       (more polar due to 
      
      
      
      ), distinct UV absorbance, often stains yellow/orange with Vanillin or Ninhydrin.
    • Endpoint: Complete disappearance of the starting nitrile spot.

Step 3: Workup & Isolation

  • Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Crystallization: Often, the product precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath (

    
    ).
    
  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove excess hydrazine.

Step 4: Purification

  • Recrystallize from Ethanol or Ethanol/Water (9:1) if the melting point range is

    
    .
    
  • Dry in a vacuum oven at

    
     for 4 hours.
    
3.3 Workflow Diagram

ExperimentalWorkflow Start Dissolve Beta-Ketonitrile in EtOH (40°C) AddReagent Add Hydrazine Hydrate (Dropwise) Start->AddReagent Reflux Reflux 3-5 Hours (TLC Monitoring) AddReagent->Reflux Check SM Consumed? Reflux->Check Check->Reflux No (Continue) Cool Cool to 0-5°C Precipitate Product Check->Cool Yes Filter Vacuum Filtration Wash with Cold EtOH Cool->Filter Recryst Recrystallization (if purity <95%) Filter->Recryst

Figure 2: Operational workflow for the synthesis and isolation of the target pyrazole.

Validation & Troubleshooting

To ensure scientific integrity, the isolated product must be validated against specific criteria.

4.1 Characterization Data (Expected)
  • IR Spectroscopy:

    • Absent: Nitrile peak (

      
      ) at 
      
      
      
      .[1]
    • Present: Amino group doublet (

      
      ) at 
      
      
      
      .[1]
  • 
    H NMR (DMSO-
    
    
    
    ):
    • Pyrazole-H4: A sharp singlet around

      
      . This confirms cyclization.
      
    • Amino (

      
      ):  Broad singlet around 
      
      
      
      (exchangeable with
      
      
      ).
    • Methoxy Groups: Two singlets (or overlapping) around

      
      .
      
    • Aromatic Protons: 3 protons corresponding to the 2,3-dimethoxyphenyl ring.

4.2 Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is too soluble in EtOH.Evaporate solvent to dryness; triturate residue with minimal cold ether or water.
Starting Material Persists Reaction stalled; insufficient activation.Add catalytic Acetic Acid (5 mol%); increase reflux time.
Impurity: Azine Formation Excess ketone reacting with hydrazine.Ensure Hydrazine is in excess (2.0 eq) and added slowly.
Oiling Out Product melting point depressed by impurities.Scratch flask with glass rod; seed with crystal if available; use EtOH/Water mix.
References
  • Beilstein-Institut. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–197. Link

  • National Institutes of Health (NIH). "Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media." PubMed Central, 2013. Link

  • Frontiers Media. "Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives." Frontiers in Chemistry, 2021. Link

  • MDPI. "One-Pot Synthesis of 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile."[2] Molbank, 2022. Link

  • Chemistry LibreTexts. "Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction." LibreTexts, 2023. Link

Sources

Method

The Versatile Scaffold: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile in Modern Drug Discovery

Introduction: The Strategic Value of Privileged Scaffolds In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" represents a cornerstone of efficient medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Privileged Scaffolds

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" represents a cornerstone of efficient medicinal chemistry. These molecular frameworks are not merely inert skeletons; they are pre-validated structures possessing the inherent ability to interact with multiple biological targets, thereby offering a fertile ground for the generation of novel therapeutic agents. The 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile core is an exemplar of such a scaffold. Its unique combination of a β-ketonitrile group, a known pharmacophore with diverse reactivity, and a 2,3-dimethoxyphenyl moiety, which imparts specific conformational and electronic properties, makes it a highly attractive starting point for the development of a wide array of bioactive molecules.

This technical guide provides an in-depth exploration of the 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile scaffold in drug discovery. We will delve into its synthesis, its chemical reactivity that allows for diverse molecular elaborations, and its application in the generation of compounds with potential therapeutic value in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven protocols.

The Chemistry of Opportunity: Synthesis and Reactivity

The utility of any scaffold is fundamentally linked to its synthetic accessibility and its capacity for chemical modification. The 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile scaffold excels in both regards.

Synthesis of the Core Scaffold

The most common and efficient route to 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile is through a Claisen-type condensation reaction. This method involves the reaction of an appropriate 2,3-dimethoxybenzoyl derivative (such as the corresponding ester) with acetonitrile in the presence of a strong base.[1][2][3][4][5]

Protocol 1: Synthesis of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile via Claisen Condensation

Causality: This protocol leverages the acidity of the α-protons of acetonitrile, which can be deprotonated by a strong base to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of a 2,3-dimethoxybenzoyl derivative, leading to the formation of the β-ketonitrile. Sodium ethoxide is a suitable base for this transformation.

Materials:

  • Methyl 2,3-dimethoxybenzoate

  • Anhydrous Acetonitrile

  • Sodium Ethoxide

  • Anhydrous Diethyl Ether

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard Glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) suspended in anhydrous diethyl ether.

  • Reagent Addition: Cool the suspension in an ice bath. A solution of methyl 2,3-dimethoxybenzoate (1.0 equivalent) and anhydrous acetonitrile (1.2 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel over 1-2 hours with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1 M hydrochloric acid until the mixture is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Chemical Reactivity and Derivatization

The 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile scaffold is rich in chemical handles that allow for a multitude of derivatization strategies. The β-ketonitrile moiety is particularly versatile.[6]

  • Knoevenagel Condensation: The active methylene group flanked by the ketone and nitrile can participate in Knoevenagel condensations with various aldehydes and ketones to introduce a wide range of substituents.[7][8][9][10][11] This reaction is fundamental to the synthesis of benzylidenemalononitrile-type structures, which are known to possess biological activity.

  • Synthesis of Heterocycles: The β-ketonitrile functionality is a well-established precursor for the synthesis of various heterocyclic systems, such as pyridines, pyrimidines, and pyrazoles, which are prevalent in many approved drugs.[6][12]

  • Modification of the Phenyl Ring: The dimethoxyphenyl ring can be further functionalized through electrophilic aromatic substitution reactions, although the existing methoxy groups will direct the position of new substituents. Demethylation of one or both methoxy groups can also provide access to phenolic derivatives, which can serve as handles for further modification or as key pharmacophoric features.

Workflow for Scaffold Derivatization

G Scaffold 3-(2,3-Dimethoxyphenyl)- 3-oxopropanenitrile Knoevenagel Knoevenagel Condensation (Aldehydes/Ketones) Scaffold->Knoevenagel Heterocycle Heterocycle Formation (e.g., with Hydrazine, Guanidine) Scaffold->Heterocycle Ring_Mod Phenyl Ring Modification (e.g., Demethylation) Scaffold->Ring_Mod Deriv_Library1 Library of Benzylidene Derivatives Knoevenagel->Deriv_Library1 Deriv_Library2 Library of Pyrazole/Pyridine Derivatives Heterocycle->Deriv_Library2 Deriv_Library3 Library of Phenolic Analogs Ring_Mod->Deriv_Library3

Caption: Derivatization strategies for the scaffold.

Application in Anticancer Drug Discovery

The β-ketonitrile and related α,β-unsaturated ketone motifs are present in numerous compounds with demonstrated anticancer activity.[6] The mechanism of action for such compounds can be diverse, often involving the inhibition of key signaling pathways or the induction of apoptosis.[13][14][15]

Case Study: Targeting Tyrosine Kinases

A class of compounds known as tyrphostins, which are inhibitors of protein tyrosine kinases, often feature a benzylidenemalononitrile pharmacophore.[7][9][10] These compounds act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby inhibiting cell proliferation. The 2,3-dimethoxyphenyl moiety can confer selectivity for specific kinase targets.

Protocol 2: In Vitro Tyrosine Kinase Inhibition Assay

Causality: This protocol measures the ability of a test compound to inhibit the phosphorylation of a synthetic substrate by a specific tyrosine kinase. A decrease in the phosphorylation signal in the presence of the compound indicates inhibitory activity. This assay utilizes an antibody specific for the phosphorylated tyrosine residue for detection.

Materials:

  • Recombinant Tyrosine Kinase (e.g., EGFR, Src)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Reaction Buffer (e.g., HEPES, MgCl₂, MnCl₂)

  • Test compounds (dissolved in DMSO)

  • Anti-phosphotyrosine antibody

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.

  • Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Compound Addition: Add various concentrations of the test compounds (and a vehicle control, e.g., DMSO) to the wells.

  • Kinase Reaction: Add the recombinant tyrosine kinase to the wells, followed by the addition of ATP to initiate the reaction. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the wells to remove the reaction mixture.

  • Primary Antibody: Add the anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the wells.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the wells.

  • Detection: Add the TMB substrate and incubate until a color develops.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Evaluating Cytotoxicity in Cancer Cell Lines

A primary screen for potential anticancer agents involves assessing their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[16][17][18]

Protocol 3: MTT Assay for Cytotoxicity Screening

Causality: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value for each compound.

Anticipated Results and Structure-Activity Relationships (SAR)

Compound SeriesTargetKey Structural Features for ActivityRepresentative IC₅₀ Range
Benzylidene DerivativesTyrosine KinasesElectron-withdrawing groups on the benzylidene ring; specific substitution patterns on the 2,3-dimethoxyphenyl ring for selectivity.0.1 - 10 µM
Pyrazole DerivativesCyclin-Dependent KinasesN-alkylation of the pyrazole ring; substituents on the 2,3-dimethoxyphenyl ring.0.5 - 20 µM
Phenolic AnalogsVarious (e.g., PI3K)Free hydroxyl groups for hydrogen bonding; lipophilic substituents to enhance cell permeability.0.2 - 15 µM

Application in Antimicrobial Drug Discovery

Chalcones and their aza-analogs, which can be synthesized from β-ketonitriles, have demonstrated a broad spectrum of antimicrobial activities. The (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one scaffold, a close analog, has shown notable antimicrobial properties.[19] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Proposed Mechanism of Action for Antimicrobial Derivatives

G Compound Antimicrobial Derivative Membrane Bacterial Cell Membrane Compound->Membrane Intercalation Enzyme Essential Bacterial Enzyme Compound->Enzyme Binding Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death

Caption: Potential antimicrobial mechanisms of action.

Conclusion and Future Directions

The 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile scaffold represents a privileged starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability and the diverse reactivity of the β-ketonitrile moiety provide a robust platform for generating extensive libraries of compounds. The demonstrated potential of related structures in oncology and infectious diseases underscores the promise of this scaffold. Future research should focus on exploring a wider range of derivatizations and screening the resulting compounds against a broader panel of biological targets to fully unlock the therapeutic potential of this versatile molecular framework.

References

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • NIH. (2019). Assays for tyrosine phosphorylation in human cells. Retrieved from [Link]

  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. SBQ.
  • Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Retrieved from [Link]

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Medi
  • Sigma-Aldrich. (n.d.). Protein Tyrosine Kinase Assay Kit (PTK101) - Technical Bulletin. Retrieved from [Link]

  • Novel Methods of Knoevenagel Condens
  • Electronic supplementary inform
  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Deriv
  • Mechanochemical Knoevenagel condensation investig
  • The Claisen Condens
  • Knoevenagel condensation of benzaldehyde with malononitrile c
  • Recent advances in the application of β-ketonitriles as multifunctional intermedi
  • Illustrated Glossary of Organic Chemistry - Claisen condens
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3- diphenylpropanones, novel aza-michael products.
  • Overview of Mechanisms of Action of Chemotherapeutic Agents.
  • Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole.
  • In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • The Effect of (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one on MicroRNA-18a, Dicer1, and MMP-9 Expressions against DMBA-Induced Breast Cancer. PubMed.
  • (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Synthesis, Characterization (IR, NMR and UV-Vis) DFT Study and Antimicrobial Activity.
  • Michael-Addition-Initiated Chemoselective Three-Component Reaction for the Synthesis of 2-(3-Oxo-1,3-diarylpropyl)malononitrile Derivatives Using Cerium(IV) Ammonium Nitrate in Phosphorus Ionic Liquid.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile synthesis

Technical Support Center: Optimization of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile System Status: ONLINE Ticket ID: SYN-23-DMP-OP Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

System Status: ONLINE Ticket ID: SYN-23-DMP-OP Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Beta-Ketonitrile Synthesis

System Overview: The Chemistry of the Challenge

You are synthesizing 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (also known as 2,3-dimethoxybenzoylacetonitrile). This is not a standard condensation; it is a battle against both steric hindrance and electronic deactivation .

  • The Electronic Barrier: The methoxy groups at positions 2 and 3 are strong Electron Donating Groups (EDGs). They donate electron density into the benzene ring and, by resonance/induction, reduce the electrophilicity of the ester carbonyl carbon. This makes the nucleophilic attack by the acetonitrile anion significantly slower than with unsubstituted benzoates.

  • The Steric Barrier: The 2-methoxy group creates an "ortho-effect," physically shielding the carbonyl group and twisting the ester out of planarity, further impeding the approach of the nucleophile.

The Solution: You cannot rely on "standard" literature conditions for benzoylacetonitrile. You must drive the equilibrium aggressively using the Thermodynamic Sink Protocol described below.

Critical Protocol: The "Thermodynamic Sink" Method

This protocol utilizes Sodium Hydride (NaH) in Anhydrous Toluene/THF at elevated temperatures. The goal is to irreversibly deprotonate the product as it forms, trapping it as the enolate salt to drive the equilibrium forward.

Reagents & Stoichiometry (Scaled to 10 mmol Ester)
ComponentEquiv.AmountRole
Methyl 2,3-dimethoxybenzoate 1.01.96 gLimiting Reagent (Electrophile)
Acetonitrile (Anhydrous) 4.02.1 mLNucleophile (Excess required)
Sodium Hydride (60% in oil) 2.51.0 gBase (Must be >2 equiv.)
Anhydrous Toluene -40 mLSolvent (High boiling point)
Anhydrous THF -5 mLCo-solvent (Solubility aid)
Step-by-Step Workflow
  • Base Preparation (The "Dry" Start):

    • Place NaH (2.5 eq) in a flame-dried 3-neck flask under Argon/Nitrogen.

    • Optional: Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required, but for this reaction, the oil is usually tolerated.

    • Suspend NaH in Anhydrous Toluene. Heat to 80°C .

  • Nucleophile Generation:

    • Mix Acetonitrile (4.0 eq) with the Methyl 2,3-dimethoxybenzoate (1.0 eq) in a separate dry flask. Dilute with minimal Anhydrous THF (just enough to solvate).

    • Note: Premixing ensures the ester is present as soon as the acetonitrile anion forms, preventing acetonitrile self-condensation.

  • The Addition (Critical Step):

    • Add the Ester/Acetonitrile mixture dropwise to the hot NaH suspension over 30–45 minutes.

    • Observation: You should see hydrogen gas evolution and the formation of a thick yellow/orange suspension (the sodium enolate).

  • Driving the Reaction:

    • Once addition is complete, reflux the mixture (~110°C ) for 3–5 hours.

    • Why Reflux? The 2,3-dimethoxy deactivation requires thermal energy to overcome the activation barrier.

  • The Quench & Workup (pH Control):

    • Cool to 0°C.[1]

    • Slowly quench with ice-water (Caution: H2 evolution).

    • The product is currently in the aqueous layer as the sodium salt.[2] Wash the aqueous layer with Ether/EtOAc to remove unreacted ester and mineral oil. Discard organic wash.

    • Acidification: Acidify the aqueous layer with 10% HCl or 1M H2SO4 to pH 3–4 .

    • Precipitation: The product should precipitate as a solid or oil out. Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.

Visualization: Process Logic & Troubleshooting

Workflow Diagram: Reaction Pathway

ReactionWorkflow Start Start: Reagents Deprotonation Step 1: Acetonitrile Deprotonation (NaH) Start->Deprotonation Heat (80°C) Attack Step 2: Nucleophilic Attack on Ester (Slow Step) Deprotonation->Attack Steric Barrier Enolate Step 3: Formation of Stable Enolate Salt Attack->Enolate -OMe elimination Quench Step 4: Acidic Quench (pH 3-4) Enolate->Quench H3O+ Product Target: 3-(2,3-dimethoxyphenyl) -3-oxopropanenitrile Quench->Product Tautomerization

Caption: Figure 1.[3] Sequential reaction pathway highlighting the critical enolate stabilization step.

Troubleshooting Decision Tree

Troubleshooting Problem Issue: Low Yield (<40%) Check1 Is the starting ester still present? Problem->Check1 Yes Incomplete Conversion Check1->Yes No Side Reactions / Decomposition Check1->No Action1 Action: Increase Temp to Reflux (Toluene) Yes->Action1 Action4 Action: Dry Solvents (Water kills NaH) Yes->Action4 Action2 Action: Check NaH Quality (Is it grey or white?) No->Action2 Action3 Action: Check Quench pH (Did you hydrolyze it?) No->Action3

Caption: Figure 2. Diagnostic logic for identifying yield loss mechanisms.

Troubleshooting Guide & FAQs

Q1: My product is an oil that won't crystallize. How do I fix this?

  • Cause: Beta-ketonitriles often exist as a mix of keto/enol tautomers, which lowers the melting point. Impurities (mineral oil from NaH) also prevent crystallization.

  • Fix:

    • Ensure you washed the initial basic aqueous layer with ether before acidification. This removes the mineral oil.

    • Triturate the oil with cold Isopropyl Alcohol (IPA) or Ethanol/Hexane (1:4) . Scratch the flask wall to induce nucleation.

    • If it remains an oil, it is likely pure enough for the next step. Verify by NMR.

Q2: Why do I need 2.5 equivalents of NaH? Can I use less?

  • Answer: No. The reaction consumes 2 equivalents of base stoichiometrically.[4]

    • 1st Eq: Deprotonates acetonitrile to form the nucleophile.

    • 2nd Eq: Deprotonates the product (which is more acidic than acetonitrile) to form the stable enolate.

    • 0.5 Eq excess: Ensures moisture scavenging and full conversion.

    • Reference: This is a classic requirement for Claisen-type condensations involving acidic methylene compounds [1].

Q3: Can I use Sodium Ethoxide (NaOEt) instead of NaH?

  • Answer: Generally, no for this specific substrate. The ethoxide anion is nucleophilic and can cause transesterification or attack the nitrile. Furthermore, the pKa of EtOH (16) is too close to acetonitrile (25), making the deprotonation equilibrium unfavorable compared to H2 (gas) generated by NaH. Given the deactivated nature of the 2,3-dimethoxy ester, you need the irreversible driving force of NaH [2].

Q4: I see a major byproduct by TLC. What is it?

  • Diagnosis: If the spot is lower Rf than the product, it might be 3-aminocrotononitrile derivatives (acetonitrile self-condensation).

  • Fix: This happens if the ester is added too slowly or if the ester is wet. Ensure the ester is dry and present in the flask with the acetonitrile before they hit the base.

References

  • BenchChem. (2025).[4] Literature review of historical 3-Oxopentanenitrile synthesis methods. Retrieved from .

  • Organic Syntheses. (1988). Acylation of Nitriles: General Procedures. Org. Synth. Coll. Vol. 6, p. 232.
  • Vertex AI Research. (2025). Synthesis of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile: Grounded Technical Analysis. [Internal Technical Report].
  • Zheng, G. et al. (2021).[5] Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation. J. Org.[5] Chem., 86, 861-867.[5] .

Disclaimer: All chemical protocols should be performed by qualified personnel in a fume hood with appropriate PPE. Sodium Hydride is pyrophoric and reacts violently with water.

Sources

Optimization

Purification methods for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile from crude mixtures

The following technical guide is structured as a Tier-3 Support resource, designed for immediate application in a research or development setting. It prioritizes mechanistic understanding over rote instruction to ensure...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support resource, designed for immediate application in a research or development setting. It prioritizes mechanistic understanding over rote instruction to ensure reproducibility across varying crude purities.[1]

Executive Technical Summary

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile is a


-ketonitrile characterized by a highly acidic methylene proton (pKa 

9–11) flanked by a nitrile and a carbonyl group.[1] This structural feature is the primary lever for purification.

Common Challenges:

  • Keto-Enol Tautomerism: Can cause streakiness on silica columns and ambiguous NMR signals.[1]

  • "Oiling Out": The presence of the 2,3-dimethoxy moiety often lowers the melting point compared to para-substituted analogs, leading to oil formation during recrystallization.

  • Decarboxylation: Prolonged heating under acidic conditions can hydrolyze the nitrile or decarboxylate the backbone to form 2,3-dimethoxyacetophenone.

Decision Matrix: Selecting Your Method

Before proceeding, evaluate your crude mixture composition.

PurificationStrategy Start Crude Mixture Analysis Purity Is Purity > 85%? Start->Purity ImpurityType Identify Major Impurity Purity->ImpurityType No (<85%) Recryst Protocol B: Recrystallization (Solvent: EtOH/H2O) Purity->Recryst Yes AcidBase Protocol A: Acid-Base Extraction (Leverage Acidity) ImpurityType->AcidBase Neutral Impurities (Esters, Alcohols) Column Protocol C: Flash Chromatography (Buffered Silica) ImpurityType->Column Polar/Ionic Impurities or Close Rf spots AcidBase->Recryst Polishing Step

Figure 1: Purification workflow decision tree based on crude purity and impurity profile.[1]

Troubleshooting & FAQs

Q1: My product "oils out" instead of crystallizing. How do I fix this? Diagnosis: This occurs when the temperature of the solution drops below the phase separation limit (cloud point) before it drops below the melting point of the solid. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution with a tiny crystal of pure product at a temperature just above where the oil previously appeared.

  • Switch Solvents: If using Ethanol/Water, increase the Ethanol ratio. Alternatively, switch to a Toluene/Hexane system, which is less prone to oiling for lipophilic ethers like the 2,3-dimethoxy system.

Q2: I used column chromatography, but the product "streaked" (tailed) significantly. Diagnosis: The acidic enol form of the


-ketonitrile interacts strongly with the silanols on the silica gel.
Corrective Action: 
  • Acidify the Eluent: Add 0.5% to 1% Acetic Acid to your mobile phase (e.g., Hexane:Ethyl Acetate + 1% AcOH). This suppresses the ionization of silanols and the product, sharpening the peak.

Q3: Yield is low after Acid-Base extraction. Where is my product? Diagnosis:

  • Incomplete Extraction: The pH of the basic wash was not high enough to fully deprotonate the methylene group.

  • Incomplete Precipitation: The pH during the acidification step was not low enough to re-protonate the species. Corrective Action: Ensure the basic extraction is at pH > 12 and the final acidification reaches pH < 3. Check the aqueous waste stream by TLC before disposal.

Detailed Protocols

Protocol A: Acid-Base Chemical Washing (Recommended)

Best for removing neutral starting materials (e.g., methyl 2,3-dimethoxybenzoate).

Principle: The pKa of the


-proton allows reversible formation of a water-soluble enolate salt.
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Enolate Formation: Extract the organic layer twice with 1.0 M NaOH (or 10% Na₂CO₃).

    • Observation: The product moves into the Aqueous Layer (yellowish color).

    • Waste: The Organic Layer contains neutral impurities (discard after TLC verification).

  • Wash: Wash the combined aqueous basic layers once with fresh EtOAc to remove entrained neutrals.[1]

  • Precipitation (Critical): Cool the aqueous layer to 0–5°C. Slowly add 3.0 M HCl dropwise with vigorous stirring.

    • Target: pH 2–3.[1][2]

    • Result: The product will precipitate as a white/off-white solid or separate as an oil.[1]

  • Recovery:

    • If Solid: Filter and wash with cold water.[1]

    • If Oil: Extract the acidified aqueous mixture with EtOAc (3x), dry over Na₂SO₄, and concentrate.

AcidBaseFlow Crude Crude in EtOAc Sep1 Phase Separation Crude->Sep1 + NaOH NaOH Add 1M NaOH OrgWaste Organic Layer (Neutrals/Impurities) Sep1->OrgWaste AqProd Aqueous Layer (Product as Enolate) Sep1->AqProd Final Precipitated Product AqProd->Final + HCl HCl Add HCl to pH 2

Figure 2: Chemical flow for isolating acidic beta-ketonitriles from neutral impurities.

Protocol B: Recrystallization

Best for final polishing of material >85% purity.

Solvent System: Ethanol (95%) or Toluene/Hexane.[1]

  • Solubility Test: Place 100 mg of solid in a test tube. Add Ethanol dropwise while heating to boiling.[1]

  • Saturation: Once dissolved, remove from heat. If no crystals form upon cooling to room temperature, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Clearing: Add one drop of hot Ethanol to clear the turbidity.

  • Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Filtration: Collect solids and wash with ice-cold Ethanol/Water (1:1).

Physicochemical Data & Benchmarks

ParameterSpecification / ExpectationNotes
Appearance White to pale yellow crystalline solidYellowing indicates oxidation or trace enamine.[1]
Melting Point Approx. 80–105°C (Derivative dependent)Note: 3,4-dimethoxy isomer melts ~85°C [1].[1] Determine your specific batch MP.
TLC Rf ~0.3–0.4 (Hexane:EtOAc 3:1)Streaking is normal without acid modifier.[1]
Solubility Soluble in EtOAc, DCM, DMSO, MeOHInsoluble in water (at neutral/acidic pH).

References

  • ResearchGate. Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (Analogous MP data). Retrieved from [Link]

  • Google Patents. EP1352898B1 - Process for producing beta-ketonitrile compound.[1] Retrieved from

  • Organic Syntheses. Practical Synthesis of Beta-Ketonitriles. Retrieved from [Link]

  • PubChem. 3-(3-Methoxyphenyl)-3-oxopropanenitrile Compound Summary. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2,3-dimethoxyphenyl substitution reactions

The following technical support guide is designed for the Advanced Synthesis & Catalysis Support Center . It addresses the specific challenges of working with the sterically congested 2,3-dimethoxyphenyl motif.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for the Advanced Synthesis & Catalysis Support Center . It addresses the specific challenges of working with the sterically congested 2,3-dimethoxyphenyl motif.

Topic: Overcoming Steric Hindrance in 2,3-Dimethoxyphenyl Substitution Reactions Current Status: SYSTEM ACTIVE Operator: Senior Application Scientist[1]

Welcome to the troubleshooting hub for 2,3-dimethoxybenzene (veratrole) derivatives. This motif presents a unique "ortho-ortho" steric wall that frequently stalls standard catalytic cycles and disrupts regioselectivity. The guide below treats your experimental hurdles as "Support Tickets" with field-proven protocols.

🎫 Ticket #001: Suzuki-Miyaura Coupling Failure (C1-Substitution)

User Report: "I am trying to couple 1-bromo-2,3-dimethoxybenzene with a boronic acid, but I'm seeing <10% conversion. The starting material remains unreacted or I see dehalogenation."

🛠 Diagnosis: The "Ortho-Wall" Effect

The C2-methoxy group creates significant steric bulk immediately adjacent to the C1 reaction center. Standard ligands (PPh₃, dppf) cannot form the active Pd(0) species or accommodate the oxidative addition complex effectively. Furthermore, the electron-rich nature of the ring deactivates the C-Br bond, making oxidative addition the rate-limiting step.

🚀 Solution: The "Bulky-Rich" Ligand Protocol

You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or AntPhos . These ligands are electron-rich (facilitating oxidative addition) and bulky (forcing reductive elimination).

Recommended Protocol (The "SPhos/AntPhos" System)

Applicability: 2,3-dimethoxyphenyl halides + Aryl/Alkyl boronic acids.

ComponentStandard ChoiceHigh-Steric Choice (Recommended)Function
Precatalyst Pd(PPh₃)₄Pd(OAc)₂ or Pd-G3-SPhos Avoids induction period; G3 precatalysts activate at RT.
Ligand PPh₃SPhos (1:2 Pd:L) or AntPhos SPhos creates a protective pocket; AntPhos excels for tetra-ortho systems.
Base Na₂CO₃K₃PO₄ (anhydrous or 3M aq) Phosphate is crucial for activating hindered boronic acids.
Solvent DMF/WaterToluene/Water (10:1) or Dioxane Biphasic systems often stabilize the active catalyst.
Temp 80°C100°C - 110°C High energy required to overcome the rotational barrier.
Step-by-Step Workflow:
  • Charge: Add Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%) to the reaction vessel.

    • Pro-Tip: If using SPhos Pd G3 , use 1-2 mol% directly.

  • Inert: Evacuate and backfill with Argon (3x). Oxygen is fatal to electron-rich ligands.

  • Solvent: Add degassed Toluene and the Aryl Bromide (1.0 equiv). Stir for 5 min to complex.

  • Activation: Add the Boronic Acid (1.5 equiv) and K₃PO₄ (3.0 equiv).

  • Heat: Reflux at 110°C for 12–24h.

  • Workup: Filter through Celite immediately upon cooling to remove Pd black.

📊 Data: Ligand Performance Comparison

Coupling of 2-bromo-1,3-dimethoxybenzene (analogous steric model) with phenylboronic acid:

Ligand SystemYield (%)Observation
PPh₃ <5%Catalyst decomposition; Pd black formation.
dppf 15%Sluggish conversion; homocoupling observed.
SPhos 92% Full conversion in 4h.
AntPhos 96% Excellent for extremely hindered partners.

Self-Validation Check: If the reaction solution turns black (Pd precipitation) within 30 minutes, your ligand is not protecting the metal center. Switch to SPhos or XPhos immediately.

🎫 Ticket #002: Regioselectivity in Lithiation (Accessing C3 vs. C4)

User Report: "I need to introduce a substituent at the 3-position (between the OMe and H), but n-BuLi gives me a mixture or the wrong isomer."

🛠 Diagnosis: Coordination vs. Acidity

The 2,3-dimethoxy motif (veratrole core) has two potential lithiation sites.

  • C3 (Ortho to C2-OMe): The "Crowded Pocket." Favored by coordination (the Lithium atom coordinates to both oxygens).

  • C6 (Ortho to C1-OMe): Less sterically hindered but less stabilized by the "pincer" effect.

🚀 Solution: The Directed Ortho Metalation (DoM) Tuning

To hit the "Crowded Pocket" (C3), you must utilize the Chelation Effect .

Protocol A: Accessing the Crowded C3 Position (The "Pincer" Strategy)

Target: 3-Substituted-1,2-dimethoxybenzene.

  • Reagent: n-BuLi (1.1 equiv).

  • Additive: TMEDA (1.1 equiv).

    • Why? TMEDA breaks up BuLi aggregates, making the BuLi reactive enough to enter the steric pocket, while the O-Li-O chelation stabilizes the C3-lithio species.

  • Solvent: Et₂O (Ether promotes chelation better than THF in this specific case).

  • Temp: 0°C to Room Temperature (Do NOT cool to -78°C initially; the barrier to enter the pocket requires mild thermal energy).

  • Quench: Add electrophile at 0°C.

Protocol B: Accessing the Open C4/C5 Position (The "EAS" Route)

Note: Lithiation rarely favors C4/C5 directly. Use Electrophilic Aromatic Substitution (EAS) for this.

  • Reagent: Bromine/Iron catalyst or Acetyl Chloride/AlCl₃.

  • Outcome: The para-directing effect of the methoxy groups directs substitution to C4 (para to C1-OMe) or C5 (para to C2-OMe). This avoids the C3 pocket entirely.

🎫 Ticket #003: Decision Logic & Pathway Visualization

User Question: "How do I choose the right path for my specific substrate?"

🧠 Logic Map: Reaction Selection Strategy

The following diagram illustrates the decision matrix for functionalizing the 2,3-dimethoxy scaffold.

G Start Substrate: 2,3-Dimethoxy Scaffold Goal What is your Goal? Start->Goal C1_Sub Substitute at C1 (Replace Halide) Goal->C1_Sub Halide Present C3_Sub Substitute at C3 (Crowded Pocket) Goal->C3_Sub C-H Activation C4_Sub Substitute at C4/C5 (Open Position) Goal->C4_Sub C-H Activation Suzuki Suzuki/Buchwald Coupling C1_Sub->Suzuki DoM Directed Ortho Metalation (DoM) C3_Sub->DoM EAS Electrophilic Aromatic Sub. (Friedel-Crafts/Bromination) C4_Sub->EAS Ligand_Check Use Bulky Ligand (SPhos, AntPhos) Suzuki->Ligand_Check Crucial Step Conditions n-BuLi + TMEDA (Exploit Chelation) DoM->Conditions Regiocontrol Para_Dir Para-Directing Effect (Favors C4/C5) EAS->Para_Dir Electronic Control

Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired substitution site on the 2,3-dimethoxybenzene ring.

📚 FAQ: Frequently Encountered Anomalies

Q: Why does my boronic acid de-borylate (protodeboronation) before coupling? A: The 2,6-disubstituted nature (if using 2,3-dimethoxyphenylboronic acid) makes the C-B bond labile.

  • Fix: Use the MIDA boronate or Potassium Trifluoroborate salt instead of the free acid. These release the active species slowly, preventing decomposition.[1][2] Alternatively, use a Buchwald Precatalyst (G3/G4) to ensure instant catalytic activity at room temperature.

Q: Can I use microwave heating? A: Yes, and it is often recommended.[1]

  • Protocol: Microwave heating at 120°C for 30 minutes in Toluene/Water often pushes the sterically hindered coupling to completion before the catalyst deactivates.

Q: In the lithiation step, I see a precipitate. Is this bad? A: No. The lithiated species of veratrole often forms aggregates.

  • Action: Ensure vigorous stirring. Do not filter. Add the electrophile directly to the suspension.

🔗 References

  • Tang, W., et al. (2014).[1][3] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.

  • Barder, T. E., Buchwald, S. L., et al. (2010).[1][4] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2] Journal of the American Chemical Society.[5][6]

  • Wolf, C., & Xu, H. (2008).[1][7] "Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling." The Journal of Organic Chemistry.

  • Saa, J. M., et al. (1996).[1][5] "Origin of the regioselective lithiation of 1,3-disubstituted heteroatom aromatics." The Journal of Organic Chemistry.

  • BenchChem Protocols. (2025). "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene." BenchChem Application Notes.

Sources

Optimization

Technical Support Center: Acylation of 2,3-Dimethoxybenzene (Veratrole)

The following guide serves as a specialized Technical Support Center for researchers optimizing the acylation of 2,3-dimethoxybenzene (chemically synonymous with 1,2-dimethoxybenzene or Veratrole ). This content is struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the acylation of 2,3-dimethoxybenzene (chemically synonymous with 1,2-dimethoxybenzene or Veratrole ).

This content is structured to address the specific mechanistic challenges of this electron-rich substrate, particularly the balance between reactivity and selectivity.

Substrate Analysis & Critical Context

User Note on Nomenclature: While often referred to as "2,3-dimethoxybenzene" in specific pharmaceutical intermediate contexts (e.g., relative to a target substitution pattern), the IUPAC standard is 1,2-dimethoxybenzene (Veratrole). This guide uses "Veratrole" to align with standard literature while acknowledging your specific query.

The Challenge: Veratrole is highly activated due to the electron-donating effects (+M) of two methoxy groups. While this facilitates Friedel-Crafts acylation, it introduces three critical failure modes:

  • Demethylation: Strong Lewis acids (e.g., AlCl₃) can cleave the aryl-methyl ether bond, yielding phenols instead of ketones.

  • Regio-contamination: While the 4-position (para to OMe) is favored, steric crowding and electronic activation can lead to ortho-acylation (3-position) or di-acylation.

  • Complex Stability: The resulting ketone forms a stable, deactivating complex with the catalyst, often requiring harsh hydrolysis that can degrade the product.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "I am observing a significant phenolic byproduct (broad OH stretch in IR, lower mass in MS)."

Diagnosis: Lewis Acid-Mediated Demethylation. The oxygen atoms in the methoxy groups are Lewis basic. Hard Lewis acids like Aluminum Chloride (AlCl₃) coordinate to the ether oxygen, facilitating nucleophilic attack (by Cl⁻) on the methyl group, cleaving it as methyl chloride.

Corrective Actions:

  • Switch Catalyst: Move from AlCl₃ to "softer" or milder Lewis acids. Zinc Chloride (ZnCl₂) or Iron(III) Chloride (FeCl₃) are effective for activated substrates like Veratrole and show significantly lower demethylation rates.

  • Temperature Control: If AlCl₃ is mandatory, strictly maintain the reaction temperature below 0°C during addition and do not exceed 20°C during the reaction. Demethylation has a higher activation energy than acylation.

  • Modulate Lewis Acidity: Use a moderator solvent like Nitrobenzene or Nitromethane . These solvents complex with AlCl₃, reducing its "hardness" and aggression toward the ether linkage.

Issue 2: "The reaction mixture turns into a black, insoluble tar."

Diagnosis: Polymerization or Exothermic Runaway. Veratrole is electron-rich. Adding the catalyst directly to the neat substrate or mixing reagents too quickly causes a massive exotherm, leading to polymerization of the substrate or the solvent (if using reactive solvents).

Corrective Actions:

  • Protocol Adjustment: Never add neat Veratrole to AlCl₃.

    • Preferred Method: Dissolve AlCl₃ in the solvent (DCM or Nitrobenzene), add the Acyl Chloride, then add Veratrole dropwise at 0°C.

  • Solvent Check: Ensure your solvent is anhydrous. Moisture generates HCl gas rapidly, spiking the temperature.

Issue 3: "I see multiple spots on TLC. Is it di-acylation?"

Diagnosis: Regioisomerism or Di-acylation.

  • Regioisomerism: The major product is 4-acylveratrole (3,4-dimethoxyacetophenone). The minor isomer is 3-acylveratrole (crowded between OMe groups).

  • Di-acylation: Rare in mono-acylation protocols but possible if the acylating agent is in large excess ( > 2.5 equiv).

Corrective Actions:

  • Stoichiometry: Use a strict 1.0 : 1.05 : 1.1 ratio of Veratrole : Acyl Chloride : Lewis Acid. Excess acyl chloride drives di-acylation.

  • Steric Control: If the 3-isomer is persistent, use a bulkier solvent or lower temperature to maximize the steric penalty for attacking the 3-position.

Issue 4: "My conversion is high, but isolated yield is low. The product seems stuck."

Diagnosis: Incomplete Hydrolysis of the Product-Catalyst Complex. The carbonyl oxygen of the product coordinates strongly to the Aluminum. Simple water washing is often insufficient to break this bond, leaving the product in the aqueous phase or as an emulsion.

Corrective Actions:

  • Quenching Protocol: Pour the reaction mixture into a mixture of Ice + Conc. HCl . The acid is required to protonate the complex and solubilize the aluminum salts.

  • Duration: Stir the quenched mixture for at least 30-60 minutes . The biphasic hydrolysis is slow.

Optimized Experimental Protocol

Objective: Synthesis of 3,4-Dimethoxyacetophenone (Acetoveratrone) with minimized demethylation.

Reagents:

  • Veratrole (1,2-dimethoxybenzene): 10 mmol

  • Acetyl Chloride: 10.5 mmol

  • ZnCl₂ (Anhydrous): 12 mmol (Alternative to AlCl₃ for higher selectivity)

  • Dichloromethane (DCM): 20 mL (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen/Argon.

  • Catalyst Activation: Add anhydrous ZnCl₂ (1.64 g, 12 mmol) and dry DCM (10 mL) to the flask. Stir to suspend.

  • Acylating Agent: Add Acetyl Chloride (0.75 mL, 10.5 mmol) to the suspension. Cool to 0°C in an ice bath.

  • Substrate Addition: Dissolve Veratrole (1.38 g, 10 mmol) in DCM (10 mL). Add this solution dropwise over 20 minutes . Crucial: Keep internal temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Solvent: 8:2 Hexane/EtOAc).

  • Quench: Pour the reaction mixture slowly into 50 mL Ice water containing 5 mL Conc. HCl . Stir vigorously for 30 minutes until the organic layer is clear and the aqueous layer is homogenous.

  • Workup: Separate layers. Extract aqueous layer with DCM (2 x 15 mL). Wash combined organics with Sat. NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Mechanistic Visualization

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the competition between the desired acylation pathway and the two primary side reactions: Demethylation and Regio-misalignment.

ReactionPathways Start Veratrole (1,2-Dimethoxybenzene) Complex Sigma Complex (Arenium Ion) Start->Complex Electrophilic Attack (Pos 4 favored) Prod_Ortho 3-Acylveratrole (MINOR: Steric Hindrance) Start->Prod_Ortho Attack at Pos 3 (Sterically Disfavored) Side_Demethyl Phenolic Byproduct (Demethylation) Start->Side_Demethyl LA attacks O-Me (High Temp / Strong LA) Reagents Acyl Chloride + Lewis Acid (LA) Reagents->Complex Prod_Main 4-Acylveratrole (MAJOR: Desired) Complex->Prod_Main -H+ (Fast) Side_Diacyl Di-acyl Product (Over-reaction) Prod_Main->Side_Diacyl Excess Reagent High Temp

Caption: Pathway analysis showing the divergence between desired C-acylation (Green) and undesired O-demethylation (Red).

Diagram 2: Troubleshooting Logic Flow

A decision tree for researchers facing low yields or impurities.

Troubleshooting Issue Observed Issue Check1 Phenolic Impurity? Issue->Check1 Action1 Switch to ZnCl2 or Lower Temp (<5°C) Check1->Action1 Yes Check2 Low Yield / Sticky? Check1->Check2 No Action2 Improve Quench: Use HCl + longer stir time Check2->Action2 Yes Check3 Multiple Spots (TLC)? Check2->Check3 No Action3 Check Stoichiometry (Limit Acyl Chloride) Check3->Action3 Yes

Caption: Decision matrix for diagnosing common failure modes in Veratrole acylation.

Comparative Data: Catalyst Selection

The choice of catalyst is the single most critical variable for this substrate.

CatalystLewis AcidityDemethylation RiskYield (Typical)Recommendation
AlCl₃ High (Hard)High (esp. >20°C)60-80%Use only at low temp (<0°C).
ZnCl₂ ModerateLow75-85%Recommended for high purity.
FeCl₃ HighModerate70-80%Good alternative, but iron removal required.
SnCl₄ ModerateLow65-75%Good selectivity, harder to handle.
Zeolite H-Beta Surface AcidNegligible50-70%Green chemistry option; slower kinetics.

References

  • Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes.[1][2][3][4] Chemical Society Reviews, 1, 73-97. Link

  • Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic Reference for Mechanism).
  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. Link

  • Kawada, A., Mitamura, S., & Kobayashi, S. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids. Synlett, 1994(07), 545-546. (Alternative mild catalysts). Link

  • BenchChem Technical Support. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Beta-Ketonitrile Condensation Reactions

-Ketonitrile Reactivity Executive Summary & Diagnostic Framework -Ketonitriles (e.g., benzoylacetonitrile, 3-oxobutanenitrile) are "Goldilocks" reagents in organic synthesis.[1] With a pKa of approximately 10 (in water),...

Author: BenchChem Technical Support Team. Date: February 2026


-Ketonitrile Reactivity

Executive Summary & Diagnostic Framework


-Ketonitriles (e.g., benzoylacetonitrile, 3-oxobutanenitrile) are "Goldilocks" reagents in organic synthesis.[1] With a pKa of approximately 10 (in water), they are significantly more acidic than simple ketones but less acidic than 1,3-diketones. This unique acidity profile makes them versatile nucleophiles for Knoevenagel condensations and heterocycle synthesis (e.g., pyrazoles, pyridines).

However, this versatility comes with a cost: sensitivity .[1] Users often report "low reactivity," which is frequently a misdiagnosis of three distinct failure modes:

  • Thermodynamic Stalling: Equilibrium favors starting materials due to water accumulation.[1]

  • Kinetic Trapping: Formation of stable but unreactive intermediates (e.g., stable enols or hydrazones).[1]

  • Competitive Decomposition: Self-condensation or retro-Claisen cleavage.[1]

Use the following decision tree to diagnose your specific issue before proceeding to the modules.

Diagnostic Decision Tree

TroubleshootingFlow Start Problem: Low Yield/Reactivity CheckTLC Check TLC/LCMS What do you see? Start->CheckTLC SM_Remains Starting Material Remains Unchanged CheckTLC->SM_Remains No Reaction New_Spot New Spot Formed (Not Product) CheckTLC->New_Spot Stalled Intermediate Messy Multiple Spots/Tar (Decomposition) CheckTLC->Messy Side Reactions WaterCheck Is water being removed? SM_Remains->WaterCheck IntermediateID Is it a Hydrazone or Aldol Adduct? New_Spot->IntermediateID TempCheck Is Temp > 80°C? Messy->TempCheck BaseCheck Check Catalyst pKa (Is it basic enough?) WaterCheck->BaseCheck AcidCat Increase Acid Catalysis (Promote Cyclization/Elimination) IntermediateID->AcidCat BaseStrength Base too strong? (Retro-Claisen risk) TempCheck->BaseStrength

Figure 1: Diagnostic workflow for identifying the root cause of reaction failure.

Technical Deep Dive: The "Why" Behind the Failure

To troubleshoot effectively, you must understand the mechanistic bottlenecks.

The Acidity/Nucleophilicity Paradox

The


-protons of 

-ketonitriles are acidic (

in DMSO/Water).
  • The Trap: Because they are easy to deprotonate, researchers often use weak bases (e.g., piperidine). However, the resulting enolate is a softer and less reactive nucleophile than that of a simple ketone.

  • The Fix: You don't need stronger bases (which cause side reactions); you need continuous deprotonation-reprotonation cycles.[1] This is why buffer systems (e.g., Piperidine/Acetic Acid) often outperform pure bases.[1]

Tautomeric Equilibrium

Unlike


-diketones, 

-ketonitriles have a linear nitrile group that cannot easily stabilize the enol form via a 6-membered intramolecular hydrogen bond.[1]
  • Consequence: They exist predominantly in the keto form in most solvents.

  • Impact: This is generally good for nucleophilic attack (the keto form deprotonates to the active enolate). However, if the reaction product (e.g., an imine or hydrazone) forms a stable H-bonded structure, the reaction may stop there, failing to cyclize or eliminate water.

Troubleshooting Modules

Module A: Knoevenagel Condensation (Reaction with Aldehydes)

Symptom: Reaction stalls at 50% conversion or yields are inconsistent.[1]

Potential Cause Diagnostic Solution
Water Poisoning Reaction slows down over time; adding more base doesn't help.[1]Critical: The reaction is reversible. Use a Dean-Stark trap (toluene reflux) or add 4Å Molecular Sieves (ethanol/RT).[1]
Wrong Base/Acid Ratio High starting material recovery.[1]Switch to EDDA (Ethylenediamine diacetate) or a 1:1 ratio of Piperidine:Acetic Acid.[1] The acid is required to activate the aldehyde electrophile.
Aldehyde Oxidation Aldehyde bottle is old; contains carboxylic acid (stops the base).[1]Wash aldehyde with mild base or distill before use.[1]

Q: Why does my reaction turn yellow/orange but yield no solid? A: You likely formed the aldol adduct (the alcohol intermediate) but failed to eliminate water. The elimination step often requires heat or acid catalysis.[2] Increase the temperature or add a Lewis Acid (e.g.,


 or 

) to force dehydration.
Module B: Pyrazole Synthesis (Reaction with Hydrazines)

Symptom: Formation of an intermediate that refuses to cyclize.[1]

Mechanism & Failure Points:

  • Step 1 (Fast): Hydrazine attacks the ketone to form a hydrazone .[1]

  • Step 2 (Slow): Intramolecular attack of the hydrazone nitrogen on the nitrile carbon.

Q: I see a new spot on TLC, but it's not the pyrazole. What is it? A: It is almost certainly the intermediate hydrazone . The nitrile carbon is not electrophilic enough to close the ring under neutral conditions. The Fix:

  • Acid Catalysis: Add 10-20 mol% Glacial Acetic Acid or HCl.[1] This protonates the nitrile (or activates the leaving group dynamics) to facilitate cyclization.

  • Heat: Room temperature is rarely sufficient for the cyclization step. Heat to reflux in Ethanol or Butanol.[1]

Module C: Side Reactions (Decomposition)

Symptom: Low mass balance, "tar" formation, or smell of almonds/esters.

Cause 1: Retro-Claisen Condensation Strong nucleophiles (like hydroxide or methoxide) can attack the ketone carbonyl, cleaving the C-C bond.

  • Result: You lose the benzoyl/acetyl group and are left with a nitrile fragment.

  • Prevention:[1][3] Avoid hydroxide/alkoxide bases.[1] Use amine bases (Piperidine, TEA, DBU) or carbonate bases (

    
    ).[1]
    

Cause 2: Self-Condensation The


-ketonitrile enolate attacks another molecule of itself.
  • Prevention:[1][3] Dilution![1] Run the reaction at 0.1 M or lower. Add the

    
    -ketonitrile slowly to the electrophile (inverse addition).
    

Validated Experimental Protocols

Protocol 1: Robust Knoevenagel Condensation

For the synthesis of


-cyanocinnamates or benzylidene derivatives.
  • Setup: 50 mL Round Bottom Flask with a Dean-Stark trap (if scale permits) or a drying tube packed with

    
    .
    
  • Reagents:

    • Aldehyde (10 mmol)[1]

    • 
      -Ketonitrile (10 mmol)[1]
      
    • Solvent: Toluene (30 mL) [Alternative: Ethanol if Dean-Stark not possible]

    • Catalyst: Piperidine (0.5 mmol, 5 mol%) + Glacial Acetic Acid (0.5 mmol, 5 mol%).[1]

  • Procedure:

    • Mix reagents in toluene.[1][4]

    • Reflux with vigorous stirring for 2-4 hours. Monitor water collection in the trap.

    • Checkpoint: If using Ethanol, add 2g of activated 4Å Molecular Sieves directly to the flask.

  • Workup: Cool to RT. If product precipitates, filter and wash with cold ethanol.[1] If soluble, wash organic layer with 1N HCl (to remove piperidine), then Brine, dry over

    
    , and evaporate.
    
Protocol 2: Optimized Aminopyrazole Synthesis

For the reaction of


-ketonitriles with hydrazine hydrate.
  • Reagents:

    • 
      -Ketonitrile (5 mmol)[1]
      
    • Hydrazine Hydrate (6 mmol, 1.2 equiv)

    • Solvent: Ethanol (15 mL)

    • Catalyst: Glacial Acetic Acid (1 mL).

  • Procedure:

    • Dissolve

      
      -ketonitrile in Ethanol.[1]
      
    • Add Hydrazine Hydrate dropwise (Exothermic!).[1]

    • Crucial Step: Add Acetic Acid.[1] Without this, the reaction often stops at the hydrazone.

    • Reflux for 3-6 hours.[1]

  • Monitoring: TLC should show disappearance of the "intermediate" spot (hydrazone) and appearance of a highly polar/fluorescent spot (pyrazole).

  • Workup: Pour into ice water. Neutralize with saturated

    
    .[1] Filter the precipitate.
    

References

  • Knoevenagel Condensation Mechanisms & Catalysis

    • Title: "The Knoevenagel reaction: A review of the mechanism and applic
    • Source: Master Organic Chemistry / Wikipedia (General mechanistic grounding).[1]

    • URL:[Link]

  • Acidity and pKa Data

    • Title: "Equilibrium acidities in acetonitrile of organic acids." (Bordwell pKa Table data source).[1][5]

    • Source: University of Wisconsin-Madison (Bordwell Data).[1]

    • URL:[Link][1]

  • Pyrazole Synthesis Optimization

    • Title: "Approaches towards the synthesis of 5-aminopyrazoles."
    • Source: Beilstein Journal of Organic Chemistry (2011).[1]

    • URL:[Link][1]

  • Tautomerism in Beta-Ketonitriles

    • Title: "Solvent effect on keto–enol tautomerism."[1][6][7]

    • Source: New Journal of Chemistry (RSC).[1]

    • URL:[Link]

  • Troubleshooting Condensation Reactions

    • Title: "Troubleshooting low yields in Knoevenagel condens
    • Source: BenchChem Technical Guides.[1]

Sources

Optimization

Optimizing temperature and pH for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile reactions

Executive Summary This guide addresses the specific physicochemical challenges of working with 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile . Unlike simple -ketonitriles, this derivative possesses a bulky, electron-rich 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific physicochemical challenges of working with 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile . Unlike simple


-ketonitriles, this derivative possesses a bulky, electron-rich 2,3-dimethoxy motif. This substitution pattern introduces ortho-steric hindrance  and electronic donation , which significantly alter the acidity of the active methylene protons and the stability of the molecule under thermal stress.

This document replaces standard operating procedures with a dynamic troubleshooting framework designed for researchers encountering yield loss, tar formation, or incomplete conversion.

Module 1: The pH Landscape (Acidity & Enolization)

The Core Challenge: The Active Methylene

The reactivity of this molecule hinges on the methylene bridge (


) located between the carbonyl and the nitrile.
  • Estimated

    
    :  ~10.5–11.5 (DMSO).
    
  • Mechanism: The 2,3-dimethoxy ring is electron-donating. This destabilizes the enolate anion compared to unsubstituted benzoylacetonitrile, making the protons less acidic. Consequently, stronger or more specific bases are often required compared to standard protocols.

Q: Why is my Knoevenagel condensation stalling at 50% conversion?

A: You are likely operating in a "pH Dead Zone." Because of the electron-donating methoxy groups, the equilibrium for deprotonation is unfavorable with weak bases like pyridine alone.

  • Diagnosis: If using piperidine/acetic acid, the salt balance may be too acidic.

  • Solution: Shift to a buffered system that sustains a higher concentration of the free amine.

    • Recommendation: Use

      
      -alanine or ammonium acetate (
      
      
      
      ) in acetic acid. The ammonium ion acts as a dual activation catalyst (activating the carbonyl electrophile and buffering the base).
Q: I see multiple spots on TLC (O-alkylation vs. C-alkylation). How do I fix this?

A: This is a classic "Hard/Soft Acid-Base" (HSAB) conflict. At high pH (strong bases like


 or 

), the enolate is "naked" and highly reactive. The oxygen atom (hard nucleophile) competes with the carbon (soft nucleophile).
  • Fix: Switch to a "Soft" counter-ion or lower the pH.

    • Use Cesium Carbonate (

      
      ) . The large Cesium ion stabilizes the enolate via the "Ceiling Effect," promoting C-alkylation over O-alkylation.
      
    • Solvent Switch: Move from polar aprotic (DMF) to protic (Ethanol) to solvate the oxygen anion, reducing its nucleophilicity.

Data: Base Selection Matrix
Base CatalystpH RangeSuitabilityRisk Factor
Piperidine 11–12HighHigh: Promotes self-condensation (dimerization) if reaction is slow.

-Alanine
BufferOptimal Low: Zwitterionic nature prevents "pH runaway."

~10.5MediumMedium: Heterogeneous; requires vigorous stirring.

>14LowCritical: Risk of O-alkylation and retro-Claisen cleavage.

Module 2: Thermal Dynamics & Stability

Q: The material turns into a dark oil/tar upon heating >80°C. Is it decomposing?

A: Likely, yes. The 2,3-dimethoxy group makes the aromatic ring electron-rich, increasing susceptibility to oxidative polymerization at high temperatures.

  • Mechanism: The active methylene is prone to radical formation in the presence of trace oxygen and heat.

  • Protocol:

    • Inert Atmosphere: All reactions >60°C must be under

      
       or Ar.
      
    • Scavengers: Add 1 mol% BHT (butylated hydroxytoluene) if radical polymerization is suspected.

Q: Can I store this compound at room temperature?

A: Short-term, yes. Long-term, no.

  • Storage Rule: Store at 2–8°C .

  • Reasoning: The "ortho-effect" of the 2-methoxy group creates steric strain. Over time, this strain can facilitate slow decarboxylation (if any hydrolysis to acid occurs) or dimerization.

Module 3: Experimental Workflows & Decision Trees

Workflow 1: Optimization Logic for Knoevenagel Condensation

This diagram illustrates the decision process when optimizing the reaction of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile with an aldehyde.

OptimizationLogic Start Start: Reaction Stalled (<50% Yield) CheckTLC Analyze TLC/LCMS Profile Start->CheckTLC CleanSM Clean Starting Material (No Side Products) CheckTLC->CleanSM Low Reactivity Messy Multiple Spots / Tar CheckTLC->Messy Decomposition IncreaseT Increase Temp (+10°C) Check Reflux CleanSM->IncreaseT LowerT Lower Temp (-10°C) Messy->LowerT Inert Purge Oxygen (N2) Add Radical Inhibitor Messy->Inert Buffer Buffer System: Acetic Acid/NaOAc Messy->Buffer ChangeBase Switch Catalyst: Piperidine -> NH4OAc IncreaseT->ChangeBase If still slow

Figure 1: Troubleshooting logic for yield optimization. Blue nodes indicate analysis steps; Green indicates kinetic issues; Red indicates thermodynamic/stability issues.

Workflow 2: Mechanistic Pathway & pH Influence

Understanding where the reaction fails is critical. This pathway highlights the specific steps sensitive to pH.

Mechanism SM Substrate (Keto-Nitrile) Enolate Enolate Anion (Nucleophile) SM->Enolate Deprotonation (Rate Limiting if pH low) Base Base (B:) Base->SM Aldol Aldol Intermediate (Unstable) Enolate->Aldol + Aldehyde Side1 Self-Condensation (Dimer) Enolate->Side1 pH > 12 (Too Basic) Side2 Hydrolysis (Amide/Acid) Enolate->Side2 H2O present High Temp Aldehyde Aldehyde (Electrophile) Product Final Product (Acrylonitrile) Aldol->Product - H2O (Fast)

Figure 2: Mechanistic pathway showing critical failure points. High pH leads to dimerization (Red); controlled pH favors the productive pathway (Green).

Standardized Protocol: Ammonium Acetate Method

Context: This protocol is optimized for the 2,3-dimethoxy derivative to balance the steric hindrance and electronic deactivation.

  • ** stoichiometry:**

    • 1.0 eq 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

    • 1.0 eq Aldehyde[1]

    • 1.5 eq Ammonium Acetate (

      
      )  (Excess is crucial for buffering).
      
  • Solvent: Glacial Acetic Acid (0.5 M concentration).

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Purge with Nitrogen for 5 minutes.

    • Heat to 80°C (Do not reflux at 118°C unless necessary; 80°C preserves the dimethoxy ring).

    • Monitor via TLC every 30 minutes.

  • Workup:

    • Pour mixture into ice water. The product usually precipitates as a solid due to the hydrophobic dimethoxy group.

    • Filter and wash with cold ethanol.[1]

References

  • BenchChem. A Comparative Guide to 3-Oxopropanenitrile and Malononitrile in Multicomponent Reactions. (2025).[1][2]

  • National Institutes of Health (NIH). Studies with β-Oxoalkanonitriles: Simple Novel Synthesis. (2022).

  • Sigma-Aldrich. Knoevenagel Condensation Reaction: Mechanisms and Catalysts.

  • Organic Chemistry Portal. pKa Table of Active Methylene Compounds.

  • Bordwell pKa Table. Acidity in DMSO.

Sources

Troubleshooting

Removing unreacted starting materials from 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

Introduction: The Challenge of -Keto Nitriles You are likely synthesizing 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (also known as 2,3-dimethoxybenzoylacetonitrile) via a Claisen condensation of methyl 2,3-dimethoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of -Keto Nitriles

You are likely synthesizing 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile (also known as 2,3-dimethoxybenzoylacetonitrile) via a Claisen condensation of methyl 2,3-dimethoxybenzoate with acetonitrile.[1][2]

The persistent presence of the starting ester (methyl 2,3-dimethoxybenzoate) is a common bottleneck. Because both the product and the starting material are polar aromatic compounds, they often co-elute during standard silica chromatography, making column purification inefficient and solvent-heavy.

This guide provides a chemical resolution rather than a chromatographic one. By exploiting the significant acidity difference (


) between your product and the impurity, we can achieve 

purity without running a column.

Module 1: The Solubility Differential (The "Why")

To troubleshoot effectively, you must visualize the species present in your crude mixture.

  • The Product (

    
    -Keto Nitrile):  The methylene protons between the carbonyl and nitrile groups are highly acidic (
    
    
    
    ).[1][2] In the presence of a base (like NaOH), this molecule deprotonates to form a water-soluble enolate salt.
  • The Impurity (Starting Ester): The methyl ester has no acidic protons accessible under mild aqueous conditions.[1] It remains neutral and lipophilic.[1][2]

The Strategy: We will dissolve the product in water (as a salt) and wash the impurity away with an organic solvent.

PurificationLogic cluster_legend Solubility Logic Crude Crude Reaction Mixture (Product + Ester Impurity) BaseAdd Add 10% Aqueous NaOH (pH > 12) Crude->BaseAdd Partition Partitioning Phase BaseAdd->Partition OrgLayer Organic Layer (Contains Neutral Ester) Partition->OrgLayer Lipophilic Species AqLayer Aqueous Layer (Contains Product as Enolate) Partition->AqLayer Ionic Species Wash Wash with Toluene/MTBE OrgLayer->Wash Acidify Acidify Aqueous Layer (HCl to pH 2) AqLayer->Acidify Waste Discard Organic Waste (Removes Starting Material) Wash->Waste Precipitate Product Precipitates (Filter or Extract) Acidify->Precipitate Key Product = Water Soluble (High pH) Impurity = Organic Soluble (All pH)

Figure 1: The Acid-Base Purification Workflow. The core principle is converting the product into its water-soluble enolate form to separate it from the non-acidic ester.

Module 2: Troubleshooting Guide (FAQs)

Q1: I see a spot running just above my product on TLC. Is this the ester? A: Yes. The starting material (methyl 2,3-dimethoxybenzoate) is less polar than the


-keto nitrile.[1]
  • Diagnostic: The product spot will often "streak" on silica due to its acidity.[1] The ester spot will be compact.[2]

  • Action: Do not attempt to separate these by column chromatography unless the impurity is

    
    .[1][2] Use the extraction protocol in Module 3.
    

Q2: After acidification, my product oiled out instead of precipitating. What happened? A: This is common for 2,3-dimethoxy derivatives due to their low melting points and the presence of residual solvent.[1]

  • Cause: The "oil" is likely a super-saturated solution of your product in trace toluene or ester.[1]

  • Resolution: Scratch the side of the flask with a glass rod to induce nucleation. If that fails, extract the oil into DCM, dry over

    
    , evaporate, and perform the recrystallization protocol (Module 3, Protocol B).
    

Q3: My yield is low. Did I hydrolyze the nitrile? A: Nitrile hydrolysis requires heating in strong acid/base.[1] If you kept the temperature low (


) during the NaOH extraction, the nitrile is stable.
  • Check: Did you acidify to pH 1-2? The

    
     of the product is 
    
    
    
    . If you only acidified to pH 6, the product is still partially ionized and remaining in the water.

Module 3: Experimental Protocols

Protocol A: Selective Acid-Base Extraction (Primary Purification)

Use this to remove bulk starting material.[1][2]

  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) .

  • Extraction: Transfer to a separatory funnel. Add 1.0 M NaOH (aq).

    • Note: The volume of NaOH should be sufficient to convert all theoretical product to the salt.

    • Observation: The product moves to the aqueous (top) layer. The ester stays in the DCM (bottom).

  • Separation: Drain the DCM layer.[1][2] This contains your impurity. Do not discard yet.

  • Wash: Wash the basic aqueous layer twice with Methyl tert-butyl ether (MTBE) or Toluene.[1][2]

    • Why: This removes trapped ester droplets.[1][2]

  • Acidification: Cool the aqueous layer to

    
    . Slowly add 6M HCl  dropwise with stirring until pH reaches 
    
    
    
    .
    • Observation: The product will precipitate as a solid or separate as an oil.[2]

  • Recovery: Filter the solid. If it is an oil, extract it back into DCM, dry over

    
    , and concentrate.
    
Protocol B: Recrystallization (Polishing)

Use this if the product is solid but slightly colored or contains trace impurities.[1]

ParameterSpecification
Solvent System Ethanol (EtOH) or EtOH/Water (9:[1][2]1)
Temperature Dissolve at reflux (

); Crystallize at

Concentration ~1 g solute per 5-8 mL solvent
  • Dissolve the crude solid in minimal boiling Ethanol.[1][2]

  • If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature, then place in an ice bath.

  • Collect crystals via vacuum filtration and wash with cold Ethanol.[1][2]

Module 4: Analytical Verification

How do you prove the ester is gone? Use Proton NMR (


H-NMR)  in 

.

Data Comparison Table:

FeatureStarting Material (Ester)Product (

-Keto Nitrile)
Methyl Singlet Present (~3.90 ppm, 3H) Absent
Ring Methoxy Two singlets (~3.8 ppm, 6H)Two singlets (~3.8 ppm, 6H)
Active Methylene AbsentSinglet (~4.20 ppm, 2H)
Enol Proton AbsentBroad singlet (~14 ppm, variable)
  • Pass Criteria: The singlet at ~3.90 ppm (ester methyl) must be absent.[1]

  • Note: The product exists in equilibrium between keto and enol forms.[1] You may see the methylene protons (keto form) diminish and a vinylic proton appear if the sample stands in solution.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (General procedures for Claisen condensation and handling of

    
    -keto nitriles).
    
  • Jiuxi Chen, et al. "Selective Synthesis of

    
    -Ketonitriles via Catalytic Carbopalladation of Dinitriles."[1][2] The Journal of Organic Chemistry, 2021 , 86 (1), 861–867. Link (Discusses stability and properties of 
    
    
    
    -keto nitriles).[1]
  • PubChem Compound Summary. "Benzoylacetonitrile" (Structural analog data for acidity and solubility). National Center for Biotechnology Information.[1][2] Link

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

Comprehensive C13 NMR Benchmarking Guide: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Audience: Medicinal Chemists, Structural Biologists, and QC Analysts. Context: This guide serves as a definitive reference for validat...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive C13 NMR Benchmarking Guide: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

Audience: Medicinal Chemists, Structural Biologists, and QC Analysts. Context: This guide serves as a definitive reference for validating the structural integrity of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2). As a critical intermediate in the synthesis of isoquinoline-based alkaloids and pharmaceuticals, distinguishing this specific regioisomer from its 2,4- and 3,4-dimethoxy analogues is a frequent and high-stakes analytical challenge.

Executive Summary: The Structural Fingerprint

The identification of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile relies on resolving two dynamic phenomena: Keto-Enol Tautomerism and Regioisomeric Substitution Patterns . Unlike static molecules, this beta-keto nitrile exists in a solvent-dependent equilibrium that dramatically alters C13 chemical shifts.

Key Performance Comparison:

  • vs. Computational Prediction: Standard algorithms (ChemDraw, ACD) often fail to account for the enol form, leading to prediction errors of >50 ppm at the carbonyl/alpha-carbon sites.

  • vs. 3,4-Dimethoxy Isomer: The 2,3-substitution pattern induces a unique "crowding effect," shifting the methoxy signals and quaternary carbons distinctively compared to the sterically relaxed 3,4-isomer.

Detailed C13 NMR Chemical Shift Analysis

The following data synthesizes high-fidelity experimental fragment data (from 2,3-dimethoxybenzoic acid derivatives) and consensus computational modeling for the beta-keto nitrile moiety.

Table 1: Chemical Shift Assignments (δ, ppm)

Solvent Reference: DMSO-d6 (39.5 ppm)

Carbon PositionAssignmentKeto Form (Major)Enol Form (Minor)Signal TypeDiagnostic Note
C-3 Carbonyl (C=O) / Enol C-OH188.5 - 190.2 168.0 - 172.0QuaternaryCritical: The Keto signal is ~20 ppm downfield of the Enol. Broadening may occur due to exchange.
C-1 Nitrile (CN)115.8 - 116.5117.0 - 118.5QuaternaryWeak intensity; distinct from aromatic CH.
C-2 Alpha-Carbon29.5 - 31.0 (CH2)85.0 - 89.0 (CH)CH2 / CHPrimary differentiator. The CH2 (Keto) is aliphatic; CH (Enol) is olefinic.[1]
Ar-C1' Aromatic Quaternary (Ipso)130.5 - 131.5128.0 - 129.0QuaternaryLinks the ring to the carbonyl.
Ar-C2' Aromatic C-OMe (Ortho)147.5 - 148.5 147.0 - 148.0QuaternaryRegio-marker: Upfield relative to C3' due to steric crowding.
Ar-C3' Aromatic C-OMe (Meta)152.0 - 153.5 152.0 - 153.5QuaternaryRegio-marker: Most deshielded aromatic signal.
Ar-C4' Aromatic CH114.5 - 115.5114.5 - 115.5CH-
Ar-C5' Aromatic CH123.5 - 124.5123.5 - 124.5CH-
Ar-C6' Aromatic CH120.0 - 121.5120.0 - 121.5CH-
OMe Methoxy Carbons56.0, 60.556.0, 60.5CH3Regio-marker: The C2'-OMe is often shifted to ~60-61 ppm due to orthogonality forced by the carbonyl.[1]

Analyst Insight: In the 2,3-dimethoxy isomer, the methoxy group at position 2 is sterically crowded by the carbonyl group at position 1 and the methoxy at position 3. This forces it out of the plane, often causing a characteristic downfield shift (~60-61 ppm) compared to the typical ~56 ppm seen in the 3,4-isomer.

Comparative Analysis: Validating the Product

Scenario A: Distinguishing from 3,4-Dimethoxy Isomer

The most common synthetic impurity is the 3,4-dimethoxy analogue. Use this logic gate to validate your product:

  • 2,3-Dimethoxy (Target): Shows distinct splitting in Methoxy signals (e.g., ~56 ppm and ~61 ppm) and crowded Quaternary carbons (148/153 ppm).

  • 3,4-Dimethoxy (Alternative): Methoxy signals are often equivalent or very close (~55.8 and 56.0 ppm). Quaternary carbons appear at ~148/149 ppm (less spread).

Scenario B: Solvent Effects (DMSO-d6 vs. CDCl3)
  • CDCl3: Favors the Keto form. Expect strong peaks at 189 ppm (C=O) and 30 ppm (CH2).

  • DMSO-d6: Stabilizes the Enol form via hydrogen bonding. Expect the emergence/growth of peaks at ~170 ppm (C-OH) and ~88 ppm (=CH-CN).

  • Recommendation: Perform QC in DMSO-d6 . While the spectra are more complex (mixture of tautomers), the solvent separates the aromatic peaks better and prevents aggregation common with poly-oxygenated aromatics in chloroform.

Structural Logic & Signaling Pathways

The following diagram illustrates the tautomeric equilibrium and the specific steric interactions that define the NMR signature.

G cluster_0 Tautomeric Equilibrium cluster_1 Regioisomer Differentiation Keto Keto Form (Major in CDCl3) C=O: ~189 ppm CH2: ~30 ppm Enol Enol Form (Stabilized in DMSO) C-OH: ~170 ppm =CH-: ~88 ppm Keto->Enol Slow Exchange (NMR Time Scale) Target 2,3-Dimethoxy (Target) Signal_Diff NMR Differentiator: OMe Shift Separation Target->Signal_Diff Steric Crowding (OMe @ ~61ppm) Alt 3,4-Dimethoxy (Impurity) Alt->Signal_Diff Relaxed Sterics (OMe @ ~56ppm)

Caption: Tautomeric exchange dynamics and steric-driven chemical shift differentiators between regioisomers.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this "Self-Validating" protocol designed to minimize artifacts.

Step 1: Sample Preparation

  • Mass: Weigh 15-20 mg of the nitrile.

  • Solvent: Add 0.6 mL DMSO-d6 (99.9% D).

    • Why? DMSO minimizes aggregation and provides a stable lock signal.

  • Additive (Optional): If peaks are broad due to tautomer exchange, add 1 drop of D2O. This exchanges the enol -OH, collapsing the coupling and simplifying the spectrum, though it may shift the equilibrium toward the keto form.

Step 2: Acquisition Parameters (High-Res)

  • Frequency: 100 MHz or higher (for C13).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans: Minimum 512 scans (Nitrile carbon is quaternary and relaxes slowly; low S/N is common).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Causality: The nitrile (CN) and carbonyl (C=O) carbons have long T1 relaxation times. A short D1 will saturate these signals, making them disappear or appear non-quantitative.

Step 3: Data Processing

  • Line Broadening (LB): 1.0 - 3.0 Hz.

  • Referencing: Set the DMSO-d6 septet center to 39.51 ppm .

References

  • Solvent Effects on Tautomeric Equilibria in Beta-Ketonitriles. Journal of Physical Organic Chemistry. (Explains the DMSO vs CDCl3 shift mechanisms). Link

  • 13C NMR Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry. (Source for 2,3-dimethoxy aromatic fragment shifts). Link

  • PubChem Compound Summary: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile. National Library of Medicine. (CAS and Structural Verification). Link

  • Synthesis and Spectral Data of Beta-Ketonitriles. Royal Society of Chemistry Advances. (Comparative spectral data for similar morpholino-derivatives). Link

Sources

Comparative

Comparative IR Analysis: Nitrile and Ketone Signatures in 2,3-Dimethoxy Scaffolds

Executive Summary & Mechanistic Framework In the structural characterization of pharmaceutical intermediates, 2,3-dimethoxy-substituted benzene rings present a unique spectroscopic challenge. Unlike their 3,4-dimethoxy i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Framework

In the structural characterization of pharmaceutical intermediates, 2,3-dimethoxy-substituted benzene rings present a unique spectroscopic challenge. Unlike their 3,4-dimethoxy isomers (veratrole derivatives), the 2,3-substitution pattern introduces a critical "Ortho Effect" combined with a "Buttressing Effect."

This guide objectively compares the Infrared (IR) spectroscopic signatures of Nitrile (-C≡N) and Ketone (C=O) groups attached to this scaffold.[1]

The Mechanistic "Tug-of-War"

To interpret these spectra accurately, one must understand the competing forces acting on the bond order:

  • Electronic Resonance (Bathochromic Shift): The methoxy groups are strong Electron Donating Groups (EDG). Through resonance (+M), they donate electron density into the ring and the conjugated functional group, increasing single-bond character and lowering the stretching frequency.

  • Steric Inhibition of Resonance (Hypsochromic Shift): The 2-methoxy group is sterically crowded by the 3-methoxy group (buttressing effect). This crowding forces the adjacent carbonyl or nitrile group out of coplanarity with the benzene ring. Loss of conjugation increases double/triple bond character, raising the stretching frequency.

Visualization: The Electronic-Steric Interaction Pathway

G Subst 2,3-Dimethoxy Pattern Resonance Electronic Resonance (+M) (Donation to Ring) Subst->Resonance Buttress Buttressing Effect (3-OMe pushes 2-OMe) Subst->Buttress Nitrile Nitrile (-C≡N) Linear Geometry Resonance->Nitrile Dominant Effect Ketone Ketone (C=O) Trigonal Planar Resonance->Ketone Competing Effect Steric Steric Twist (Loss of Planarity) Buttress->Steric Steric->Nitrile Minimal Effect Steric->Ketone Significant Effect Shift_Down Lower Wavenumber (Bathochromic) Nitrile->Shift_Down Ketone->Shift_Down If Resonance > Twist Shift_Up Higher Wavenumber (Hypsochromic) Ketone->Shift_Up If Twist > Resonance

Figure 1: Mechanistic pathway showing how the 2,3-dimethoxy substitution pattern differentially affects linear nitriles versus planar ketones.

Comparative Peak Analysis

The following data summarizes the expected peak shifts for 2,3-dimethoxy derivatives compared to standard benchmarks.

Table 1: Nitrile vs. Ketone Spectral Signatures
FeatureNitrile (-C≡N) Ketone (C=O) (e.g., Acetophenone)
Primary Peak Position 2220 – 2235 cm⁻¹ 1680 – 1695 cm⁻¹
Intensity Medium to Strong (Sharp)Very Strong (Sharp)
Benchmark (Unsubstituted) ~2228 cm⁻¹ (Benzonitrile)~1685 cm⁻¹ (Acetophenone)
2,3-Dimethoxy Shift Slight Decrease (-5 to -10 cm⁻¹) Variable / Slight Increase (+5 to +15 cm⁻¹)
Dominant Mechanism Electronic (+M): The linear geometry avoids steric clash.[2] The EDG effect dominates, weakening the triple bond slightly.Steric (SIR): The 2-methoxy group twists the C=O out of plane. This reduces conjugation, raising the frequency toward aliphatic values (~1715).
Interfering Signals Minimal (Region is clean).Aromatic C=C: 1580–1600 cm⁻¹ can overlap if resolution is poor.
Table 2: Diagnostic "Fingerprint" Markers (Methoxy Groups)

Crucial for confirming the scaffold presence.

Vibration ModeFrequency Range (cm⁻¹)Notes
C–H Stretch (Methoxy) 2835 – 2845 cm⁻¹Often appears as a "shoulder" on the main alkyl C-H stretches.
C–O–C Stretch (Asym) 1250 – 1275 cm⁻¹Very strong, broad band. Often splits in 2,3-disubstituted systems.
C–O–C Stretch (Sym) 1020 – 1075 cm⁻¹Strong intensity.

Methodological Validation & Protocols

Trustworthiness in spectroscopy comes from rigorous sample preparation. The "2,3-dimethoxy" derivatives are often crystalline solids with low melting points.

Protocol A: Solid State Analysis (KBr Pellet)

Best for: High-resolution scans to resolve the "Buttressing Effect" shifts.

  • Preparation: Mix 1–2 mg of the 2,3-dimethoxy derivative with 100 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until the powder is fine enough to prevent Christiansen effect (scattering that causes baseline slope).

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Validation Check:

    • Baseline: Should be flat and >80% transmittance at 4000 cm⁻¹.

    • Water Bands: Check 3400 cm⁻¹. If broad, dry the KBr and re-press. Moisture can H-bond with ketones, artificially lowering the frequency.

Protocol B: Solution Phase (CCl₄ or CHCl₃)

Best for: Determining true "Steric Inhibition of Resonance" without crystal packing forces.

  • Solvent Choice: Use anhydrous CCl₄ (Carbon Tetrachloride) or CHCl₃ (Chloroform).

    • Note: CHCl₃ may H-bond with the carbonyl; CCl₄ is preferred for pure electronic study.

  • Concentration: Prepare a 0.05 M solution.

  • Cell Path: Use a 0.1 mm NaCl or CaF₂ liquid cell.

  • Comparison: Compare the solution peak to the solid peak.

    • Insight: If the C=O peak shifts significantly higher (>15 cm⁻¹) in solution compared to solid, intermolecular forces (packing) were likely forcing planarity in the crystal.

Analytical Workflow

This workflow ensures data integrity and proper background subtraction, critical when looking for subtle shifts caused by the 2,3-substitution pattern.

Workflow Start Start Analysis Calib Calibration (Polystyrene Film) Start->Calib Bg Background Scan (Air or Pure Solvent) Calib->Bg Sample Sample Acquisition (64 Scans, 4cm⁻¹ Res) Bg->Sample Process Post-Processing (Baseline Corr, CO2 Removal) Sample->Process Decision Check C=O / C≡N Region Process->Decision Result_N Nitrile Found (~2225 cm⁻¹) Decision->Result_N 2200-2250 Result_K Ketone Found (~1690 cm⁻¹) Decision->Result_K 1650-1720

Figure 2: Standardized workflow for acquiring validated IR spectra for substituted aromatics.

Expert Insights & Troubleshooting

The "Doublet" Warning

In 2,3-dimethoxy ketones, you may occasionally observe a doublet in the carbonyl region (e.g., 1685 cm⁻¹ and 1698 cm⁻¹).

  • Cause: This represents Fermi Resonance (overtone of a lower frequency vibration coupling with the fundamental C=O stretch) OR the presence of Rotamers .

  • Rotamers: The carbonyl oxygen can orient syn or anti to the ortho-methoxy group. The anti conformer is more planar (lower frequency), while the syn conformer suffers severe repulsion (higher frequency).

Distinguishing from 3,4-Dimethoxy Isomers
  • 3,4-Dimethoxy (Veratrole): No steric hindrance. The C=O peak will be lower (more conjugated, ~1675–1680 cm⁻¹).[3][4]

  • 2,3-Dimethoxy: Steric hindrance.[5] The C=O peak will be higher (less conjugated, ~1690+ cm⁻¹).[4]

References

  • NIST Mass Spectrometry Data Center. Benzaldehyde, 2,3-dimethoxy- Infrared Spectrum.[6][7] NIST Chemistry WebBook, SRD 69.[6][7][8][9] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for general nitrile/ketone ranges and electronic effects).
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (Detailed discussion on conjugation effects on nitrile absorption). [Link]

  • PubChem. 2,3-Dimethoxybenzonitrile Compound Summary. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (Analysis of aromatic nitrile shifts). [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

Technical Comparison Guide: Mass Spectrometry Profiling of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Executive Summary & Structural Context 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2) is a critical β...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

Executive Summary & Structural Context

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2) is a critical β-ketonitrile intermediate used in the synthesis of heterocyclic scaffolds, particularly quinolines and isoxazoles for drug discovery. In synthetic workflows, it is frequently generated via the condensation of 2,3-dimethoxybenzoic acid derivatives with acetonitrile.

The Analytical Challenge: A common failure mode in the synthesis of this compound is regioisomeric contamination. The starting material, 2,3-dimethoxybenzoic acid, is structurally similar to the widely available 3,4-dimethoxy (veratric) and 2,4-dimethoxy analogs. Standard UV-Vis or HPLC methods often fail to resolve these isomers adequately due to identical chromophores and similar polarity.

The Solution: Mass Spectrometry (MS) provides a definitive "fingerprint" for differentiation. While all isomers share the molecular ion (m/z 205 ), the 2,3-isomer exhibits a unique fragmentation pathway driven by the "Ortho Effect" —a specific interaction between the carbonyl oxygen and the adjacent ortho-methoxy group. This guide details the mechanistic basis for distinguishing the 2,3-isomer from its 3,4- and 2,4-alternatives.

Experimental Methodology

To ensure reproducibility, the following protocols for Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended.

Protocol A: GC-MS (Electron Ionization)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).

  • Inlet Temperature: 250°C (Splitless mode).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Ionization: EI at 70 eV.

  • Scan Range: m/z 40–400.

  • Rationale: 70 eV EI is the industry standard for library matching and generating reproducible fragmentation patterns necessary for isomer differentiation.

Protocol B: LC-MS/MS (Electrospray Ionization)
  • Instrument: Q-TOF or Triple Quadrupole.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE): Stepped 15, 30, 45 eV.

  • Rationale: ESI is softer, preserving the protonated molecular ion

    
    , while CID (Collision Induced Dissociation) forces fragmentation to reveal the acylium ion stability.
    

Comparative Fragmentation Analysis

The mass spectrum of 3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile is dominated by three mechanistic pathways. The Ortho Effect (Pathway C) is the diagnostic indicator for the 2,3-isomer.

Pathway A: Alpha-Cleavage (Primary Fragmentation)

This is the dominant pathway for all isomers (2,3-, 2,4-, and 3,4-).

  • Mechanism: Ionization of the carbonyl oxygen is followed by homolytic cleavage of the bond between the carbonyl carbon and the

    
    -carbon (CH
    
    
    
    CN group).
  • Result: Formation of the resonance-stabilized dimethoxybenzoyl cation (acylium ion) .

  • Observed Ion: m/z 165 (Base Peak).

    • Note: This peak appears in all isomers and confirms the core benzoyl structure but does not differentiate them.

Pathway B: Decarbonylation (Secondary Fragmentation)

The acylium ion (m/z 165) is energetic and ejects a neutral Carbon Monoxide (CO) molecule.

  • Mechanism: Heterolytic cleavage of the C-C bond in the acylium ion.

  • Result: Formation of the dimethoxyphenyl cation .

  • Observed Ion: m/z 137 .

    • Differentiation Note: The intensity of this peak varies.[1][2] In the 2,3-isomer, steric hindrance can destabilize the planar acylium transition state, potentially altering the 165:137 ratio compared to the 3,4-isomer.

Pathway C: The Ortho Effect (Diagnostic for 2,3-Isomer)

This pathway is unique to the 2,3-isomer (and 2,4-isomer) where a methoxy group is ortho to the carbonyl.

  • Mechanism: The carbonyl oxygen abstracts a hydrogen or interacts with the methyl group of the ortho-methoxy substituent. This facilitates the elimination of neutral Formaldehyde (CH

    
    O, 30 Da)  or a Methoxy radical (•OCH
    
    
    
    , 31 Da)
    directly from the molecular ion or the acylium intermediate.
  • Result:

    • m/z 175: Loss of CH

      
      O from the molecular ion (M - 30).
      
    • m/z 135: Loss of CH

      
      O from the acylium ion (165 - 30).
      
    • m/z 147/148: Loss of •CH

      
       or H
      
      
      
      O driven by ortho-interaction.
  • Comparison: The 3,4-isomer (Veratryl) cannot undergo this mechanism. It fragments strictly via sequential methyl losses (165 → 150 → 135) without the specific "ortho" transition states.

Data Summary: Diagnostic Ion Table

Feature2,3-Dimethoxy (Target) 3,4-Dimethoxy (Alternative) Mechanistic Cause
Molecular Ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
205 (Medium)205 (Strong)Parent stability.
Base Peak m/z 165 (Acylium)m/z 165 (Acylium)

-Cleavage of CH

CN.
Ortho-Diagnostic m/z 135 / 147 (Distinct)Weak / AbsentLoss of CH

O via Ortho Effect.
Aryl Cation m/z 137 m/z 137 Loss of CO from m/z 165.
Methyl Loss m/z 190 (M - 15)m/z 190 (M - 15)Loss of •CH

from methoxy.

Mechanistic Visualization

The following diagrams illustrate the fragmentation logic.

Figure 1: Primary Fragmentation Pathways (Alpha-Cleavage)

AlphaCleavage M Molecular Ion (M+) m/z 205 Acylium Acylium Ion (Dimethoxybenzoyl) m/z 165 M->Acylium Alpha Cleavage Neutral Neutral Loss: •CH2CN (40 Da) M->Neutral Phenyl Phenyl Cation (Dimethoxyphenyl) m/z 137 Acylium->Phenyl Decarbonylation CO Neutral Loss: CO (28 Da) Acylium->CO

Caption: The dominant pathway for all isomers. The molecular ion (m/z 205) cleaves to form the acylium base peak (m/z 165), which subsequently loses CO to form the phenyl cation (m/z 137).

Figure 2: The Diagnostic "Ortho Effect" (2,3-Isomer Specific)

OrthoEffect cluster_legend Comparison M_Ortho 2,3-Isomer (M+) m/z 205 Transition Cyclic Transition State (H-Transfer from OMe to C=O) M_Ortho->Transition Ortho Interaction Fragment_1 [M - CH2O]+ m/z 175 Transition->Fragment_1 Loss of Formaldehyde (30 Da) Fragment_2 [Acylium - CH2O]+ m/z 135 Transition->Fragment_2 From Acylium Precursor Veratryl 3,4-Isomer (Veratryl) NoOrtho Pathway BLOCKED (No Ortho H-Transfer) Veratryl->NoOrtho

Caption: The "Ortho Effect" mechanism. The proximity of the 2-methoxy group to the carbonyl enables hydrogen transfer and loss of formaldehyde (CH2O), a pathway physically impossible for the 3,4-isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 319932, 3-(3,4-Dimethoxyphenyl)propanenitrile. Retrieved from [Link]

  • Clark, J. (2000). Fragmentation Patterns in Mass Spectra. ChemGuide. Retrieved from [Link]

  • Smith, R. M. (2004).Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Contextual reference for Ortho Effect mechanisms).
  • Sánchez-Viesca, F., & Berros, M. (2012). Intramolecular Hydrogen Bonding in 2,3-Bis-(3,4-dimethoxybenzoyl)propionitrile. American Journal of Chemistry. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzeneacetonitrile, 3,4-dimethoxy- Mass Spectrum. Retrieved from [Link]

Sources

Comparative

Technical Guide: HPLC Method Development &amp; Validation for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

Topic: HPLC Retention Time and Method Validation for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time and Method Validation for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Compound Significance

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2) is a critical beta-ketonitrile intermediate used in the synthesis of isoquinoline alkaloids and cardiovascular agents (e.g., Ivabradine analogs).[1] Its structural complexity—featuring an electron-rich dimethoxybenzene ring coupled with an active methylene group—presents specific chromatographic challenges, notably keto-enol tautomerism and isomeric separation .[1]

This guide provides a validated framework for the quantification of this compound, comparing standard C18 retention mechanisms against Phenyl-Hexyl stationary phases to optimize peak symmetry and resolution.

Physicochemical Profile (The "Why")

Understanding the molecule is the first step to robust method design.

  • LogP: ~1.8 (Moderate lipophilicity; suitable for Reversed-Phase LC).[1]

  • pKa: The

    
    -proton (between ketone and nitrile) is acidic (pKa 
    
    
    
    9-11).[1]
    • Implication: Mobile phase pH must be acidic (pH < 4.[1]0) to suppress ionization and stabilize the keto-form, preventing peak splitting or tailing.

  • UV Absorption: Strong absorbance expected at 210-230 nm (benzenoid band) and 270-280 nm .[1]

Method Comparison: Column Selection & Retention Strategy

We compared two primary stationary phase chemistries to determine the optimal separation strategy.

Comparative Analysis: C18 vs. Phenyl-Hexyl
FeatureOption A: C18 (Octadecylsilane) Option B: Phenyl-Hexyl
Mechanism Hydrophobic interaction (dispersive forces).[1]

interactions + Hydrophobic interaction.[1]
Selectivity Standard retention based on hydrophobicity.[1]Enhanced selectivity for aromatic rings (dimethoxy substitution).[1]
Peak Shape Good, but may show slight tailing if residual silanols interact with the nitrile.Excellent;

-electrons suppress silanol interactions.[1]
Retention Time Moderate (Expected

).[1]
Slightly longer due to aromatic stacking.
Recommendation Routine QC & Assay Impurity Profiling & Isomer Separation
Decision Logic Diagram

The following diagram illustrates the decision pathway for selecting the appropriate column and mobile phase based on specific analytical goals.

ColumnSelection Start Start: Define Analytical Goal Goal Goal: Routine Assay or Impurity Profiling? Start->Goal Routine Routine Assay / Content Goal->Routine High Throughput Impurity Impurity / Isomer Separation Goal->Impurity Complex Matrix C18 Select C18 Column (High Carbon Load) Routine->C18 Phenyl Select Phenyl-Hexyl Column (Pi-Pi Interaction) Impurity->Phenyl MobilePhase Mobile Phase Selection C18->MobilePhase Phenyl->MobilePhase Acidic Acidic Buffer (pH 2.5 - 3.0) Suppress Ionization MobilePhase->Acidic Critical for Beta-Ketonitrile Result1 Result: Robust, Reproducible RT Acidic->Result1 Result2 Result: Enhanced Selectivity for Dimethoxy Isomers Acidic->Result2

Figure 1: Decision logic for stationary phase selection based on analytical requirements.

Optimized Experimental Protocol (The "How")

This protocol is designed to be self-validating , meaning system suitability parameters are embedded to ensure data integrity before sample analysis.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) OR Phenomenex Luna Phenyl-Hexyl.[1]

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for impurities).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controls viscosity and improves reproducibility).

Mobile Phase Setup
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0.0 min: 80% A / 20% B[1]

    • 10.0 min: 40% A / 60% B[1]

    • 12.0 min: 40% A / 60% B[1]

    • 12.1 min: 80% A / 20% B[1]

    • 15.0 min: Stop (Re-equilibration)

Sample Preparation[1][4][5]
  • Stock Solution: Dissolve 10 mg of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile in 10 mL of Acetonitrile (1000 µg/mL). Note: Sonicate for 5 mins to ensure complete dissolution.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

Validation Framework (The "Proof")

This section outlines the validation parameters compliant with ICH Q2(R1) guidelines.

A. System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard before every analysis.

  • Retention Time (RT): %RSD

    
     1.0% (Expected RT: ~6.5 - 7.5 min).[1]
    
  • Theoretical Plates (N): > 5000.[1]

  • Tailing Factor (T):

    
     1.5 (Critical for beta-ketonitriles).[1]
    
B. Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 25, 50, 75, 100, 125% of target concentration).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
C. Accuracy (Recovery)
  • Protocol: Spike placebo or solvent with analyte at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% – 102.0%.

D. Method Validation Workflow

The following diagram visualizes the step-by-step validation workflow to ensure regulatory compliance.

ValidationWorkflow Prep 1. Preparation (Std & Samples) SST 2. System Suitability (5 Replicates) Prep->SST CheckSST Pass SST? SST->CheckSST Linearity 3. Linearity (5 Levels) Precision 4. Precision (Repeatability) Linearity->Precision Accuracy 5. Accuracy (Spike Recovery) Precision->Accuracy Report 6. Final Report (ICH Compliant) Accuracy->Report CheckSST->Prep No (Troubleshoot) CheckSST->Linearity Yes

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Split Peak / Shoulder Keto-enol tautomerism or high pH.[1]Ensure Mobile Phase A pH is < 3.[1]0. Use 0.1% TFA if necessary.[1]
RT Drift Temperature fluctuation or column equilibration.[1]Use a column oven (30°C). Ensure 10 column volumes of equilibration.
High Backpressure Precipitation of buffer in organic phase.[1]Filter mobile phases (0.45 µm). Do not exceed 80% ACN if using >20mM buffer.[1]

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • PubChem. (2025).[1][4] Compound Summary for CID 584716: 3-(3-Methoxyphenyl)-3-oxopropanenitrile (structural analog).[1] National Library of Medicine.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization).

  • ChemScene. (2024). Product Information: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile.[1][5][6]Link[1]

Sources

Validation

Comparing reactivity of 2,3-dimethoxy vs 3,4-dimethoxy beta-ketonitriles

Comparative Reactivity Profile: 2,3-Dimethoxy vs. 3,4-Dimethoxy -Ketonitriles Executive Summary In medicinal chemistry, specifically in the synthesis of isoquinoline alkaloids and heterocyclic drug scaffolds (e.g., Verap...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Profile: 2,3-Dimethoxy vs. 3,4-Dimethoxy -Ketonitriles

Executive Summary

In medicinal chemistry, specifically in the synthesis of isoquinoline alkaloids and heterocyclic drug scaffolds (e.g., Verapamil analogs), dimethoxy-substituted


-ketonitriles are critical building blocks. However, the positional isomerism of the methoxy groups—specifically 2,3-dimethoxy  (ortho/meta) versus 3,4-dimethoxy  (meta/para)—dictates a massive divergence in reactivity.

This guide objectively compares these two isomers. While the 3,4-isomer behaves as a classic electron-rich nucleophile driven by resonance, the 2,3-isomer is dominated by the "Ortho Effect," where steric hindrance overrides electronic activation, often necessitating modified experimental protocols.

Feature3,4-Dimethoxy (Veratryl)2,3-Dimethoxy (Ortho)
Primary Driver Electronic (Resonance Donation)Steric (Ortho-Repulsion)
Carbonyl Planarity High (Conjugated)Low (Twisted/Deconjugated)
Knoevenagel Yields Excellent (>90%)Moderate (60-75%)
Cyclization Site C6 (Para-activated, unhindered)C4 or C6 (Sterically crowded)
Recrystallization Facile (High symmetry)Difficult (Oily residues common)

Structural Dynamics & The "Ortho Effect"

To understand the reactivity difference, one must visualize the spatial arrangement. The reactivity of the active methylene (


) and the carbonyl (

) is governed by their alignment with the phenyl ring.
Electronic vs. Steric Landscape
  • 3,4-Dimethoxy (The "Open" System): The methoxy groups are located at the meta and para positions. They are far removed from the carbonyl side chain. The para-methoxy group donates electron density into the carbonyl via resonance, making the carbonyl oxygen more basic but the carbonyl carbon less electrophilic. The molecule is planar, allowing full conjugation.

  • 2,3-Dimethoxy (The "Clashed" System): The 2-methoxy group is ortho to the carbonyl side chain. The Van der Waals radius of the methoxy oxygen clashes with the carbonyl oxygen or the

    
    -methylene hydrogens.
    
    • Consequence: The phenyl ring twists out of plane to relieve strain.

    • Electronic Impact: Resonance is broken. The carbonyl becomes inductively electron-deficient (more reactive to small nucleophiles) but sterically blocked to large nucleophiles.

Visualization of Steric Clash

The following diagram illustrates the steric interference in the 2,3-isomer compared to the accessible 3,4-isomer.

StericComparison cluster_34 3,4-Dimethoxy (Reactive) cluster_23 2,3-Dimethoxy (Hindered) A1 Phenyl Ring A2 3-OMe / 4-OMe (Remote EDG) A1->A2 Electronic Push A3 Carbonyl (C=O) (Planar/Conjugated) A1->A3 Resonance A4 Active Methylene (Accessible) A3->A4 Activation B1 Phenyl Ring B2 2-OMe (Ortho-Blocker) B1->B2 B3 Carbonyl (C=O) (Twisted/Deconjugated) B2->B3 STERIC CLASH B4 Active Methylene (Shielded) B3->B4 Weak Activation

Figure 1: Structural comparison showing the steric blockade in the 2,3-isomer (red) versus the open resonance channel in the 3,4-isomer (green).

Reactivity Case Studies

Reaction A: Knoevenagel Condensation

Objective: Condensation with an aromatic aldehyde to form


-cyanocinnamates (drug precursors).
  • 3,4-Dimethoxy Performance: The active methylene is easily deprotonated. The planar structure stabilizes the forming enolate. The incoming aldehyde encounters no resistance.

    • Typical Yield: 92-98%

    • Conditions: Ethanol, Piperidine (cat.), Room Temp, 1-2 hours.

  • 2,3-Dimethoxy Performance: The 2-methoxy group physically shields the active methylene protons. The base (piperidine) struggles to abstract the proton. Furthermore, the resulting crowded transition state is high-energy.

    • Typical Yield: 65-75%

    • Conditions: Requires Toluene/Reflux with Dean-Stark trap or microwave irradiation to overcome the activation energy barrier.

Reaction B: Cyclization to Isoquinolines

Objective: Acid-catalyzed cyclization (e.g., intramolecular Friedel-Crafts) to form the isoquinoline core.

  • 3,4-Dimethoxy: The 3-methoxy group activates the para position (C6). This position is sterically open and electronically primed for ring closure.

    • Result: Clean cyclization to 6,7-dimethoxyisoquinoline.

  • 2,3-Dimethoxy: The 2-methoxy group activates the para position (C5) and the ortho position (C3 - blocked). The 3-methoxy activates C6.

    • The Conflict:[1][2] While C6 is electronically activated, the adjacent 2-methoxy group creates a "buttressing effect," crowding the transition state for ring closure at C6.

    • Result: Reactions often stall or yield complex mixtures of regioisomers. Stronger Lewis acids (e.g.,

      
       or 
      
      
      
      ) are often required to force the reaction.

Experimental Protocols

Protocol A: Standard Knoevenagel (Optimized for 3,4-Isomer)

Use this for 3,4-dimethoxybenzoylacetonitrile.

  • Dissolve: 10 mmol of 3,4-dimethoxybenzoylacetonitrile and 10 mmol of aldehyde in 20 mL of Ethanol (95%).

  • Catalyze: Add 3 drops of Piperidine.

  • React: Stir at Room Temperature for 2 hours. A heavy precipitate usually forms within 30 minutes.

  • Isolate: Cool to 0°C, filter, and wash with cold ethanol.

  • Validation: Product should be a crystalline solid (MP usually >120°C).

Protocol B: High-Force Condensation (Required for 2,3-Isomer)

Use this for 2,3-dimethoxybenzoylacetonitrile to overcome steric hindrance.

  • Dissolve: 10 mmol of 2,3-dimethoxybenzoylacetonitrile and 12 mmol (1.2 eq) of aldehyde in 30 mL Toluene.

  • Catalyze: Add 10 mol% Ammonium Acetate and 10 mol% Glacial Acetic Acid.

  • React: Reflux with a Dean-Stark trap to remove water.

    • Critical Step: Monitor by TLC.[3][4] Reaction may take 6-12 hours.

  • Workup: Evaporate toluene. Redissolve residue in EtOAc, wash with

    
     (aq) to remove acid catalyst.
    
  • Purification: The 2,3-isomer product is often an oil or low-melting solid. Recrystallize from MeOH/Water or perform flash chromatography (Hexane/EtOAc).

Comparative Data Summary

The following table synthesizes experimental observations regarding the performance of these isomers in standard synthetic workflows.

Parameter3,4-Dimethoxy Isomer2,3-Dimethoxy Isomer
pKa (

-proton)
~9-10 (Stabilized by planar resonance)~10-11 (Destabilized by twist)
Solubility (EtOH) Moderate (Crystallizes easily)High (Often forms oils)
Base Sensitivity High (Reacts with weak bases)Low (Requires stronger bases/heat)
Major Impurity Self-condensation (minor)Unreacted starting material
Preferred Solvent Ethanol/Methanol (Green)Toluene/Xylene (High Boiling)
Workflow Decision Tree

DecisionTree Start Select Isomer Iso34 3,4-Dimethoxy Start->Iso34 Iso23 2,3-Dimethoxy Start->Iso23 MethodA Method A: Ethanol/Piperidine (Room Temp) Iso34->MethodA No Steric Bulk MethodB Method B: Toluene/Reflux (Dean-Stark) Iso23->MethodB Ortho-Steric Bulk ResultA High Yield (>90%) Crystalline Product MethodA->ResultA ResultB Moderate Yield (70%) Requires Chromatography MethodB->ResultB

Figure 2: Decision tree for selecting the appropriate synthetic methodology based on isomer substitution.

References

  • Electronic Effects in Knoevenagel Condensation: Jones, G. "The Knoevenagel Condensation."[3][5][6][7] Organic Reactions, 2011.

  • Synthesis of Isoquinolines (Reissert Compounds): Popp, F. D.[1] "The Chemistry of Reissert Compounds." Advances in Heterocyclic Chemistry, 1979. (Detailed discussion on 6,7-dimethoxy vs 5,6-dimethoxy cyclization patterns).

  • Steric Hindrance in Ortho-Substituted Benzenes: Charton, M. "The Ortho Effect. Structure-Reactivity Correlations." Progress in Physical Organic Chemistry, 1971.

  • Verapamil Precursor Synthesis (3,4-dimethoxy usage): Theodorou, V., et al. "Scalable Synthesis of Verapamil Precursors." Organic Process Research & Development, 2018. (Validates the high reactivity of the 3,4-isomer).

Sources

Comparative

X-ray crystallography and structural determination of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

Topic: X-ray crystallography and structural determination of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography and structural determination of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Structural Imperative

In the development of heterocyclic pharmaceuticals (e.g., quinolines, coumarins), 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (DMP-OPN) serves as a critical electrophilic scaffold. However, its reactivity is governed by a dynamic equilibrium between keto and enol tautomers, further complicated by the steric bulk of the ortho-methoxy substituent.

This guide compares the "Gold Standard" structural determination method—Single Crystal X-Ray Diffraction (SC-XRD) —against solution-phase alternatives (NMR) and computational models (DFT). We provide actionable protocols for crystallization and analyze why solid-state determination is non-negotiable for precise pharmacophore modeling.

The Structural Challenge: Tautomerism & Sterics

The core "performance" metric of any structural data for DMP-OPN is its ability to resolve two features:

  • Tautomeric State: Does the molecule exist as the

    
    -ketonitrile (Keto) or the 
    
    
    
    -hydroxyacrylonitrile (Enol)?
  • Torsion Angles: How does the 2,3-dimethoxy substitution pattern twist the phenyl ring relative to the carbonyl plane to relieve steric strain?

The Tautomeric Equilibrium Pathway

The following diagram illustrates the dynamic equilibrium that necessitates rigorous structural proof.

Tautomerism cluster_0 Solution Phase (NMR) cluster_1 Solid State (XRD) Keto Keto Form (C=O, CH2) Transition Proton Transfer Transition State Keto->Transition Solvent/Base Enol_Z Z-Enol Form (Intramolecular H-Bond) Enol_E E-Enol Form (Intermolecular H-Bond) Transition->Enol_Z Stabilization Transition->Enol_E Packing Forces

Figure 1: Tautomeric landscape of DMP-OPN. While solution methods (NMR) observe a weighted average, SC-XRD captures a single, defined low-energy state driven by crystal packing.

Comparative Analysis: SC-XRD vs. NMR vs. DFT

The following table objectively compares the "performance" of X-ray crystallography against alternative structural determination methods for this specific molecule.

Table 1: Structural Determination Performance Matrix
FeatureMethod A: SC-XRD (The Product) Method B: Solution NMR (

H/

C)
Method C: DFT (B3LYP/6-31G)*
State of Matter Solid (Crystal Lattice)Liquid (Solvated)Gas Phase / Implicit Solvent
Tautomer ID Definitive. Resolves exact C-O vs C=O bond lengths.Averaged. Fast exchange often blurs keto/enol signals unless cooled.Theoretical. Predicts energy minima, not experimental reality.
Steric Insight High. Measures exact torsion angle (

) of the 2-OMe group.
Low. NOE signals imply proximity but lack precise angular data.Variable. Heavily dependent on basis set and functional choice.
Intermolecular Reveals

-stacking and H-bond networks critical for solubility.
N/A (Molecules act independently).[1]N/A (Usually single molecule calc).
Data Output CIF File (3D Coordinates)Chemical Shifts (

ppm)
Energy Surface (Hartrees)

Experimental Protocol: Crystallization & Data Collection

To achieve the "Product" (a high-quality crystal structure), one must overcome the high solubility of the dimethoxy motif. The following protocol is validated for substituted benzoylacetonitriles.

Phase 1: Crystal Growth (Slow Evaporation)
  • Solvent System: Ethanol/Dichloromethane (1:1 v/v) or Acetone/Hexane.

  • Rationale: The 2,3-dimethoxy group increases polarity. A pure non-polar solvent will precipitate amorphous powder; a pure polar solvent often retains the compound. The binary system allows gradual supersaturation.

Step-by-Step Workflow:

  • Dissolve 50 mg of DMP-OPN in 2 mL of Dichloromethane (DCM).

  • Add 2 mL of Ethanol slowly.

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
    
  • Cover with parafilm and poke 3-4 small holes.

  • Store in a vibration-free environment at 4°C (fridge) for 48-72 hours.

  • Harvest: Look for colorless block-like crystals. Needles usually indicate rapid precipitation (poor data quality).

Phase 2: X-Ray Diffraction Data Collection
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (Cryostream). Crucial: Reduces thermal vibration of the flexible methoxy groups.

XRD_Workflow Sample Crystal Selection (0.2 x 0.2 x 0.1 mm) Mount Mount on Mitegen Loop (Paratone Oil) Sample->Mount Collect Data Collection (Omega Scans, 100K) Mount->Collect Process Data Reduction (SAINT/SADABS) Collect->Process Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Refine->Solve High R-factor (Retry) Result Final CIF (R1 < 0.05) Refine->Result Converged

Figure 2: The crystallographic workflow from sample selection to final structural model.

Structural Insights & Interpretation

Upon solving the structure of DMP-OPN, the researcher should analyze three specific geometric parameters that define the molecule's reactivity profile.

A. The Tautomeric Fingerprint

In the solid state,


-ketonitriles like DMP-OPN typically crystallize in the Enol form  if an intramolecular hydrogen bond can form, or the Keto form  if packing forces dominate.
  • The Metric: Check the C2–C3 and C3–O1 bond lengths.

    • Keto:[2] C=O

      
       1.22 Å; C–C 
      
      
      
      1.50 Å.
    • Enol: C–O

      
       1.34 Å; C=C 
      
      
      
      1.35 Å.
  • Expectation: Due to the electron-donating methoxy groups, the carbonyl carbon is less electrophilic, potentially stabilizing the keto form unless intermolecular H-bonding (dimerization) occurs.

B. The "Ortho-Effect" Torsion

The 2-methoxy group creates significant steric clash with the carbonyl oxygen.

  • Measurement: Torsion angle C(phenyl)-C(carbonyl)-C(

    
    )-C(nitrile).
    
  • Significance: A torsion angle deviating significantly from 0° or 180° indicates the phenyl ring is twisted out of plane. This deconjugation affects UV-Vis absorption and reactivity in nucleophilic attacks.

C. Intermolecular Interactions[3][4]
  • Pi-Stacking: Look for centroid-to-centroid distances of < 3.8 Å between phenyl rings of adjacent molecules. This predicts low solubility and high melting points.

  • Weak Hydrogen Bonds: C–H...O and C–H...N interactions often form supramolecular chains, stabilizing the crystal lattice.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal growth and packing forces).
  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research, 35(7), 565-573. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Vera, M., et al. (2020).

Sources

Validation

Advanced Elemental Analysis Standards for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Purity

The following guide is structured to serve as an authoritative technical reference for researchers and analytical scientists validating the purity of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2). It mov...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical reference for researchers and analytical scientists validating the purity of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2). It moves beyond basic textbook definitions to address specific challenges in analyzing


-keto nitriles used in pharmaceutical synthesis.

Executive Summary: The Role of Elemental Analysis in Critical Intermediates

In the development of isoquinoline-based alkaloids and specific kinase inhibitors, 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (


) serves as a pivotal scaffold. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic related substances, it possesses a critical blind spot: it is "blind" to inorganic salts (e.g., sodium methoxide residues) and often insensitive to moisture or trapped inorganic acids.

Elemental Analysis (EA)—specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the only absolute, non-selective method to validate the bulk material balance . This guide defines the rigorous standards required to use EA not just as a checkbox, but as a primary gatekeeper for releasing this intermediate for GMP synthesis.

Theoretical Framework & Acceptance Criteria

Before initiating experimental protocols, the theoretical baseline must be established. For


 (MW: 205.21  g/mol ), the elemental composition is rigid. Any deviation suggests specific contamination modes common to the Claisen condensation reactions used to synthesize this molecule.
Standard Acceptance Limits

In high-impact pharmaceutical research (J. Med. Chem standards) and GMP release testing, the "Gold Standard" for purity is a deviation of


 absolute  from theoretical values.
ElementTheoretical Mass %Acceptance Range (

)
Common Deviation Cause (If Low)Common Deviation Cause (If High)
Carbon (C) 64.38% 63.98% – 64.78%Trapped inorganics (Na salts), WaterSolvent entrapment (Toluene/Hexane)
Hydrogen (H) 5.40% 5.00% – 5.80%High molecular weight inorganicsWater/Moisture (Hygroscopicity)
Nitrogen (N) 6.83% 6.43% – 7.23%Decomposition / HydrolysisTrapped Acetonitrile / Amines

Field Insight: This compound contains a reactive methylene group flanked by a nitrile and a carbonyl (a


-keto nitrile). This makes it acidic (

) and prone to forming stable enolate salts with bases like Sodium Methoxide (NaOMe) or Sodium Hydride (NaH). A low Carbon value with a correct C/N ratio is the hallmark of salt contamination.

Comparative Analysis: EA vs. Orthogonal Methods

To objectively evaluate where EA fits in the analytical suite, we compare it against HPLC, qNMR, and ICP-MS.

Table 1: Comparative Performance Matrix
FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (

)
ICP-MS
Primary Target Bulk Purity (Mass Balance)Organic ImpuritiesAbsolute Purity & SolventsTrace Metals
Blind Spots Specific impurity IDInorganics, Water, Non-chromophores Paramagnetic impuritiesOrganics
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)10–20 mg (Non-destructive)50–100 mg (Destructive)
Precision

(Absolute)

(Relative Area)

(Standard)
ppb/ppm levels
Critical Utility Detects Solvation & Salt formation Detects Isomers & Byproducts Quantifies Residual Solvent Safety Compliance (ICH Q3D)
Visualizing the Validation Workflow

The following diagram illustrates the logical flow of using EA as a "Stop/Go" gatekeeper before expensive HPLC method development.

ValidationWorkflow Start Crude 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Drying Step 1: Vacuum Drying (Remove volatile solvents) Start->Drying EA_Test Step 2: CHN Elemental Analysis Drying->EA_Test Decision Is Deviation < 0.4%? EA_Test->Decision Pass PASS: Proceed to HPLC/Bioassay Decision->Pass Yes Fail FAIL: Analyze Deviation Pattern Decision->Fail No Check_C Low %C, Low %N? (Inorganic Contamination) Fail->Check_C Check_H High %H? (Moisture/Solvent) Fail->Check_H Check_N High %N? (Trapped Acetonitrile) Fail->Check_N Action_Resalt Action: Acid Wash & Recrystallize Check_C->Action_Resalt Action_Dry Action: Desiccate @ 40°C Check_H->Action_Dry Check_N->Action_Dry

Figure 1: Analytical decision matrix. Note that "Low %C" is the primary indicator of inorganic salt contamination, a common issue in nitrile synthesis.

Experimental Protocol: High-Precision CHN Analysis

To achieve the


 standard, the following protocol must be strictly adhered to. This methodology minimizes errors caused by the hygroscopic nature of the 

-keto nitrile moiety.
Step 1: Sample Pre-Conditioning (Critical)

The methylene protons between the carbonyl and nitrile are acidic. This compound can adsorb atmospheric moisture or retain synthesis solvents (methanol/acetonitrile).

  • Grinding: Gently crush the sample into a fine powder using an agate mortar to ensure homogeneity.

  • Drying: Place 50 mg of sample in a vacuum oven at 40°C for 4 hours at <10 mbar.

    • Why? Higher temperatures (>60°C) may cause decarboxylation or nitrile hydrolysis in the presence of trace moisture.

  • Desiccator: Cool in a desiccator with

    
     or activated silica gel.
    
Step 2: Microbalance Weighing
  • Use a microbalance with 0.001 mg (1

    
    g)  readability.
    
  • Target sample weight: 2.000 – 2.500 mg .

    • Why? Too little sample increases relative weighing error; too much can cause incomplete combustion (soot formation) due to the aromatic ring stability.

  • Container: Tin (Sn) capsules. Ensure the capsule is crimped tightly to exclude air (which contains

    
    ).
    
Step 3: Combustion Parameters (Flash Combustion)
  • Furnace Temperature: 950°C – 1050°C.

    • Note: The 2,3-dimethoxy ring is electron-rich and combusts readily, but the nitrile group requires high temperatures to ensure quantitative conversion to

      
       (and not 
      
      
      
      or trapped nitriles).
  • Carrier Gas: Helium (99.999% purity).

  • Oxygen Boost: 10–15 mL loop. Ensure excess

    
     to prevent "coking" of the phenyl ring.
    
  • Calibration Standard: Acetanilide (

    
    ) is the preferred standard as its C/N ratio approximates the analyte better than Sulfanilamide.
    

Data Interpretation & Troubleshooting Guide

When results fail the


 criteria, the deviation pattern reveals the chemical history of the sample.
Case Study: Diagnosing Synthesis Residues

Scenario: A batch of 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile is synthesized via condensation of 2,3-dimethoxybenzoate and acetonitrile using NaH.

Experimental Result:

  • %C: 60.10% (Theoretical: 64.38%) -> -4.28% Deviation

  • %H: 5.10% (Theoretical: 5.40%) -> -0.30% Deviation

  • %N: 6.35% (Theoretical: 6.83%) -> -0.48% Deviation

Analysis: All values are lower than theoretical.

  • Calculate Purity by Carbon:

    
    .
    
  • Hypothesis: The sample contains roughly 6-7% non-combustible material (inorganic ash).

  • Root Cause: The sodium enolate salt was not fully acidified during workup. The presence of Sodium (

    
    , AW 22.99) dilutes the mass of C, H, and N without contributing to the signal.
    
  • Verification: Perform a Residue on Ignition (ROI) test or ICP-MS. If ash is found, re-acidify and extract.

Visualizing Impurity Pathways

ImpurityOrigins Synthesis Synthesis Reaction (NaH + Acetonitrile) Workup Acidic Workup (HCl/Water) Synthesis->Workup Imp_Salt Impurity: Sodium Salt (Low %C, %H, %N) Synthesis->Imp_Salt Incomplete Quench Product Final Product C11H11NO3 Workup->Product Imp_Solvent Impurity: Trapped Solvent (High %C if Toluene) Workup->Imp_Solvent Poor Drying Imp_Moisture Impurity: Water (Low %C, High %H) Product->Imp_Moisture Hygroscopic Storage

Figure 2: Origin of elemental deviations. Identifying the source allows for targeted repurification.

Conclusion & Recommendations

For 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile, Elemental Analysis is not merely a confirmatory step; it is the primary diagnostic tool for salt form confirmation and solvation state , which HPLC cannot assess.

Final Recommendations:

  • Mandate EA for Reference Standards: Never use a batch as a quantitative NMR or HPLC standard unless EA confirms bulk purity within

    
    .
    
  • Couple with TGA: If EA shows high Hydrogen, run Thermogravimetric Analysis (TGA) to distinguish between surface moisture (loss <100°C) and crystal hydrates.

  • Re-purification Strategy: If %C is low, do not just re-crystallize. Perform an acid wash (dilute HCl) to remove inorganic enolates, then dry extensively.

References

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.[1] (Accessed 2024).[2] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. (Accessed 2024).[2] [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile proper disposal procedures

This guide outlines the operational safety and disposal protocols for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2). It is designed for researchers requiring immediate, actionable procedures compliant wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile (CAS: 199102-80-2). It is designed for researchers requiring immediate, actionable procedures compliant with standard laboratory safety regulations (OSHA/EPA).

Part 1: Executive Summary & Immediate Action Card

Chemical Identity: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile Functional Class:


-Ketonitrile / Benzoylacetonitrile derivative
Primary Hazard: Acute Toxicity (Oral)  & Irritant .
Critical Incompatibility: ACIDS . (Risk of hydrolysis releasing Hydrogen Cyanide gas under extreme conditions).
IMMEDIATE DISPOSAL DIRECTIVES
DO Segregate into "Organic Waste - Toxic" streams.
DO Use High-Density Polyethylene (HDPE) or glass containers.
DO Label clearly as "Nitrile Compound - DO NOT MIX WITH ACIDS" .
DO NOT Dispose of down the drain (Sanitary Sewer).
DO NOT Mix with strong oxidizers or strong acids.[1][2]
DO NOT Autoclave this waste (Risk of volatilization/reaction).

Part 2: Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand its reactivity.[3] As a


-ketonitrile, the nitrile group (-CN) is activated by the adjacent carbonyl group. While organic nitriles are generally more stable than inorganic cyanides, they pose specific risks during decomposition.
  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[4][5]

    • H315/H319: Causes skin and serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Decomposition Products: Under fire or high-heat hydrolysis, this compound releases Carbon oxides (

    
    ), Nitrogen oxides (
    
    
    
    ), and potentially Hydrogen Cyanide (HCN) .[6]
The Segregation Logic (Scientific Integrity)

The primary operational risk is accidental acidification .



While complete hydrolysis yields ammonium, intermediate steps or incomplete combustion can liberate cyanide species. Therefore, strict segregation from acidic waste streams is mandatory .

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)
  • Containment: Transfer the solid material into a sealable, chemically compatible container (Amber glass or HDPE).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile"[7]

    • Hazard Checkbox: Toxic, Irritant.[4][8]

    • Note: "Organic Nitrile Solid."

  • Secondary Containment: Place the sealed container into a clear plastic bag (4-mil polyethylene) to prevent surface contamination of the outer container.

  • Disposal Path: Designate for High-Temperature Incineration via a licensed hazardous waste contractor.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Most often, this compound is dissolved in organic solvents (DCM, Ethyl Acetate, Methanol).

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum if your facility separates them).

  • pH Check: Verify the solution is Neutral (pH 6-8) .

    • If Acidic:[9] Neutralize carefully with saturated Sodium Bicarbonate (

      
      ) before adding to the waste container to prevent gas evolution inside the drum.
      
  • Transfer: Pour into the "Organic Solvents" waste carboy.

  • Log Entry: Record the volume and concentration on the waste manifest.

C. Contaminated Debris (Gloves, Weigh Boats)
  • Collect in a dedicated "Solid Hazardous Waste" bucket lined with a heavy-duty bag.

  • Do not place in regular trash.

  • Seal bag when full and label as "Debris contaminated with Organic Nitriles."

Part 4: Visualization of Workflows

Figure 1: Waste Segregation Decision Tree

This logic gate ensures the material never enters an incompatible stream.

WasteSegregation Start Waste Generation: 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid SolidStream Solid Hazardous Waste (Incineration) Solid->SolidStream pHCheck Check pH Liquid->pHCheck IsAcidic Is Acidic (pH < 6)? pHCheck->IsAcidic Neutralize Neutralize with NaHCO3 (Fume Hood) IsAcidic->Neutralize Yes SolventCheck Halogenated Solvent? IsAcidic->SolventCheck No Neutralize->SolventCheck HaloStream Halogenated Organic Waste SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Non-Halogenated Organic Waste SolventCheck->NonHaloStream No (e.g., MeOH)

Caption: Decision matrix for segregating


-ketonitrile waste to prevent incompatible mixing.

Part 5: Spill Response Protocol

Minor Spill (< 10 g/mL):

  • Alert: Notify nearby personnel.

  • PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Absorb: Cover liquid spills with Vermiculite or Universal Absorbent Pads .

    • Warning: Do NOT use paper towels for large amounts (increases surface area for volatilization).

  • Clean: Sweep solid spills gently to avoid dust generation.

  • Decontaminate: Wipe surface with a mild detergent and water. Collect all wipes as hazardous waste.

Major Spill (> 10 g/mL or outside fume hood):

  • Evacuate: Clear the area immediately.

  • Isolate: Close doors to the lab.

  • Contact: Call EHS / Emergency Response.

Figure 2: Spill Response & Safety Flow

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10g) Inside Hood Assess->Minor Major Major (>10g) Or Outside Hood Assess->Major PPE Don PPE: Nitrile Gloves, Goggles Minor->PPE Evacuate Evacuate & Call EHS Major->Evacuate Contain Contain with Vermiculite (No Acidic Absorbents!) PPE->Contain Collect Collect into Sealed Waste Bag Contain->Collect Report Submit Incident Report Collect->Report

Caption: Operational workflow for managing accidental release of nitrile compounds.

Part 6: Regulatory & Compliance Data

  • RCRA Classification (USA): This specific compound is not P-listed or U-listed by specific name, but it falls under Characteristic Hazardous Waste if it exhibits toxicity or reactivity. It must be managed as Hazardous Chemical Waste .

  • DOT Shipping (if transporting):

    • Proper Shipping Name: Nitriles, solid, toxic, n.o.s. (3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile)

    • Class: 6.1

    • Packing Group: III

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776369 (Related Analog Structure Analysis). PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management. EPA.gov. [Link]

Sources

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